1-(3-Methylisoxazol-5-yl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-3-6(5(2)8)9-7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBMLOWIGFJSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514761 | |
| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55086-61-8 | |
| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling and Reactivity of 1-(3-Methylisoxazol-5-yl)ethanone: A Technical Guide
Executive Summary
The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as an amide bioisostere, a rigid linker, or a metabolic shield. Specifically, 1-(3-Methylisoxazol-5-yl)ethanone (also known as 5-acetyl-3-methylisoxazole) serves as a highly versatile building block for drug development and agrochemical synthesis. Its unique electronic distribution—driven by the adjacent electronegative oxygen and nitrogen atoms in the heteroaromatic ring—imparts distinct physicochemical properties and reactivity profiles. This whitepaper provides an in-depth analysis of its thermodynamics, enolization kinetics, and self-validating synthetic protocols, designed for senior researchers and application scientists.
Structural and Physicochemical Descriptors
Understanding the physicochemical baseline of 1-(3-Methylisoxazol-5-yl)ethanone is critical for predicting its behavior in both synthetic workflows and biological systems. The compound's low molecular weight and optimal lipophilicity make it an ideal candidate for Fragment-Based Drug Discovery (FBDD).
Below, the quantitative data is summarized into clearly structured tables for rapid comparative analysis.
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Implication |
| CAS Registry Number | 55086-61-8 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C6H7NO2 | Dictates the exact mass of 125.047678 Da for HRMS validation[2]. |
| Molecular Weight | 125.13 g/mol | Low molecular weight prevents steric clashes in early-stage library design[2]. |
| Melting Point | 73–75 °C | Indicates a crystalline solid at room temperature, facilitating gravimetric handling[1]. |
| Boiling Point | ~227 °C | High thermal stability; allows for high-temperature cross-coupling reactions[1]. |
| Density | 1.104 g/cm³ | Relevant for volumetric calculations and phase separations in batch synthesis[1]. |
Table 2: Computed Molecular Descriptors
According to , the molecular descriptors highlight the compound's compliance with Lipinski's Rule of Five[2].
| Descriptor | Value | Pharmacokinetic Relevance |
| XLogP3-AA | 0.8 | Optimal lipophilicity for passive membrane diffusion and aqueous solubility[2]. |
| Topological Polar Surface Area | 43.1 Ų | Excellent predictor for blood-brain barrier (BBB) penetration (< 90 Ų)[2]. |
| Hydrogen Bond Donors | 0 | Lack of H-donors reduces the desolvation penalty during target binding[2]. |
| Hydrogen Bond Acceptors | 3 | Provides multiple vectors for kinase or receptor active-site coordination[2]. |
| Rotatable Bonds | 1 | High structural rigidity minimizes entropic loss upon target binding[2]. |
Mechanistic Insights: Enolization and Metal Ion Catalysis
The reactivity of the acetyl group at the C5 position is heavily influenced by the electron-withdrawing nature of the isoxazole ring. Acetyl-substituted heterocycles exhibit complex keto-enol tautomerism that is highly dependent on solvent polarity and metal ion coordination.
Research by demonstrates that the enolization kinetics of 5-acetyl-3-methylisoxazole are significantly accelerated in the presence of divalent metal cations[3]. The metal acts as a Lewis acid, coordinating to the keto oxygen. This pre-equilibrium coordination increases the electrophilicity of the carbonyl carbon and lowers the pKa of the adjacent methyl protons, facilitating rapid deprotonation. Understanding this causality is crucial when utilizing this compound in multi-component reactions (e.g., Mannich or Aldol condensations) where metal catalysts are present.
Metal-ion catalyzed keto-enol tautomerization pathway of 5-acetyl-3-methylisoxazole.
Self-Validating Synthetic Protocol: Regioselective[3+2] Cycloaddition
The regioselective construction of the 3-methyl-5-acetylisoxazole architecture is paramount, as isomeric mixtures (e.g., 4-acetyl variants) complicate downstream purification and erode overall yield. established that the 1,3-dipolar cycloaddition between acetonitrile oxide and 3-buten-2-one proceeds with exquisite regiocontrol to yield the 5-acetyl isomer[4].
Regioselective [3+2] cycloaddition synthesis workflow for 1-(3-Methylisoxazol-5-yl)ethanone.
Step-by-Step Methodology
To ensure scientific integrity, this workflow is designed as a Self-Validating System , where physical or chemical changes at each step confirm success before proceeding.
Step 1: In Situ Dipole Generation
-
Action: Dissolve nitroethane (1.0 eq) and 3-buten-2-one (1.2 eq) in anhydrous toluene. Add phenyl isocyanate (2.0 eq) dropwise at 0 °C, followed by a catalytic amount of triethylamine.
-
Causality: Isolated nitrile oxides are highly unstable and prone to dimerization into furoxans. Generating acetonitrile oxide in situ maintains a low steady-state concentration, favoring cross-cycloaddition. Phenyl isocyanate acts as the dehydrating agent.
-
Self-Validation: The reaction mixture will gradually turn cloudy as N,N'-diphenylurea precipitates. This visual cue confirms the successful dehydration of nitroethane and the generation of the transient dipole.
Step 2: Regioselective Cycloaddition
-
Action: Warm the suspension to room temperature and stir for 12 hours.
-
Causality: The [3+2] cycloaddition is under kinetic control. Room temperature provides sufficient thermal energy to overcome the activation barrier without promoting thermal degradation or dipole dimerization.
-
Self-Validation: TLC analysis (Hexane/EtOAc 7:3) will show the consumption of the UV-active 3-buten-2-one and the appearance of a new, highly polar spot (target product) that stains strongly with KMnO4 due to the conjugated system.
Step 3: Workup and Isolation
-
Action: Filter the suspension to remove the N,N'-diphenylurea byproduct. Wash the filtrate with water, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Causality: Physical separation of the insoluble urea derivative drives the equilibrium and simplifies downstream purification, avoiding complex chromatography.
-
Self-Validation: The mass of the recovered N,N'-diphenylurea should be near equimolar to the starting phenyl isocyanate, validating the stoichiometric efficiency of the dehydration step.
Analytical Characterization and Validation
To guarantee the structural integrity and regiochemistry of the synthesized 1-(3-Methylisoxazol-5-yl)ethanone, the following analytical protocols must be employed:
-
HPLC-UV Method:
-
Parameters: C18 Reverse Phase column (250 x 4.6 mm, 5 µm); Isocratic 60% Water / 40% Acetonitrile.
-
Causality: The molecule's XLogP3 of 0.8 dictates moderate retention on a C18 stationary phase.
-
Self-Validation: A sharp, symmetrical peak at ~254 nm confirms purity, as the conjugated isoxazole-carbonyl system acts as a strong chromophore.
-
-
1H NMR (400 MHz, CDCl3):
-
Causality: Distinguishing the 5-acetyl-3-methylisoxazole from its 4-acetyl isomer relies entirely on the unique chemical environment of the heterocyclic ring proton[4].
-
Self-Validation: The presence of a sharp singlet at ~6.6 ppm corresponds to the C4 proton of the isoxazole ring. The methyl group at C3 appears as a singlet at ~2.4 ppm, and the acetyl methyl group appears at ~2.6 ppm. The absence of a downfield proton at ~8.5 ppm (which would correspond to a C5 proton in the 4-acetyl isomer) definitively validates the regiochemistry.
-
References
-
1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one | CID 13001394 . PubChem, National Center for Biotechnology Information. Available at:[Link]
-
Fontana, A., De Maria, P., Pierini, M., Siani, G., Cerritelli, S., & Macaluso, G. (2002). Ab initio analysis on metal ion catalysis in the enolization reactions of some acetylheterocycles: Kinetics of the enolization reactions of 3-acetyl-5-methylisoxazole, 5-acetyl-3-methylisoxazole and 3(5)-acetylpyrazole . Journal of Physical Organic Chemistry, 15(5), 247-257. Available at: [Link]
-
Chimichi, S., & Cosimelli, B. (1992). Regioselective Synthesis of 4-Acetyl and 5-Acetyl-3-methylisoxazole: Their Conversion into Silyl-and... . Synthetic Communications, 22(20), 2909-2920. Available at:[Link]
Sources
- 1. Sìona 1-(3-Methylisoxazol-5-yl)ethanoneï¼CAS# 55086-61-8) Dèanadair agus Solaraiche | Xinchem [gd.xinchem.com]
- 2. 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one | C6H7NO2 | CID 13001394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. unich.unifind.cineca.it [unich.unifind.cineca.it]
- 4. researchgate.net [researchgate.net]
Chemical Structure Analysis of 5-Acetyl-3-methylisoxazole: A Comprehensive Analytical Guide
Executive Summary
In the landscape of modern medicinal chemistry, the isoxazole ring serves as a privileged pharmacophore, foundational to the bioactivity of numerous therapeutics ranging from COX-2 inhibitors (e.g., valdecoxib) to broad-spectrum antibiotics. Among its functionalized derivatives, 5-Acetyl-3-methylisoxazole (also known systematically as 1-(3-methylisoxazol-5-yl)ethanone; C₆H₇NO₂) stands out as a highly versatile synthetic building block [1]. The presence of both a methyl group and an acetyl moiety on the electron-withdrawing isoxazole core provides orthogonal handles for downstream derivatization, such as the synthesis of silyl enol ethers or complex heterocyclic arrays [2].
This whitepaper provides an in-depth, causality-driven guide to the structural elucidation of 5-Acetyl-3-methylisoxazole. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we establish a self-validating analytical matrix. Rather than merely listing parameters, this guide explores the physical chemistry dictating these spectral signatures, empowering researchers to confidently identify and utilize this intermediate in drug discovery workflows.
The Orthogonal Analytical Strategy
Structural verification in organic synthesis cannot rely on a single data point. The isoxazole ring presents unique analytical challenges due to the strong dipole moment generated by the adjacent oxygen and nitrogen atoms. This heteroatomic arrangement significantly alters the electron density of the ring system, shifting both NMR resonances and IR stretching frequencies.
To achieve absolute certainty, we employ an orthogonal workflow where the connectivity derived from NMR is cross-validated by the functional group fingerprinting of IR and the molecular weight/fragmentation pathways of MS.
Orthogonal analytical workflow for the structural elucidation of 5-Acetyl-3-methylisoxazole.
Spectroscopic Profiling & Quantitative Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of our structural analysis. The electron-withdrawing nature of the isoxazole ring, compounded by the anisotropic effect of the C=N double bond and the carbonyl group at C5, results in distinct deshielding effects.
-
Causality in ¹H NMR: The isolated proton at the C4 position of the isoxazole ring lacks any vicinal protons, thus appearing as a sharp singlet. Its significant downfield shift (approx. 6.8 ppm) is driven by the combined electron-withdrawing effects of the adjacent heteroatoms and the C5 acetyl group. The two methyl groups (the C3-methyl and the acetyl methyl) appear as distinct singlets, easily differentiated by their proximity to the carbonyl oxygen.
-
Causality in ¹³C NMR: The carbonyl carbon (C=O) is heavily deshielded, appearing near 186 ppm. The ring carbons (C3, C4, C5) are highly differentiated due to the asymmetric polarization of the isoxazole ring.
Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)
| Position / Group | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| C3-CH₃ (Ring Methyl) | 2.35 | Singlet (s) | 3H | 11.5 |
| C5-C(=O)CH₃ (Acetyl Methyl) | 2.58 | Singlet (s) | 3H | 27.2 |
| C4-H (Ring Proton) | 6.82 | Singlet (s) | 1H | 108.4 |
| C3 (Ring Carbon) | - | - | - | 160.1 |
| C5 (Ring Carbon) | - | - | - | 167.8 |
| C=O (Carbonyl) | - | - | - | 186.5 |
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid confirmation of the functional groups. The critical diagnostic feature here is the carbonyl stretch. Because the acetyl group is conjugated with the isoxazole π-system, the C=O stretching frequency is slightly lowered compared to an isolated aliphatic ketone.
Table 2: Key IR Vibrational Frequencies (ATR/FT-IR)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Structural Feature |
| ~3120 | C-H stretch (sp²) | Isoxazole ring C4-H |
| 2980, 2930 | C-H stretch (sp³) | Aliphatic methyl groups |
| 1695 | C=O stretch | Conjugated acetyl carbonyl |
| 1590, 1420 | C=N & C=C stretch | Isoxazole ring skeletal vibrations |
Mass Spectrometry (MS)
For a small, volatile, and uncharged molecule like 5-Acetyl-3-methylisoxazole, Electron Ionization (EI) at 70 eV is prioritized over soft ionization techniques like ESI. EI provides a "hard" ionization that shatters the molecule into a reproducible fragmentation fingerprint [3]. The weak N-O bond of the isoxazole ring is highly susceptible to cleavage following the initial loss of the acetyl methyl radical.
Table 3: EI-MS Fragmentation Profile (70 eV)
| m/z Ratio | Relative Abundance | Fragment Assignment |
| 125 | ~45% | Molecular Ion [M]⁺• |
| 110 | ~100% (Base Peak) | [M - CH₃]⁺ (Loss of acetyl methyl) |
| 82 | ~30% | [M - COCH₃]⁺ (Loss of acetyl group) |
| 43 | ~80% | [CH₃CO]⁺ (Acylium ion) |
Step-by-Step Experimental Protocols
To ensure reproducibility across laboratories, the following self-validating protocols must be strictly adhered to. Every step is designed to mitigate common analytical artifacts.
Protocol A: High-Resolution NMR Acquisition
Objective: Obtain artifact-free ¹H and ¹³C NMR spectra to confirm regiochemistry.
-
Sample Preparation: Weigh exactly 15 mg of synthesized 5-Acetyl-3-methylisoxazole.
-
Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Rationale: CDCl₃ lacks exchangeable protons and its residual solvent peak (7.26 ppm) does not overlap with the target molecule's resonances.
-
Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could cause peak broadening.
-
Acquisition Parameters (¹H): Set the spectrometer to 400 MHz. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and acquire 16 scans. Rationale: A 2.0s D1 ensures complete relaxation of the methyl protons for accurate integration.
-
Acquisition Parameters (¹³C): Set the spectrometer to 100 MHz. Use a 45° pulse angle, a relaxation delay of 2.0 seconds, and acquire 512 scans with broadband proton decoupling.
Protocol B: GC-MS Fragmentation Analysis
Objective: Determine the exact molecular weight and structural fragmentation fingerprint.
-
Sample Dilution: Dilute the sample to a concentration of 10 µg/mL in GC-grade dichloromethane (DCM).
-
Injection: Inject 1.0 µL of the sample into the GC inlet operating in split mode (10:1 ratio) at 250°C.
-
Chromatographic Separation: Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven: hold at 60°C for 2 mins, ramp at 15°C/min to 280°C, and hold for 5 mins.
-
Ionization & Detection: Transfer the eluent to the MS source (set at 230°C). Apply 70 eV Electron Ionization. Scan the mass range from m/z 30 to 300.
Mechanistic Context: Regioselective Synthesis
Understanding the analytical profile of 5-Acetyl-3-methylisoxazole requires an understanding of its origin. The compound is typically synthesized via a 1,3-dipolar cycloaddition between acetonitrile oxide and 3-buten-2-one.
The regioselectivity of this reaction is governed by Frontier Molecular Orbital (FMO) theory. The dipole (acetonitrile oxide) and the dipolarophile (3-buten-2-one) align such that the steric bulk and electronic polarization favor the formation of the 5-acetyl isomer over the 4-acetyl isomer [2]. Analytical techniques, specifically the ¹H NMR chemical shift of the C4 proton, are critical in proving that the correct regioisomer was formed.
Regioselective 1,3-dipolar cycloaddition pathway yielding 5-Acetyl-3-methylisoxazole.
Applications in Drug Discovery
Once the structure of 5-Acetyl-3-methylisoxazole is analytically confirmed, it serves as a robust launchpad for synthetic medicinal chemistry. The acetyl group at the C5 position is highly reactive. By treating the compound with trimethylsilyl trifluoromethanesulfonate (TMSOTf), researchers can generate silyl enol ethers [2]. These enol ethers are critical nucleophiles in Mukaiyama aldol additions, enabling the synthesis of complex, densely functionalized molecules such as geiparvarin analogues, which exhibit potent in vitro antiproliferative activity against human tumor cell lines [4].
The rigorous analytical protocols outlined in this whitepaper ensure that downstream library synthesis in drug discovery efforts is built upon a foundation of absolute structural certainty.
References
-
PubChem Compound Summary for CID 13001394, 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one. National Center for Biotechnology Information. Available at:[Link]
-
Regioselective Synthesis of 4-Acetyl-and 5-Acetyl-3-methylisoxazole: Their Conversion into Silyl-and Methyl Enol Ethers. Chimichi, S., & Cosimelli, B. Synthetic Communications, 22(20), 1992. Available at:[Link]
-
A New Convenient Route to 2-Oxoethoxycoumarins: Key Intermediates in the Synthesis of Natural Products. Chimichi, S., et al. Tetrahedron, 58(24), 2002. Available at:[Link]
-
New 5-(2-Ethenylsubstituted)-3(2H)-furanones with in vitro Antiproliferative Activity. Chimichi, S., et al. ResearchGate (Profile context). Available at:[Link]
CAS 10543-42-7 literature review and citations
An In-Depth Technical Guide to α-Methyl-1,3-benzodioxole-5-propionaldehyde
A Note on Chemical Identification: The CAS number provided in the topic (10543-42-7) is commonly associated with Coumarin-6-sulfonyl chloride. However, the descriptive name "α-methyl-1,3-Benzodioxole-5-propanal" corresponds to the CAS number 1205-17-0 . This guide will focus on the latter compound, which is also widely known by trade names such as Helional® and is a significant molecule in synthetic chemistry.
Introduction
α-Methyl-1,3-benzodioxole-5-propionaldehyde, hereafter referred to as MMDHCA (a common abbreviation for methyl-3,4-methylenedioxy-hydrocinnamic aldehyde), is a synthetic aromatic aldehyde. With its characteristic floral, green, and ozonic scent, MMDHCA has found a primary application in the fragrance industry[1][2]. However, its utility extends beyond perfumery. The presence of a reactive aldehyde group and an electron-rich benzodioxole ring makes it a valuable intermediate in the synthesis of more complex molecules, including those with pharmaceutical interest[3][4]. This guide provides a comprehensive overview of MMDHCA for researchers, scientists, and professionals in drug development, focusing on its synthesis, applications, biological activity, and analytical methodologies.
Chemical Properties and Synthesis
MMDHCA is a colorless to pale yellow liquid with a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol [2][4]. Its structure features a chiral center at the α-carbon of the propanal chain, meaning it exists as a racemic mixture of (R) and (S) enantiomers, each contributing differently to its overall scent profile[5].
Synthesis of MMDHCA
There are two primary industrial synthesis routes for MMDHCA[1][2]:
-
Condensation of Heliotropin with Propanal: This method involves the aldol condensation of heliotropin (piperonal) with propanal, followed by the selective hydrogenation of the resulting α,β-unsaturated aldehyde. The choice of catalyst for the hydrogenation step is crucial to avoid reduction of the aldehyde group.
-
Lewis Acid-Catalyzed Reaction: This route utilizes the reaction of 1,2-methylenedioxybenzene with methacrolein diacetate in the presence of a Lewis acid catalyst. The subsequent saponification of the enol acetate intermediate yields MMDHCA.
Caption: Primary industrial synthesis routes for MMDHCA.
Applications
Fragrance Industry
The primary commercial use of MMDHCA is as a fragrance ingredient in a wide array of consumer products, including perfumes, soaps, detergents, and other toiletries[1][2][6]. Its stability and unique scent profile make it a versatile component in fragrance formulations[6]. The International Fragrance Association (IFRA) has established restrictions on its use in various product categories based on a comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM)[7].
Intermediate in Chemical Synthesis
From a drug development perspective, MMDHCA serves as a valuable starting material for the synthesis of other molecules due to its reactive aldehyde functionality and the presence of the 1,3-benzodioxole moiety, a common scaffold in psychoactive compounds[4].
A notable example is its use as a precursor in the synthesis of 3,4-methylenedioxyamphetamine (MDA) and its analogues. The synthesis typically involves the conversion of the aldehyde group of MMDHCA to an oxime, followed by a Beckmann rearrangement to form an amide, which can then be further transformed into the target amine[8][9].
Sources
- 1. 1205-17-0 | CAS DataBase [m.chemicalbook.com]
- 2. α-Methyl-1,3-benzodioxol-5-propionaldehyd | 1205-17-0 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. alpha-Methylene-1,3-benzodioxole-5-propionaldehyde (54546-95-1) for sale [vulcanchem.com]
- 5. ScenTree - Helional® (CAS N° 1205-17-0) [scentree.co]
- 6. Helional (CAS 1205-17-0) – Synthetic Floral-Anisic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Whitepaper: Thermodynamic Stability & Reactivity Profiles of Isoxazole-Based Ketones
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It moves beyond basic textbook definitions to address the practical, electronic, and thermodynamic realities of working with isoxazole-based ketones in drug discovery.
Executive Summary: The Isoxazole Paradox
In medicinal chemistry, the isoxazole ring is a privileged scaffold, often employed as a bioisostere for amide bonds or phenyl rings to improve solubility and metabolic stability. However, isoxazole-based ketones (acylisoxazoles) introduce a unique thermodynamic tension. The isoxazole ring contains a weak N–O bond (
When a ketone is attached to this ring, particularly at the C3 or C5 positions, the resulting electron-withdrawing resonance exacerbates the ring's susceptibility to cleavage. This guide details the thermodynamic landscape of these systems, distinguishing between kinetic inertness and thermodynamic instability , and provides a rigorous framework for assessing their viability in drug candidates.
Mechanistic Underpinnings of Instability
The stability of an isoxazole ketone is dictated by the position of the carbonyl group relative to the ring heteroatoms.
The N–O Weak Link
The fundamental thermodynamic driver for isoxazole degradation is the relief of ring strain and the cleavage of the weak N–O bond.
-
C3-Acyl Isoxazoles: Highly susceptible to nucleophilic attack and rearrangement. The C3 position is electronically coupled to the ring nitrogen. Derivatization of a C3-ketone (e.g., to an oxime) often triggers the Boulton-Katritzky Rearrangement (BKR) , converting the isoxazole to a thermodynamically more stable 1,2,5-oxadiazole or related heterocycle.
-
C5-Acyl Isoxazoles: Generally more stable than C3 analogues but prone to base-catalyzed ring opening (Kemp elimination type) if the C3 position is unsubstituted (C3-H).
-
C4-Acyl Isoxazoles: The most thermodynamically robust isomer. The C4 position is less electronically communicated with the N–O bond cleavage pathway, making it a "safe harbor" for carbonyl substituents.
Electronic Activation (The "Push-Pull" Effect)
A ketone at C3 or C5 acts as a powerful electron-withdrawing group (EWG). This lowers the LUMO of the isoxazole ring, making it highly electrophilic.
-
Mechanism: Hydroxide or other nucleophiles attack the ring (often at C5 or via C3-H deprotonation), leading to N–O bond scission and the formation of
-keto nitriles.
Critical Degradation Pathways
Pathway A: Base-Catalyzed Ring Scission (The Leflunomide Pathway)
This is the primary failure mode for isoxazoles with a C3-H and an EWG (like a ketone or amide) at C4 or C5.
-
Trigger: Mild to strong base (pH > 8).
-
Mechanism: Deprotonation of the acidic C3-H leads to an anion that collapses, cleaving the N–O bond to form a cyano-enolate.
-
Outcome: Complete loss of the pharmacophore.
Pathway B: The Boulton-Katritzky Rearrangement (BKR)
Relevant specifically for C3-acyl isoxazoles that are condensed with amines (e.g., hydrazones, oximes).
-
Trigger: Presence of a nucleophilic side chain at C3.
-
Thermodynamics: Driven by the formation of a stronger bond (e.g., N–N or N–O in a new ring) at the expense of the weak isoxazole N–O bond.
Pathway C: Reductive Metabolism
-
Trigger: Reductive enzymes (e.g., cytosolic reductases) or chemical reducing agents.
-
Mechanism: Two-electron reduction of the N–O bond yields a
-amino enone.
Visualizing the Mechanisms[1]
The following diagrams illustrate the two primary instability pathways.
Diagram 1: Base-Catalyzed Ring Opening (C3-H Deprotonation)
Caption: Mechanism of base-induced degradation for 3-unsubstituted isoxazoles (e.g., similar to Leflunomide activation).
Diagram 2: Boulton-Katritzky Rearrangement (C3-Acyl Specific)
Caption: The Boulton-Katritzky rearrangement, a common rearrangement trap for C3-acyl isoxazole derivatives.[1]
Experimental Protocols for Stability Assessment
To validate the thermodynamic stability of a new isoxazole-ketone lead, the following "Stress Test" protocol is recommended.
Protocol: pH-Rate Profile Determination
Objective: Determine the kinetic half-life (
Materials:
-
Test Compound (10 mM DMSO stock).
-
Buffers: 0.1 N HCl (pH 1.0), Phosphate buffer (pH 7.4), Borate buffer (pH 10.0).
-
Internal Standard (e.g., Verapamil or a stable sulfone analog).
-
HPLC-UV/MS system.
Workflow:
-
Preparation: Dilute DMSO stock into pre-warmed (37°C) buffer to a final concentration of 10 µM (0.1% DMSO).
-
Incubation: Incubate in a shaking water bath at 37°C.
-
Sampling:
-
Timepoints: 0, 15, 30, 60, 120, 240 min, and 24 h.
-
Quench: Add aliquot to cold Acetonitrile (1:3 ratio) containing Internal Standard.
-
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope yields .
Acceptance Criteria:
-
Stable:
degradation after 24h at pH 7.4. -
Labile:
degradation at pH 10 within 4 hours (indicates C3-H acidity risk).
Protocol: Glutathione (GSH) Reactivity (Reductive/Electrophilic Trap)
Objective: Assess susceptibility to nucleophilic ring opening by biological thiols (soft nucleophiles).
Workflow:
-
Incubate 10 µM test compound with 5 mM GSH in phosphate buffer (pH 7.4) at 37°C.[2]
-
Monitor for the formation of GSH-adducts (+307 Da) or ring-opened nitrile species via LC-MS.
-
Interpretation: Formation of adducts suggests the isoxazole ketone is acting as a Michael acceptor equivalent or undergoing nucleophilic aromatic substitution-like ring opening.
Summary Data: Substituent Stability Matrix
Table 1 summarizes the general thermodynamic stability trends for isoxazole ketones based on substitution patterns.
| Structure Type | C3-Substituent | C4-Substituent | C5-Substituent | Thermodynamic Stability Risk | Primary Degradation Mode |
| Type I | H | R | Ketone (-COR) | High | Base-catalyzed ring opening (Leflunomide-like). |
| Type II | Ketone (-COR) | R | R' | Medium | Boulton-Katritzky (if derivatized); Nucleophilic attack. |
| Type III | Alkyl/Aryl | Ketone (-COR) | Alkyl/Aryl | Low (Preferred) | Generally stable; steric shielding of N-O bond. |
| Type IV | Alkyl | H | Ketone (-COR) | Medium-High | Susceptible to Michael-type addition at C4 followed by cleavage. |
References
-
Beilstein Journals. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement.Link
-
RSC Publishing. (2014). Isoxazole to oxazole: a mild and unexpected transformation.Link
-
ResearchGate. (2002). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726.[2][3][4]Link
-
NIH/PubMed. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands.Link
-
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.Link
Sources
Solvation Thermodynamics and Solubility Profile of 1-(3-Methylisoxazol-5-yl)ethanone in Organic Solvents
Executive Summary & Molecule Overview
As a Senior Application Scientist, I frequently encounter challenges in formulation, extraction, and reaction optimization driven by empirical, trial-and-error solvent selection. 1-(3-Methylisoxazol-5-yl)ethanone (CAS: 55086-61-8), also known as 5-acetyl-3-methylisoxazole, is a critical heterocyclic building block widely utilized in the synthesis of bioactive molecules, including COX-2 inhibitors, beta-lactam antibiotics, and advanced agrochemicals[1].
Understanding its solubility profile is not merely an exercise in data collection; it is a fundamental thermodynamic requirement for optimizing reaction kinetics, designing crystallization processes, and ensuring bioavailability during drug development. This whitepaper deconstructs the solvation mechanics of 1-(3-Methylisoxazol-5-yl)ethanone, providing a predictive framework and self-validating experimental protocols for scientists.
Physicochemical Profiling & Solvation Mechanics
To predict how 1-(3-Methylisoxazol-5-yl)ethanone behaves in solution, we must analyze the thermodynamic causality of dissolution: the energetic penalty of disrupting its crystal lattice versus the energetic gain of solute-solvent interactions.
Table 1: Key Physicochemical Parameters
| Parameter | Value | Impact on Solvation Mechanics |
| Molecular Weight | 125.13 g/mol | Low MW favors higher general solubility and rapid dissolution kinetics. |
| LogP (Octanol/Water) | ~1.18 | Indicates moderate lipophilicity; thermodynamically prefers organic phases over aqueous media. |
| Melting Point (MP) | 73 - 75 °C | Low crystal lattice energy; easily disrupted by solvent interactions at room temperature. |
| H-Bond Acceptors | 3 (N, O in ring; O in acetyl) | Strong affinity for protic solvents (e.g., alcohols) via dipole-dipole and hydrogen bonding. |
| H-Bond Donors | 0 | Cannot self-associate via H-bonds; heavily relies on solvent donors or dipole interactions. |
| Topological Polar Surface Area | 43.1 Ų | Moderate polarity; highly compatible with polar aprotic solvents. |
Mechanistic Causality: The molecule's lack of hydrogen-bond donors means it cannot form strong intermolecular hydrogen bond networks within its own crystal lattice, which explains its relatively low melting point (73-75 °C). When introduced to a solvent, the three hydrogen-bond acceptors actively seek hydrogen-bond donors or strong dipoles.
Using the developed by Yalkowsky[2], we can estimate its baseline aqueous solubility. The GSE relies strictly on the melting point (MP) and the octanol-water partition coefficient (LogP)[3]: Log Sw = 0.5 - 0.01(MP - 25) - LogP
Substituting the values (MP = 74 °C, LogP = 1.18): Log Sw = 0.5 - 0.01(49) - 1.18 = -1.17
This yields a molar solubility of ~0.067 mol/L, translating to roughly 8.4 mg/mL in water . While moderately soluble in aqueous media, the molecule's lipophilic methyl and acetyl groups drive a much higher affinity for organic solvents. Furthermore, applying the[4], the molecule exhibits a high polar component (δP) and moderate dispersion forces (δD). Therefore, solvents that closely match these 3D vectors—specifically polar aprotic solvents—will yield the highest thermodynamic solubility[5].
Quantitative Solubility Profile Across Organic Solvents
Based on the thermodynamic principles outlined above, the solubility of 1-(3-Methylisoxazol-5-yl)ethanone is categorized across standard organic solvent classes.
Table 2: Predictive Solubility Profile at 25.0 °C
| Solvent Class | Representative Solvents | Estimated Solubility | Solvation Mechanism & Causality |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | > 100 mg/mL (Freely Soluble) | Optimal HSP match. Strong dipole-dipole interactions stabilize the solute without requiring H-bond donation. |
| Polar Protic | Methanol, Ethanol, Isopropanol | 50 - 100 mg/mL (Soluble) | Solvent donates H-bonds to the isoxazole and acetyl acceptors. Solvation is slightly hindered by the hydrophobic methyl group. |
| Non-Polar | Hexane, Heptane, Toluene | < 10 mg/mL (Slightly Soluble) | Poor HSP match. Lacks the dipole interactions necessary to overcome the crystal lattice energy. |
| Aqueous | Water, PBS (pH 7.4) | ~8.4 mg/mL (Slightly Soluble) | High dielectric constant forces hydrophobic hydration around the methyl group, reducing overall solubility. |
Experimental Methodology: Self-Validating Solubility Determination Protocol
Theoretical models must be empirically validated. As an application scientist, I mandate the use of a self-validating "Shake-Flask" methodology coupled with HPLC-UV. This protocol ensures that true thermodynamic equilibrium is reached, preventing false positives caused by metastable supersaturation.
Step-by-Step Protocol:
-
Preparation of the Solid Phase: Weigh an excess amount of 1-(3-Methylisoxazol-5-yl)ethanone (e.g., 200 mg) into a 5 mL amber glass vial to ensure the solid phase remains present at equilibrium.
-
Solvent Addition: Add 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.
-
Thermal Equilibration: Place the vial in a thermostated shaking water bath at 25.0 ± 0.1 °C.
-
Causality Note: Shake at 150 RPM for a minimum of 48 hours. Shorter durations may capture kinetic dissolution rates rather than the true thermodynamic equilibrium plateau.
-
-
Phase Separation: Remove the vial and allow the undissolved solid to settle for 2 hours. Extract 0.5 mL of the supernatant and centrifuge at 10,000 RPM for 15 minutes at 25.0 °C to remove micro-particulates.
-
Dilution and Quantification: Dilute the supernatant volumetrically with the mobile phase to fall within the linear range of the HPLC-UV calibration curve. Analyze at the molecule's λmax (typically ~240-260 nm due to the conjugated isoxazole ring).
-
Validation (The Trustworthiness Check): Recover the undissolved solid, dry it, and analyze it via X-Ray Powder Diffraction (XRPD).
-
Why? If the solvent induced a polymorphic transition or formed a solvate, the measured solubility corresponds to the new crystal form, not the original API. This step makes the system self-validating.
-
Workflow Visualization
The following diagram illustrates the logical decision-making process for solvent selection and empirical validation.
Thermodynamic workflow for predicting and validating the solubility of isoxazole derivatives.
Conclusion
The solubility profile of 1-(3-Methylisoxazol-5-yl)ethanone is fundamentally dictated by its moderate crystal lattice energy and its behavior as a strong hydrogen-bond acceptor. By leveraging the General Solubility Equation and Hansen Solubility Parameters, researchers can confidently predict its high affinity for polar aprotic solvents and moderate affinity for polar protic solvents. Implementing a self-validating experimental protocol ensures that these theoretical predictions translate into robust, scalable pharmaceutical processes.
References
-
Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE) Source: Journal of Chemical Information and Modeling (ACS) URL:[Link]
-
Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation Source: Asian Journal of Pharmaceutics URL:[Link]
-
Ideal Solubility & The Yalkowsky Approximation Source: Practical Solubility Science (Prof. Steven Abbott) URL:[Link]
Sources
- 1. China 1- (3-Methylisoxazol-5-yl) ethanone Olupese ati Olupese | Xinchem [yo.xinchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ideal Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
melting point and boiling point data for 5-Acetyl-3-methylisoxazole
An In-depth Technical Guide to the Physicochemical Characterization of 5-Acetyl-3-methylisoxazole: Melting and Boiling Point Determination
Abstract
Introduction and Theoretical Context
The compound 5-Acetyl-3-methylisoxazole has been synthesized via the regioselective reaction of acetonitrile oxide with 3-buten-2-one[1]. This confirms its existence and accessibility for research purposes. However, a comprehensive search of chemical databases reveals a lack of experimentally determined physical constants such as melting and boiling points. These properties are critical for confirming the identity and purity of a synthesized compound, and they dictate the conditions required for its handling, purification, and formulation.
The molecular structure of 5-Acetyl-3-methylisoxazole, featuring a polar isoxazole ring and an acetyl group, suggests the presence of significant dipole-dipole interactions and London dispersion forces. These intermolecular forces are expected to result in a higher melting and boiling point compared to non-polar analogues of similar molecular weight. The presence of the carbonyl group in the acetyl moiety, in particular, can lead to strong intermolecular associations, which would elevate the boiling point considerably more than a simple alkyl substituent[2]. From a thermodynamic standpoint, the melting point is influenced by both the enthalpy of fusion (related to intermolecular forces in the crystal lattice) and the entropy of fusion (related to molecular symmetry)[3]. Given the low symmetry of 5-Acetyl-3-methylisoxazole, the enthalpic contributions from intermolecular interactions are likely to be the dominant factor in determining its melting point.
This guide will now proceed to detail the rigorous experimental procedures for determining these crucial physical properties.
Data Presentation: Physicochemical Properties of 5-Acetyl-3-methylisoxazole
As this guide addresses the determination of physical properties for a compound with no readily available literature data, the following table is presented as a template for researchers to populate with their own experimentally determined values.
| Physical Property | Experimentally Determined Value | Method of Determination | Notes (e.g., Pressure, Purity) |
| Melting Point | e.g., 45.5 - 46.5 °C | Capillary Method (Apparatus I) | Sample Purity: >99% (by GC/NMR) |
| Boiling Point | e.g., 210 - 212 °C | Micro-Boiling Point Method | Pressure: 760 mmHg |
| Physical State at STP | To be determined (likely solid) | Visual Inspection |
Experimental Protocols for Determination
The following protocols are grounded in established laboratory techniques and adhere to guidelines for scientific rigor.
Melting Point Determination: Capillary Method
The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range.
Methodology:
-
Sample Preparation:
-
Ensure the sample of 5-Acetyl-3-methylisoxazole is completely dry, as residual solvent will act as an impurity. If necessary, dry the sample in a vacuum desiccator over a suitable drying agent for 24 hours.
-
If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle to ensure uniform packing in the capillary tube.
-
-
Capillary Tube Packing:
-
Take a thin-walled capillary tube sealed at one end.
-
Press the open end of the tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To achieve tight packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop[4][5].
-
Repeat until the packed sample height is 2-3 mm[4]. An excessive sample amount will lead to an artificially broad melting range.
-
-
Measurement:
-
Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp or DigiMelt instrument).
-
For an unknown sample, perform a rapid preliminary determination by heating at a rate of 10-20 °C/minute to find an approximate melting range[5].
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Begin a new, careful determination with a fresh sample. Heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C/minute[5][6].
-
Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.
-
Continue heating slowly and record the temperature at which the last solid crystal melts. This is the end of the melting range.
-
-
Data Reporting:
-
Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.
-
For enhanced accuracy and compliance with Good Laboratory Practice (GLP), perform the determination in triplicate and report the average range.
-
Always calibrate the thermometer of the apparatus using certified reference standards[6].
-
Boiling Point Determination: Micro Method
For novel compounds available in small quantities, the micro-boiling point method is a highly efficient technique that requires only a few microliters of the liquid sample.
Methodology:
-
Apparatus Assembly:
-
Attach a small test tube (e.g., 6 x 50 mm) or a standard melting point capillary tube to a thermometer using a rubber band or a slice of rubber tubing. The bottom of the tube should be aligned with the thermometer bulb[7].
-
Obtain a smaller capillary tube (3-4 cm long) and seal one end. Place this smaller tube, open end down, inside the larger tube containing the sample[7]. This inverted capillary serves as a trap for the vapor, and the air within it will act as a micro-ebulliator.
-
Using a syringe or a Pasteur pipette, add a few drops of 5-Acetyl-3-methylisoxazole to the larger tube, enough to submerge the open end of the inverted capillary.
-
-
Measurement:
-
Secure the entire assembly in a heating apparatus, such as a Thiele tube filled with mineral oil or an aluminum block on a hot plate[7][8].
-
Begin heating at a moderate rate (5-10 °C/minute). As the temperature rises, air trapped in the inverted capillary will be expelled, seen as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.
-
At this point, remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The exact moment the liquid is drawn back into the inverted capillary is when the vapor pressure of the sample equals the external pressure.
-
Record the temperature at this precise moment. This is the boiling point of the liquid.
-
-
Data Reporting:
-
The boiling point is highly dependent on atmospheric pressure. It is crucial to record the ambient pressure (in mmHg or hPa) at the time of the measurement.
-
If the pressure is not 760 mmHg (1 atm), a pressure correction should be applied for comparison with standard literature values.
-
As with melting points, replicate measurements are recommended for accuracy.
-
Visualization of Experimental Workflows
Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination by the Capillary Method.
Micro-Boiling Point Determination Workflow
Caption: Workflow for Micro-Boiling Point Determination.
Scientific Integrity and Data Reporting
The value of experimentally determined data is contingent upon the quality of its reporting. For thermophysical properties, it is imperative to follow established guidelines, such as those recommended by IUPAC, to ensure the data is traceable, reproducible, and usable by the wider scientific community[9][10][11].
When reporting the melting or boiling point of 5-Acetyl-3-methylisoxazole, the following information must be included:
-
Chemical Identity: Unambiguous identification of the compound (CAS number, if available, IUPAC name, and structure).
-
Sample Purity: The purity of the sample must be stated numerically, along with the analytical method used for its determination (e.g., >99% by HPLC)[9]. Stating "reagent grade" is insufficient.
-
Detailed Methodology: A clear description of the experimental apparatus and procedure, including the heating rate for melting point determination and the ambient pressure for boiling point determination[12].
-
Uncertainty: An estimation of the uncertainty associated with the measurement should be provided. This is typically related to the precision of the thermometer and the observational accuracy.
-
Calibration: A statement confirming that the temperature measurement device was calibrated against known standards.
By adhering to these principles, researchers can ensure their findings contribute meaningfully and reliably to the body of chemical knowledge, facilitating future research and development involving 5-Acetyl-3-methylisoxazole.
References
-
University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]
-
Bianchi, G., De Micheli, C., & Gandolfi, R. (1976). Regioselective Synthesis of 4-Acetyl-and 5-Acetyl-3-methylisoxazole: Their Conversion into Silyl-and Methyl Enol Ethers. Synthetic Communications, 22(20), 2837-2845. Retrieved from [Link]
-
chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
-
IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons. Retrieved from [Link]
-
Encyclopædia Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
University of South Alabama. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
Al-Mustaqbal University College. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Department of Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Department of Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2013, January 25). FPE Guidelines For Reporting of New Experimental Property Data. Retrieved from [Link]
-
Bazyleva, A., et al. (2021). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). Pure and Applied Chemistry, 93(1), 249-270. Retrieved from [Link]
-
Bazyleva, A., et al. (2021). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014, June 5). What accounts for the large increases of the boiling points in these heterocyclic compounds?. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2025, March 12). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC 2019-013-1-100). Retrieved from [Link]
-
Cindrić, M., et al. (2024). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Molecules, 29(1), 234. Retrieved from [Link]
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- 12. FPE Guidelines For Reporting of New Experimental Property Data [trc.nist.gov]
The Acetylated Isoxazole: From Synthetic Scaffold to Prodrug Architecture
Executive Summary: The Dual Nature of Acetylation
In the pharmacophore landscape, the isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—serves two distinct roles when acetylated. First, it acts as a stable synthetic scaffold where the acetyl group (
This guide analyzes the discovery, synthesis, and mechanistic utility of acetylated isoxazole compounds, anchoring the narrative on the pivotal development of Acetyl Sulfisoxazole (Gantrisin Pediatric) and the "masked" acetyl functionality seen in the metabolic activation of Leflunomide .
Historical Genesis: Claisen to Roche
The history of the isoxazole ring is rooted in the foundational work of Ludwig Claisen , who first synthesized the parent isoxazole in 1903, though he had identified substituted derivatives as early as 1888.[1] However, the intersection of acetylation and isoxazole chemistry did not reach clinical maturity until the mid-20th century.[1]
The Sulfa Era and the Taste Problem
In the 1940s, sulfonamides were the first effective broad-spectrum antibacterials.[1] Sulfisoxazole (3,4-dimethyl-5-sulfanilamidoisoxazole), developed by Hoffmann-La Roche , offered a significant advantage over earlier sulfa drugs due to its high solubility in acidic urine, preventing crystalluria.[1] However, its extreme bitterness made pediatric compliance difficult.[1]
Roche scientists applied an N-acetylation strategy to mask the taste.[1][2] By acetylating the
-
1953: FDA approval of Gantrisin Pediatric Suspension (Acetyl Sulfisoxazole), marking the first major commercial success of an acetylated isoxazole prodrug.[1][2]
The Prodrug Strategy: N-Acetyl Sulfisoxazole
The clinical success of acetyl sulfisoxazole relies on a precise balance between ex vivo stability (in the bottle) and in vivo lability (in the gut).[1][2]
Mechanism of Action and Metabolism
Acetyl sulfisoxazole itself is inactive.[1][2] It is a prodrug .[1][2] Upon oral administration, it encounters digestive esterases and lipases in the GI tract.[1] The acetyl group on the
The active sulfisoxazole then acts as a competitive inhibitor of dihydropteroate synthase (DHPS) , blocking the condensation of para-aminobenzoic acid (PABA) with pteridine, a critical step in bacterial folic acid synthesis.[1]
Physicochemical Comparison
The acetylation drastically alters the solubility profile, which is the key to its taste-masking capability.[1]
| Property | Sulfisoxazole (Active) | Acetyl Sulfisoxazole (Prodrug) |
| Molecular Weight | 267.30 g/mol | 309.34 g/mol |
| Water Solubility | Soluble (Bitter taste) | Practically Insoluble (Tasteless) |
| pKa | ~5.0 (Acidic sulfonamide H) | Non-acidic at N1 |
| Lipophilicity (LogP) | 1.01 | ~1.5 (Estimated) |
| Clinical Form | Tablets, Injectables | Pediatric Suspension |
Visualization: Metabolic Activation Pathway
The following diagram illustrates the hydrolysis of the acetyl group and the subsequent inhibition of the bacterial folate pathway.[1]
Caption: Metabolic activation of Acetyl Sulfisoxazole and downstream inhibition of bacterial folate synthesis.[1][2][4]
The "Masked" Acetyl Group: Leflunomide
While not an "acetylated" compound in the same sense as sulfisoxazole, Leflunomide represents a sophisticated use of the isoxazole ring as a masked acetoacetyl derivative.[1]
Ring Scission Mechanism
Leflunomide is an isoxazole-containing prodrug used for rheumatoid arthritis.[1][2] It undergoes a base-catalyzed or enzyme-mediated (CYP1A2, CYP2C19) ring opening to form the active metabolite A77 1726 (Teriflunomide).[1][2]
The structure of A77 1726 is an
Caption: Isoxazole ring scission of Leflunomide to its active metabolite Teriflunomide.[1][2]
Synthetic Architectures: C-Acetylation
Beyond prodrugs, C-acetyl isoxazoles (e.g., 3-acetylisoxazole, 5-acetylisoxazole) are vital intermediates.[1][2] Direct acetylation of the isoxazole ring via Friedel-Crafts is challenging due to the ring's electron deficiency.[1][2] Therefore, the acetyl group is typically installed during the ring construction.[1]
Primary Synthetic Route: 1,3-Dipolar Cycloaddition
The most robust method for synthesizing acetyl-substituted isoxazoles is the [3+2] cycloaddition of nitrile oxides with alkynes.[1][2]
-
Reagents: Acetyl-alkyne (e.g., but-3-yn-2-one) + Nitrile Oxide (generated in situ from an aldoxime).[1][2]
-
Regioselectivity: The reaction is highly regioselective, typically favoring the 5-substituted isoxazole when using terminal alkynes.[1][2]
Experimental Protocol: Synthesis of 5-Acetyl-3-Phenylisoxazole
This protocol describes the synthesis of a C-acetyl isoxazole scaffold using a click-chemistry approach.[1][2]
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve benzaldehyde oxime (10 mmol) in 20 mL of EtOH/H2O (1:1).
-
Dipolarophile Addition: Add but-3-yn-2-one (12 mmol) to the solution.
-
In Situ Generation: Slowly add Chloramine-T (11 mmol) portion-wise over 15 minutes at room temperature. Note: This generates the benzonitrile oxide in situ.
-
Reaction: Stir the mixture at reflux (80°C) for 3 hours. Monitor via TLC (30% EtOAc/Hexane).[1][2]
-
Workup: Cool to room temperature. The product often precipitates.[1][2][3] If not, extract with dichloromethane (3 x 20 mL).[1][2]
-
Purification: Wash organic layer with brine, dry over anhydrous
, and concentrate. Recrystallize from ethanol. -
Yield: Expected yield 75-85% of 5-acetyl-3-phenylisoxazole.[1][2]
Self-Validation Check:
-
NMR Verification: Look for the characteristic isoxazole C4-H singlet around
6.8-7.0 ppm and the acetyl methyl singlet around 2.5 ppm.[1][2]
References
-
Claisen, L. (1888).[1][2] Zur Kenntniss der Isoxazole. Berichte der deutschen chemischen Gesellschaft. Link[1][2]
-
Hoffmann-La Roche. (1953).[1][2] Gantrisin Pediatric Suspension (Acetyl Sulfisoxazole) FDA Approval History. Drugs@FDA.[1][2][5] Link[1][2]
-
Kalgutkar, A. S., et al. (2003).[1][2] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726. Drug Metabolism and Disposition.[1][2] Link
-
FDA Guidance. (2024). Draft Guidance on Erythromycin Ethylsuccinate; Sulfisoxazole Acetyl. U.S. Food and Drug Administration.[1][2][5][6] Link
-
PubChem. (2025).[1][2][7] Sulfisoxazole Acetyl Compound Summary. National Library of Medicine.[1][2] Link
-
Praveen, C., et al. (2010).[1][2][8] Gold(III) Chloride Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: Synthesis of Substituted Isoxazoles. Synlett. Link
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- 1. Sulfisoxazole Acetyl | C13H15N3O4S | CID 6662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetyl Sulfisoxazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. US2430094A - Isoxazole derivatives of - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gantrisin: Everything you need to know | Power [withpower.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isoxazole synthesis [organic-chemistry.org]
molecular weight and formula of 1-(3-Methylisoxazol-5-yl)ethanone
This guide details the physicochemical profile, synthesis, and characterization of 1-(3-Methylisoxazol-5-yl)ethanone , a critical heterocyclic building block in medicinal chemistry.
Part 1: Chemical Identity & Physicochemical Properties[1]
1-(3-Methylisoxazol-5-yl)ethanone is a functionalized isoxazole scaffold characterized by a methyl group at the C3 position and an acetyl moiety at the C5 position. This specific substitution pattern is vital for its utility as a pharmacophore, distinct from its regioisomer (5-methyl-3-acetylisoxazole).
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one |
| Common Synonyms | 3-Methyl-5-acetylisoxazole; 5-Acetyl-3-methylisoxazole |
| CAS Number | 55086-61-8 |
| SMILES | CC1=NOC(=C1)C(C)=O |
| InChI Key | MOBMLOWIGFJSCP-UHFFFAOYSA-N |
Molecular Weight & Formula Analysis
The molecular weight is derived from the standard atomic weights of its constituent elements (
-
Molecular Formula: C
H NO -
Average Molecular Weight: 125.13 g/mol
-
Monoisotopic Mass: 125.0477 Da (Essential for High-Resolution Mass Spectrometry)
Stoichiometric Breakdown:
-
Carbon (6 atoms):
Da (57.6%) -
Hydrogen (7 atoms):
Da (5.6%) -
Nitrogen (1 atom):
Da (11.2%) -
Oxygen (2 atoms):
Da (25.6%)
Part 2: Synthesis & Reaction Logic[2]
Core Synthetic Route: 1,3-Dipolar Cycloaddition
The most robust method for synthesizing 1-(3-Methylisoxazol-5-yl)ethanone with high regioselectivity is the [3+2] cycloaddition of acetonitrile oxide (generated in situ) with 3-butyn-2-one .
Mechanism & Regiochemistry:
-
Dipole Generation: Nitroethane is dehydrated (typically using phenyl isocyanate or a chlorinating agent like NCS followed by base) to form acetonitrile oxide.
-
Cycloaddition: The nitrile oxide reacts with the electron-deficient alkyne (3-butyn-2-one). Electronic and steric factors heavily favor the formation of the 3,5-disubstituted isomer over the 3,4-isomer. The nucleophilic oxygen of the dipole attacks the more substituted carbon (C4 of the alkyne), while the carbon of the dipole attacks the terminal carbon.
Experimental Workflow (Graphviz Visualization)
Caption: Regioselective synthesis via [3+2] cycloaddition of acetonitrile oxide and 3-butyn-2-one.
Detailed Protocol
-
Reagents: Nitroethane (1.0 eq), 3-Butyn-2-one (1.1 eq), Phenyl isocyanate (2.0 eq), Triethylamine (catalytic), in dry Benzene or Toluene.
-
Procedure:
-
Dissolve nitroethane and 3-butyn-2-one in the solvent.
-
Add phenyl isocyanate slowly (to generate the nitrile oxide in situ).
-
Reflux or stir at 60°C until TLC indicates consumption of nitroethane.
-
Purification: Filter off the diphenylurea byproduct. Concentrate the filtrate. Purify via column chromatography (Silica gel, Hexane/EtOAc).
-
-
Yield: Typically 60-80%.
Part 3: Analytical Characterization (Self-Validating Data)
To validate the identity of CAS 55086-61-8, the following spectral data must be observed. The distinction between the C3-methyl and C5-acetyl groups is critical.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
| Nucleus | Assignment | Shift ( | Multiplicity | Integration | Structural Insight |
| C3-CH | 2.34 | Singlet (s) | 3H | Methyl group on the ring (shielded relative to acetyl). | |
| C5-CO-CH | 2.62 | Singlet (s) | 3H | Acetyl methyl group (deshielded by carbonyl). | |
| C4-H | 6.81 | Singlet (s) | 1H | Characteristic aromatic isoxazole proton. | |
| C3-CH | 11.5 | - | - | Ring methyl carbon. | |
| C5-CO-CH | 26.8 | - | - | Acetyl methyl carbon. | |
| C4 | 108.2 | - | - | Ring carbon (CH). | |
| C3 | 160.5 | - | - | Ring carbon (C-Me). | |
| C5 | 166.8 | - | - | Ring carbon (C-Ac). | |
| C=O | 186.5 | - | - | Ketone carbonyl. |
Mass Spectrometry (MS)[4][5]
-
Ionization: ESI+ or EI (70 eV)
-
Molecular Ion (
): 125 m/z -
Base Peak: Often 43 m/z (Acetyl group
) or 82 m/z (Loss of acetyl). -
Interpretation: The presence of the parent ion at 125 confirms the molecular formula C
H NO .
Part 4: Applications in Drug Discovery
The 3-methyl-5-acetylisoxazole scaffold acts as a versatile "warhead" or linker in medicinal chemistry.
-
Bioisostere: The isoxazole ring serves as a bioisostere for pyridine or amide bonds, improving metabolic stability.
-
Spirocyclic Synthesis: The acetyl group is a prime handle for condensation reactions (e.g., with hydrazines) to form fused or spiro-heterocycles, often targeted for anti-inflammatory (COX-2 inhibition) and anticancer activity.
-
Linker Chemistry: The C5-acetyl group allows for Claisen-Schmidt condensations to generate chalcone-like derivatives, which are potent Michael acceptors in covalent drug design.
Structural Connectivity Diagram
Caption: Functional connectivity of the 1-(3-Methylisoxazol-5-yl)ethanone scaffold.
References
-
PubChem. 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one (CID 13001394). National Library of Medicine. Available at: [Link]
-
Himo, F., et al. (2005).[1] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Diminished Reactivity and Strong Regioselectivity. Journal of the American Chemical Society.[1] (Context: Mechanism of dipole cycloadditions).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[1][2] (Context: Reference for solvent shifts in characterization).
Sources
Technical Safety & Handling Guide: 1-(3-Methylisoxazol-5-yl)ethanone
Executive Summary
1-(3-Methylisoxazol-5-yl)ethanone (CAS: 55086-61-8) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1][2] As a functionalized isoxazole derivative, it serves as a critical scaffold in the synthesis of bioactive compounds, including anticancer, antibacterial, and anti-inflammatory agents.[3] Its chemical structure—featuring a reactive acetyl group attached to the 5-position of the isoxazole ring—makes it a versatile electrophile in condensation reactions, yet also dictates its specific hazard profile.
This guide provides a technical deep-dive into the safety, handling, and emergency protocols for this compound, moving beyond standard SDS enumeration to offer field-proven, self-validating workflows for research environments.
Chemical Identity & Physical Properties[2][4][5]
Accurate identification is the first step in safety. The distinction between the 3-methyl-5-acetyl and 5-methyl-3-acetyl isomers is crucial, as their reactivities and metabolic profiles differ.
| Property | Data / Specification |
| Chemical Name | 1-(3-Methylisoxazol-5-yl)ethanone |
| CAS Number | 55086-61-8 |
| Synonyms | 5-Acetyl-3-methylisoxazole; Methyl 3-methyl-5-isoxazolyl ketone |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol |
| SMILES | CC1=NOC(=C1)C(=O)C |
| Physical State | Low-melting solid or liquid (depending on purity/temperature) |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); limited water solubility |
| LogP (Calc) | ~0.8 (Lipophilic, membrane permeable) |
Hazard Identification & GHS Profiling
While often classified under generic "Warning" categories, the specific hazards of this compound stem from its pharmacological potential and reactive ketone moiety.
GHS Classification (29 CFR 1910.1200 / EU CLP)
| Hazard Class | Category | Hazard Statement (H-Code) | Description |
| Acute Toxicity (Oral) | Cat. 4 | H302 | Harmful if swallowed.[2][4] |
| Skin Corrosion/Irritation | Cat.[2][4][5] 2 | H315 | Causes skin irritation.[2][4][5] |
| Serious Eye Damage/Irritation | Cat. 2A | H319 | Causes serious eye irritation.[2][4][5] |
| STOT - Single Exposure | Cat. 3 | H335 | May cause respiratory irritation.[2][4][5] |
Mechanistic Insight
-
Respiratory Irritation (H335): The volatility of low-molecular-weight isoxazoles can lead to vapor accumulation. The acetyl group facilitates mucous membrane interaction, leading to immediate upper respiratory tract irritation.
-
Pharmacological Activity: As a drug precursor, this compound may possess inherent biological activity (e.g., enzyme inhibition) even before modification. Treat as a potential bioactive agent.[3]
Safe Handling & Storage: A Self-Validating Protocol
To ensure data integrity and personnel safety, adopt a Self-Validating Handling System . This approach uses checkpoints to confirm safety before the next step proceeds.
Storage Parameters
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation or moisture hydrolysis of the isoxazole ring.
-
Container: Amber glass with PTFE-lined cap (prevents photochemical degradation).
Operational Workflow (DOT Visualization)
The following diagram illustrates the "Gatekeeper" logic for handling this compound.
Figure 1: Self-Validating Handling Workflow. Yellow diamonds represent mandatory "Stop & Check" points to prevent downstream errors or exposure.
Emergency Response Protocols
In the event of exposure, immediate and specific actions are required.[4][5][6][7] The isoxazole ring is generally stable, but the acetyl group increases reactivity.
Exposure Response Matrix
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap and water for 15 min. Do not use organic solvents. | Solvents (ethanol/DMSO) may increase transdermal absorption of the lipophilic isoxazole. |
| Eye Contact | Rinse with water/saline for 15 min.[4] Remove contacts. | The ketone moiety is an irritant; immediate dilution prevents corneal hazing. |
| Inhalation | Move to fresh air.[4][5][6][7] If wheezing, administer oxygen (trained personnel only). | H335 indicates mucosal inflammation; fresh air stops the exposure source immediately. |
| Spill (Liquid/Solid) | Evacuate area. Adsorb with vermiculite. | Inert adsorption prevents reaction with other lab chemicals. |
Emergency Logic Diagram
Figure 2: Decision logic for rapid response to exposure events.
Synthesis & Application Context
Understanding the chemical utility helps predict risks. 1-(3-Methylisoxazol-5-yl)ethanone is frequently used in Multicomponent Reactions (MCRs) .
-
Common Reaction: Condensation with hydroxylamine hydrochloride and aldehydes.
-
Risk Synergy: When used with hydroxylamine (potential explosive/sensitizer), the combined hazard profile escalates.
-
Drug Discovery: Used to synthesize isoxazol-5(4H)-one derivatives, which are screened for anticancer (e.g., against A549 lung cancer cells) and antimicrobial activity [1].
Researcher Note: Because this compound is a precursor to bioactive molecules, all waste streams containing reaction mixtures should be treated as potentially cytotoxic until proven otherwise.
References
-
PubChem. (2025).[2] 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one (CAS 55086-61-8).[2] National Library of Medicine. Link
-
ChemScene. (2025). 1-(3-Methylisoxazol-5-yl)ethanone Product Data & Safety. ChemScene LLC. Link
-
Gharehassanlou, S., & Kiyani, H. (2024).[8] Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.[8] ResearchGate / MDPI. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet for Isoxazole Derivatives (General Guidelines). Merck KGaA. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one | C6H7NO2 | CID 13001394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
synthesis protocols for 1-(3-Methylisoxazol-5-yl)ethanone from acetylacetone
This Application Note provides a rigorous, step-by-step protocol for the synthesis of 1-(3-Methylisoxazol-5-yl)ethanone (CAS: 55086-61-8) starting from acetylacetone (2,4-pentanedione).
Unlike simple cyclocondensations that yield alkyl-substituted isoxazoles, the introduction of an acetyl group at the C5 position requires a strategic approach to increase the carbon count from the C5 backbone of acetylacetone to the C6 skeleton of the target. This protocol utilizes a high-fidelity Oxidation-Functionalization Strategy , ensuring absolute regiochemical control.
Executive Summary & Retrosynthetic Analysis
The synthesis addresses the challenge of regioselectivity in isoxazole functionalization. Direct acylation of isoxazole rings often yields mixtures or occurs at the C4 position. To guarantee the C5-acetyl substitution, this protocol employs a "Construct-Oxidize-Functionalize" pathway:
-
Cyclization: Construction of the 3,5-dimethylisoxazole scaffold from acetylacetone.
-
Regioselective Oxidation: Exploiting the higher reactivity of the C5-methyl group to generate 3-methylisoxazole-5-carboxylic acid.
-
Acylation: Conversion of the acid to the target methyl ketone via a Weinreb amide intermediate to prevent over-addition.
Reaction Pathway Diagram
Figure 1: Strategic workflow for the conversion of acetylacetone to 1-(3-Methylisoxazol-5-yl)ethanone.
Detailed Experimental Protocols
Phase 1: Synthesis of 3,5-Dimethylisoxazole
The first step establishes the heterocyclic core. The reaction between acetylacetone and hydroxylamine hydrochloride is a classic cyclocondensation.
Mechanism: Nucleophilic attack of hydroxylamine on a carbonyl carbon forms a mono-oxime, followed by intramolecular cyclization and dehydration.
Protocol:
-
Reagent Prep: In a 500 mL round-bottom flask, dissolve Hydroxylamine hydrochloride (1.1 eq) in water. Neutralize carefully with Sodium Carbonate (0.55 eq) or Sodium Hydroxide (1.1 eq) at 0°C to release the free amine.
-
Addition: Add Acetylacetone (1.0 eq) dropwise to the stirred solution at 0–5°C. The reaction is exothermic; control the rate to maintain temperature.
-
Reflux: Once addition is complete, heat the mixture to reflux (approx. 100°C) for 1–2 hours.
-
Isolation: Cool to room temperature. The product usually separates as an oily top layer. Extract the aqueous phase with diethyl ether or dichloromethane (3x).
-
Purification: Dry combined organics over anhydrous MgSO4. Remove solvent under reduced pressure.[1][2] Distill the residue at atmospheric pressure (bp 141–142°C) to obtain pure 3,5-dimethylisoxazole as a colorless liquid.
| Reagent | Equivalents | Role |
| Acetylacetone | 1.0 | Substrate |
| NH₂OH·HCl | 1.1 | Nitrogen Source |
| Na₂CO₃ | 0.55 | Base (Neutralization) |
Phase 2: Regioselective Oxidation to 3-Methylisoxazole-5-carboxylic Acid
This is the critical differentiation step. The methyl group at the C5 position (adjacent to Oxygen) is significantly more reactive/acidic than the C3 methyl (adjacent to Nitrogen), allowing for selective oxidation.
Protocol:
-
Setup: Dissolve 3,5-dimethylisoxazole (1.0 eq) in water (or a t-Butanol/Water mixture).
-
Oxidant Addition: Add Potassium Permanganate (KMnO4) (2.2 eq) and Magnesium Sulfate (2.0 eq, buffering agent) slowly.
-
Reaction: Heat the mixture to 60–70°C. Monitor via TLC. The purple color of permanganate will fade to the brown of MnO2.
-
Note: Do not overheat, or the C3 methyl may also oxidize.
-
-
Workup: Filter off the MnO2 precipitate while hot. Wash the solid with hot water.
-
Isolation: Acidify the filtrate with concentrated HCl to pH 1–2. The 3-methylisoxazole-5-carboxylic acid will precipitate. Cool in an ice bath to maximize yield.
-
Purification: Recrystallize from water/ethanol if necessary.
Phase 3: Conversion to 1-(3-Methylisoxazol-5-yl)ethanone
Direct reaction of carboxylic acids with organolithiums often yields tertiary alcohols. To stop at the ketone (the acetyl group), we proceed via the Weinreb Amide (N-methoxy-N-methylamide).
Step 3A: Weinreb Amide Synthesis
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add CDI (1,1'-Carbonyldiimidazole) (1.1 eq) at 0°C. Stir for 30 mins until CO2 evolution ceases.
-
Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and Triethylamine (1.0 eq). Stir at room temperature overnight.
-
Workup: Wash with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate to yield the Weinreb amide.
Step 3B: Grignard Addition (The Acetyl Installation)
-
Reaction: Dissolve the Weinreb amide in anhydrous THF under Nitrogen/Argon. Cool to 0°C.[1][3]
-
Grignard: Add Methylmagnesium bromide (MeMgBr) (3M in ether, 1.2 eq) dropwise.
-
Quench: After 1 hour, quench with saturated Ammonium Chloride (NH4Cl). This hydrolyzes the intermediate to the ketone.
-
Final Isolation: Extract with Ethyl Acetate. Purify via silica gel column chromatography (Hexane/EtOAc gradient).
Product Verification:
-
Appearance: Colorless to pale yellow solid/oil.
-
1H NMR (CDCl3): Expect a singlet for the C3-Methyl (~2.3 ppm), a singlet for the Acetyl-Methyl (~2.5-2.6 ppm), and a singlet for the C4-H (~6.8 ppm).
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Phase 2) | Temperature too high during oxidation. | Maintain T < 75°C. Use MgSO4 to buffer pH changes. |
| Over-alkylation (Phase 3) | Used Acid Chloride instead of Weinreb Amide. | Strictly use the Weinreb protocol. If using Acid Chloride, use Cadmium reagents (CdMe2) or Gilman reagents at -78°C. |
| Poor Yield (Phase 1) | Exothermic runaway; loss of volatile reagents. | Control addition rate of acetylacetone; use an efficient reflux condenser. |
References
-
Synthesis of 3,5-Dimethylisoxazole
-
Regioselective Oxidation of Isoxazoles
- Regioselective oxidation of 3,5-dimethylisoxazole to 3-methyl-5-isoxazolecarboxylic acid.
-
Reference:
-
Weinreb Amide Ketone Synthesis
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
-
Source:
-
Target Molecule Data (CAS 55086-61-8)
-
Compound: 1-(3-Methylisoxazol-5-yl)ethanone.[5]
-
Source:
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Sìona 1-(3-Methylisoxazol-5-yl)ethanoneï¼CAS# 55086-61-8) Dèanadair agus Solaraiche | Xinchem [gd.xinchem.com]
- 6. scribd.com [scribd.com]
- 7. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 8. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media [mdpi.com]
- 9. 3,5-Dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]
Claisen-Schmidt condensation using 1-(3-Methylisoxazol-5-yl)ethanone
Application Note: High-Efficiency Claisen-Schmidt Condensation of 1-(3-Methylisoxazol-5-yl)ethanone
Executive Summary
This technical guide details the protocol for synthesizing isoxazolyl chalcones via the Claisen-Schmidt condensation of 1-(3-Methylisoxazol-5-yl)ethanone with various aromatic aldehydes. Isoxazolyl chalcones are privileged medicinal scaffolds, exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties.[1]
This protocol deviates from generic aldol procedures by addressing the specific electronic demands of the isoxazole ring system. It prioritizes regioselectivity, yield optimization, and "green" chemistry principles, offering both a conventional benchtop method and a high-throughput microwave-assisted variant.
Mechanistic Insight & Chemical Logic
The Reactivity Profile
The starting material, 1-(3-Methylisoxazol-5-yl)ethanone, features an acetyl group attached to the C5 position of an isoxazole ring.
-
Acidity Enhancement: The isoxazole ring is electron-withdrawing (inductive effect of Oxygen and Nitrogen). This increases the acidity of the
-protons on the acetyl group ( ), making enolate formation more facile than in standard acetophenones. -
Regioselectivity: The methyl group at position C3 of the isoxazole ring is comparatively inert under mild basic conditions, ensuring the condensation occurs exclusively at the exocyclic acetyl group.
Reaction Pathway Visualization
The following diagram illustrates the base-catalyzed mechanism, highlighting the critical dehydration step that drives the equilibrium forward.
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation. The irreversible dehydration step is the thermodynamic driver.
Experimental Protocols
Method A: Conventional Stirring (High Purity)
Recommended for scale-up (>1g) and thermally sensitive aldehydes.
Reagents:
-
1-(3-Methylisoxazol-5-yl)ethanone (1.0 equiv)
-
Substituted Benzaldehyde (1.0 equiv)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (40% aq. solution)
-
Ethanol (95% or absolute)
Protocol:
-
Solubilization: In a round-bottom flask, dissolve 10 mmol of 1-(3-Methylisoxazol-5-yl)ethanone and 10 mmol of the aromatic aldehyde in 15 mL of Ethanol.
-
Catalysis: Cool the solution to 5–10°C in an ice bath. Dropwise add 5 mL of 40% NaOH solution while stirring.
-
Expert Note: Low temperature addition prevents the Cannizzaro reaction (disproportionation) of the aldehyde.
-
-
Reaction: Remove the ice bath and stir vigorously at room temperature (25°C) for 3–6 hours.
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the ketone spot.
-
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base, pH ~7).
-
Isolation: A solid precipitate should form immediately. Filter the solid under vacuum, wash with cold water (3x 20mL), and recrystallize from Ethanol.
Method B: Microwave-Assisted Synthesis (High Throughput)
Recommended for library generation and rapid screening.
Protocol:
-
Mix 2 mmol of ketone and 2 mmol of aldehyde in a microwave vial.
-
Add 2 mL of Ethanol and 0.5 mL of 20% NaOH.
-
Irradiate at 150–200 Watts (approx. 60–80°C) for 2–5 minutes.
-
Cool rapidly in an ice bath to precipitate the product.
Data Analysis & Validation
Expected Yields & Substituent Effects
The electronic nature of the aldehyde significantly impacts reaction time and yield.
| Aldehyde Substituent (Ar-CHO) | Electronic Effect | Method A Yield (%) | Method B Yield (%) | Reaction Time (Method A) |
| 4-NO₂ | Strong EWG | 92-95% | 96% | 2 hours |
| 4-Cl | Weak EWG | 85-88% | 92% | 3 hours |
| H (Unsubstituted) | Neutral | 80-85% | 88% | 4 hours |
| 4-OMe | Strong EDG | 65-75% | 78% | 6-8 hours |
| 4-N(Me)₂ | Strong EDG | 55-65% | 70% | 12+ hours |
-
EWG (Electron Withdrawing Groups): Increase electrophilicity of the aldehyde carbonyl, accelerating nucleophilic attack.
-
EDG (Electron Donating Groups): Decrease electrophilicity, requiring longer times or microwave forcing.
Structural Confirmation (NMR Diagnostics)
To validate the formation of the chalcone linkage (
-
-proton (Doublet): Typically
7.4 – 7.8 ppm. -
-proton (Doublet): Typically
7.8 – 8.2 ppm. -
Coupling Constant (
): A -value of 15–16 Hz confirms the trans-(E)-isomer . The steric bulk of the isoxazole and aryl rings heavily favors the thermodynamic trans product.
Troubleshooting & Optimization
Issue 1: "Oiling Out" (Product forms a sticky oil instead of crystals)
-
Cause: Impurities or low melting point of the specific derivative.
-
Solution: Decant the aqueous layer. Dissolve the oil in a minimum amount of hot ethanol, add a seed crystal (if available), and scratch the inner wall of the flask with a glass rod while cooling slowly.
Issue 2: Incomplete Reaction (TLC shows starting material)
-
Cause: Reversibility of the aldol addition step.[2]
-
Solution: Increase base concentration to 50% or switch to KOH. For EDG-substituted aldehydes (e.g., 4-methoxy), refluxing at 60°C for 2 hours is often necessary to drive the dehydration.
Issue 3: Side Product Formation (Michael Addition)
-
Cause: If the reaction runs too long with excess base, the enolate of the starting ketone can attack the newly formed chalcone (Michael addition).
-
Solution: Adhere strictly to 1:1 stoichiometry and quench immediately upon TLC completion.
References
-
Microwave-Assisted Facile Synthesis and In vitro Antimicrobial Activities of Some Novel Isoxazole Derivatives via Chalcones. NVEO-Natural Volatiles & Essential Oils Journal. [Link]
-
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules (MDPI), 2020. [Link]
-
Synthesis and evaluation of novel isoxazolyl chalcones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Claisen-Schmidt Condensation. Organic Chemistry Portal / Wikipedia. [Link][3]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]
Sources
procedure for reducing 5-Acetyl-3-methylisoxazole to alcohol
Executive Summary
The reduction of 5-acetyl-3-methylisoxazole (CAS: 17977-16-9) to 1-(3-methylisoxazol-5-yl)ethanol represents a critical transformation in the synthesis of isoxazole-based pharmacophores (e.g., antibiotics, COX-2 inhibitors, and glutamate receptor agonists).
This guide addresses the primary synthetic challenge: Chemoselectivity . The isoxazole ring contains a latent N–O bond susceptible to reductive cleavage (hydrogenolysis) under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C). Therefore, hydride-based or transfer hydrogenation methods are required to preserve the heterocyclic core.
This document details two validated protocols:
-
Protocol A (Standard): Cost-effective, racemic reduction using Sodium Borohydride (NaBH₄).
-
Protocol B (Advanced): Asymmetric Transfer Hydrogenation (ATH) for high enantiomeric excess (>95% ee), essential for chiral drug intermediates.
Part 1: Strategic Analysis & Mechanism
1.1 The Chemoselectivity Challenge
The isoxazole ring is electronically distinct, possessing aromatic character but remaining vulnerable to ring opening.
-
Risk: Catalytic hydrogenation (H₂/Raney Ni or Pd/C) often cleaves the N–O bond, resulting in
-amino enones. -
Solution: Nucleophilic hydride addition (NaBH₄) or Metal-ligand bifunctional catalysis (Ru-TsDPEN) targets the carbonyl group selectively without affecting the heteroaromatic system.
1.2 Reaction Pathway Visualization
The following diagram illustrates the divergent pathways. The Green Path is the desired alcohol formation; the Red Path represents the ring-opening side reaction to be avoided.
Figure 1: Chemoselectivity landscape. Hydride reduction (Green) preserves the ring, while catalytic hydrogenation (Red) risks N-O bond cleavage.
Part 2: Protocol A - Standard Chemoselective Reduction
Objective: Synthesis of racemic (±)-1-(3-methylisoxazol-5-yl)ethanol. Scale: 10 mmol (adaptable to kg scale).
2.1 Materials & Reagents
| Reagent | Equiv.[1][2] | Role | Critical Parameter |
| 5-Acetyl-3-methylisoxazole | 1.0 | Substrate | Purity >97% |
| Sodium Borohydride (NaBH₄) | 0.6 - 1.0 | Reductant | Keep dry; hygroscopic. |
| Methanol (MeOH) | Solvent | 10 vol | Anhydrous preferred to minimize H₂ evolution. |
| 2N HCl or Sat. NH₄Cl | Quench | Excess | Control pH to ~6-7. |
2.2 Step-by-Step Procedure
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a thermometer. Nitrogen purging is recommended but not strictly required for NaBH₄.
-
Dissolution: Charge 5-Acetyl-3-methylisoxazole (1.25 g, 10 mmol) and Methanol (12.5 mL). Cool the solution to 0–5 °C using an ice bath.
-
Addition: Add NaBH₄ (227 mg, 6.0 mmol, 0.6 equiv) portion-wise over 15 minutes.
-
Note: Gas evolution (H₂) will occur. Ensure venting.
-
Why 0.6 equiv? Theoretically, 0.25 equiv is sufficient (4 hydrides per B), but 0.6 ensures full conversion against solvent background reaction.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 1–2 hours.
-
Checkpoint: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). Product is more polar (lower R_f) than the ketone.
-
-
Quench: Cool back to 0 °C. Slowly add saturated aqueous NH₄Cl (10 mL) or 1N HCl dropwise until gas evolution ceases and pH is neutral (~7).
-
Caution: Do not acidify below pH 4, as the isoxazole ring can degrade under strong acidic conditions.
-
-
Workup: Remove MeOH under reduced pressure (rotary evaporator). Extract the aqueous residue with Ethyl Acetate (3 x 15 mL).
-
Drying: Wash combined organics with Brine (10 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purification: The crude oil is often >95% pure. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).
Part 3: Protocol B - Enantioselective Reduction (Drug Development)
Objective: Synthesis of chiral (S)- or (R)-alcohol with >95% ee. Method: Noyori Asymmetric Transfer Hydrogenation (ATH).[3]
3.1 Strategic Rationale
Isoxazolyl ketones mimic aryl ketones electronically. Ruthenium-arene complexes with chiral diamine ligands (Noyori-Ikariya catalysts) are the gold standard for this transformation, utilizing Formic Acid/Triethylamine as the hydrogen source.
3.2 Materials
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (for S-alcohol typically).
-
Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).
-
Solvent: Dichloromethane (DCM) or reaction run neat in HCOOH/Et3N.
3.3 Workflow Diagram (ATH)
Figure 2: Operational workflow for Asymmetric Transfer Hydrogenation.
3.4 Procedure
-
Preparation: In a glovebox or under Argon, dissolve 5-Acetyl-3-methylisoxazole (10 mmol) in dry DCM (5 mL).
-
Catalyst Addition: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.05 mmol, 0.5 mol%).
-
H-Donor Addition: Add the Formic Acid/Triethylamine azeotrope (2.5 mL, excess).
-
Execution: Stir at 28 °C for 18 hours.
-
Workup: Pour mixture into water (20 mL). Extract with DCM (3 x 10 mL). Wash organic layer with sat. NaHCO₃ (to remove residual formic acid) and brine.
-
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).
Part 4: Quality Control & Characterization
4.1 Expected Analytical Data
-
Physical State: Colorless to pale yellow oil (may solidify upon standing/chilling).
-
¹H NMR (400 MHz, CDCl₃):
- 6.0–6.1 (s, 1H, Isoxazole-H4 )
- 4.9–5.0 (q, 1H, CH -OH)
- 2.2–2.3 (s, 3H, Isoxazole-CH₃ )
- 1.5–1.6 (d, 3H, CH(OH)CH₃ )
-
¹³C NMR: Key signals at ~170 ppm (C5), ~160 ppm (C3), ~100 ppm (C4), ~65 ppm (CH-OH).
4.2 Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent (MeOH) consuming hydride. | Use anhydrous MeOH; increase NaBH₄ to 1.0 equiv. |
| Ring Opening | Reaction temperature too high or pH too low during quench. | Keep reaction <30°C. Quench with NH₄Cl (mild), not conc. HCl. |
| Low ee% (ATH) | Temperature fluctuation or catalyst degradation. | Ensure strict O₂-free conditions. Lower temp to 0°C (increases time but improves ee). |
| Product Dehydration | Acidic workup caused elimination to vinyl isoxazole. | Avoid strong acids. Store product at 4°C. |
References
-
Isoxazole Chemistry & Stability
-
Review of Isoxazole Biological Activity and Synthetic Techniques. (2012). Heterocycles. 9
-
-
General NaBH4 Reduction Protocol
-
Asymmetric Transfer Hydrogenation (Noyori)
-
Biocatalytic Alternatives
Sources
- 1. kanto.co.jp [kanto.co.jp]
- 2. Enantioselective 5-exo-Fluorocyclization of Ene-Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective route to 5-methyl- and 5,7-dimethyl-6,7-dihydro-5H-dibenz[c,e]azepine: secondary amines with switchable axial chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. store.usp.org [store.usp.org]
- 6. US10071977B2 - Highly purifid pharmaceutical grade tasimelteon - Google Patents [patents.google.com]
- 7. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 8. Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. ias.ac.in [ias.ac.in]
synthesis of chalcones containing 3-methylisoxazole moiety
Application Note: High-Efficiency Synthesis of 3-Methylisoxazolyl Chalcones
Executive Summary
This guide details the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) incorporating a 3-methylisoxazole pharmacophore. These hybrid scaffolds are critical in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer (tubulin polymerization inhibition), and antimicrobial profiles.
We present two validated protocols:
-
Protocol A (Conventional): A robust, base-catalyzed Claisen-Schmidt condensation suitable for gram-scale synthesis.
-
Protocol B (Green/Microwave): A rapid, solvent-minimized method using solid-supported catalysts for high-throughput library generation.
Scientific Foundation & Retrosynthesis
The formation of the chalcone bridge relies on the Claisen-Schmidt condensation , a cross-aldol reaction between an enolizable ketone and a non-enolizable aldehyde. For this specific application, the 3-methylisoxazole ring can serve as either the ketone or aldehyde component. The most common bioactive derivatives utilize 5-acetyl-3-methylisoxazole as the nucleophilic partner.
Retrosynthetic Analysis
The target molecule is disconnected at the
Figure 1: Retrosynthetic disconnection of the isoxazolyl chalcone scaffold.
Experimental Protocols
Protocol A: Conventional Base-Catalyzed Synthesis
Best for: Gram-scale production, high purity requirements, and thermally stable substrates.
Reagents:
-
Starting Material 1: 5-Acetyl-3-methylisoxazole (10 mmol)
-
Starting Material 2: Substituted Benzaldehyde (10 mmol)
-
Catalyst: Sodium Hydroxide (NaOH) pellets (40% aq. solution)
-
Solvent: Ethanol (95%) or Methanol
Step-by-Step Methodology:
-
Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 5-acetyl-3-methylisoxazole and 10 mmol of the substituted benzaldehyde in 20 mL of ethanol.
-
Catalysis: Cool the solution to 0–5°C in an ice bath. Dropwise add 5 mL of 40% aqueous NaOH solution while stirring vigorously.
-
Note: The reaction is exothermic. Controlled addition prevents side reactions (e.g., Cannizzaro reaction of the aldehyde).
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–6 hours.
-
Monitoring: Check progress via TLC (Hexane:Ethyl Acetate, 7:3). The product is typically less polar than the starting ketone.
-
-
Workup: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl (to neutralize excess base).
-
Isolation: The chalcone will precipitate as a solid. Filter the precipitate using a Büchner funnel and wash with cold water (3 x 20 mL) until the filtrate is neutral.
-
Purification: Recrystallize from hot ethanol. If the product oils out, use column chromatography (Silica gel 60-120 mesh, eluting with Hexane/EtOAc gradient).
Protocol B: Microwave-Assisted Green Synthesis
Best for: Library generation, substrates with sensitive functional groups, and "green chemistry" compliance.
Reagents:
-
Catalyst: Amberlyst A-26 (OH form) or basic alumina.
-
Solvent: Minimal Ethanol (or solvent-free).
Step-by-Step Methodology:
-
Preparation: Mix 1 mmol of 5-acetyl-3-methylisoxazole and 1 mmol of substituted benzaldehyde in a microwave-safe vial.
-
Catalyst Addition: Add 100 mg of Amberlyst A-26 (OH) resin. Add 0.5 mL of ethanol to create a slurry (optional; ensures better homogenization).
-
Irradiation: Irradiate the mixture in a dedicated synthesis microwave reactor (e.g., CEM or Biotage) at 140–280 Watts for 2–4 minutes . Target temperature: 60–80°C.
-
Safety: Do not use a domestic kitchen microwave; precise temperature control is vital to prevent superheating and vessel failure.
-
-
Workup: Add 5 mL of warm ethanol to the vial to dissolve the product. Filter the mixture to remove the solid catalyst (catalyst can be regenerated).
-
Isolation: Pour the filtrate into ice water to precipitate the product. Filter and dry.[1]
Characterization & Data Interpretation
The structural integrity of the 3-methylisoxazolyl chalcone is validated by the trans-geometry of the enone linker.
NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
-
Vinylene Protons (Critical): Look for two doublets in the aromatic region.
-
(closer to C=O):
7.40 – 7.60 ppm ( ). -
(closer to Aryl):
7.70 – 8.00 ppm ( ).[2] -
Interpretation: A coupling constant (
) of 15–16 Hz confirms the -configuration . A smaller (8–10 Hz) would indicate the undesirable -isomer.
-
(closer to C=O):
-
Isoxazole Singlet: A sharp singlet corresponding to the C4-H of the isoxazole ring typically appears at
6.50 – 6.90 ppm. -
Methyl Group: A singlet at
2.40 – 2.60 ppm corresponding to the 3-methyl group.
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong band at 1650–1680 cm⁻¹ . The conjugation with the isoxazole and the double bond lowers the frequency compared to a non-conjugated ketone (~1715 cm⁻¹).
-
C=C Stretch: Medium intensity band at 1580–1610 cm⁻¹ .
Summary Table: Typical Spectral Data
| Feature | Signal Type | Chemical Shift / Frequency | Structural Insight |
| Vinylene | Doublet | 7.4 – 7.6 ppm ( | Enone linker, |
| Vinylene | Doublet | 7.7 – 8.0 ppm ( | Enone linker, |
| Isoxazole | Singlet | 2.4 – 2.6 ppm | 3-Methylisoxazole core |
| Carbonyl (C=O) | IR Band | 1665 cm⁻¹ | Conjugated ketone |
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Oiling Out | Product melting point is near RT or impurities present. | Scratch the flask walls with a glass rod to induce nucleation. Recrystallize from EtOH/Water mixtures rather than pure EtOH. |
| Low Yield (Protocol A) | Incomplete enolate formation or Cannizzaro side reaction. | Increase base concentration slightly (to 20%). Ensure the aldehyde is added after the ketone has been exposed to base for 5 mins. |
| Michael Addition Products | Reaction time too long or base too strong. | Stop reaction immediately upon disappearance of starting material (TLC). Switch to weaker bases like Piperidine or Barium Hydroxide. |
| Complex NMR | Mixture of | Recrystallize the solid. The |
Workflow Visualization
Figure 2: Decision matrix and experimental workflow for chalcone synthesis.
References
-
Microwave-Assisted Synthesis: Amberlyst Supported, Microwave Assisted Synthesis of Methyl Isoxazole Derivatives of Chalcones. International Journal for Multidisciplinary Research (IJFMR).
-
General Claisen-Schmidt Protocol: Claisen-Schmidt Condensation: Principle and Mechanism. Cambridge University Press.[3]
-
Biological Relevance: Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone Derivatives. National Institutes of Health (PMC).
-
NMR Characterization: Interpreting Complex NMR Spectra of Chalcone Derivatives. BenchChem Technical Notes.
-
Green Chemistry Approach: Microwave irradiated green synthesis of novel isoxazole derivatives. Current Trends in Biotechnology and Pharmacy.
Sources
Application Note: Functionalization of the Acetyl Group in 1-(3-Methylisoxazol-5-yl)ethanone
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Chemical Context
1-(3-Methylisoxazol-5-yl)ethanone () [1][2] is a highly versatile building block in medicinal chemistry and organic synthesis. The isoxazole core serves as a robust bioisostere for amides and esters, a structural feature frequently utilized to enhance metabolic stability, improve membrane permeability, and modulate target affinity in drug candidates.
The C5-acetyl group provides an ideal synthetic handle for downstream derivatization. By exploiting the keto-enol tautomerism of this moiety, chemists can rapidly generate complex molecular architectures, including bifunctional electrophiles and highly reactive nucleophilic precursors.
Mechanistic Rationale & Functionalization Strategies
The functionalization of the acetyl group primarily proceeds through the enol or enolate tautomer. Because the isoxazole ring is highly electron-withdrawing, the adjacent methyl ketone is relatively acidic but forms a less nucleophilic enol compared to standard aliphatic ketones. This electronic environment dictates the necessity for highly reactive, specific catalytic and stoichiometric strategies:
-
Pathway A: Alpha-Bromination Transforming the methyl ketone into an alpha-bromoketone (2-bromo-1-(3-methylisoxazol-5-yl)ethanone, )[3] generates a bifunctional electrophile critical for synthesizing thiazoles via the Hantzsch reaction. Using N-Bromosuccinimide (NBS) with catalytic p-toluenesulfonic acid (pTsOH) in acetonitrile ensures high regioselectivity. The acid catalyzes enolization, while NBS provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺). This mechanism effectively suppresses polybromination—a common artifact when using elemental liquid bromine on deactivated substrates.
-
Pathway B: Silyl Enol Ether Formation Trapping the enol as a silyl enol ether activates the alpha-carbon for Mukaiyama aldol additions. As detailed by [1], the synthesis of the silyl enol ether from 5-acetyl-3-methylisoxazole proceeds efficiently under strictly anhydrous conditions. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is required instead of the milder TMSCl because the electron-deficient isoxazole ring demands a highly reactive, "hard" silylating agent to drive the thermodynamic equilibrium toward the enol ether.
Reaction Workflow Visualization
Divergent functionalization pathways of the acetyl group in 1-(3-Methylisoxazol-5-yl)ethanone.
Quantitative Data Comparison
The following table summarizes the optimized reaction parameters, expected yields, and purity profiles for the two primary functionalization pathways.
| Functionalization Pathway | Reagents & Solvents | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS/HPLC) | Primary Downstream Application |
| Alpha-Bromination | NBS, pTsOH, MeCN | 60 °C | 4 - 6 | 78 - 82% | >95% | Thiazole / Imidazole synthesis |
| Silyl Enol Ether | TMSOTf, Et₃N, DCM | 0 °C to RT | 2 | 85 - 90% | >92% | Mukaiyama Aldol reactions |
| Aldol Condensation | Ar-CHO, NaOH, EtOH | RT | 12 | 65 - 75% | >90% | Chalcone derivatives |
Experimental Protocols
Protocol A: Regioselective Alpha-Bromination
This protocol utilizes NBS to generate the alpha-bromoketone, avoiding the hazards and poor selectivity associated with elemental bromine.
-
Preparation: In an oven-dried, nitrogen-flushed 100 mL round-bottom flask, dissolve 1-(3-Methylisoxazol-5-yl)ethanone (1.0 equiv, 10.0 mmol) in anhydrous acetonitrile (50 mL, 0.2 M).
-
Causality: Acetonitrile is chosen for its polar aprotic nature, which stabilizes the ionic intermediates during bromination without competing as a nucleophile.
-
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 equiv, 1.0 mmol). Stir for 10 minutes at room temperature.
-
Causality: The acid acts as a proton source to accelerate the keto-enol tautomerization, which is the rate-determining step for halogenation.
-
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes.
-
Causality: Portion-wise addition controls the release of Br⁺ and limits thermal spikes, thereby preventing the formation of dibrominated byproducts.
-
-
Reaction Monitoring: Elevate the temperature to 60 °C. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is typically complete within 4-6 hours.
-
Quenching & Workup: Cool the mixture to room temperature. Quench by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Causality: Na₂S₂O₃ reduces any unreacted NBS and transient bromine species, preventing further unwanted halogenation during the concentration phase.
-
-
Isolation: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield 2-bromo-1-(3-methylisoxazol-5-yl)ethanone as a crystalline solid.
Protocol B: Silyl Enol Ether Synthesis
This protocol requires strict adherence to anhydrous techniques due to the extreme moisture sensitivity of the reagents and products.
-
Preparation: Dissolve 1-(3-Methylisoxazol-5-yl)ethanone (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM) (50 mL, 0.1 M) under a strict argon atmosphere.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous triethylamine (Et₃N) (1.5 equiv, 7.5 mmol) dropwise.
-
Causality: Et₃N acts as a non-nucleophilic base to deprotonate the transient oxonium ion formed upon TMS coordination, driving the formation of the enol ether.
-
-
Silylation: Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv, 6.0 mmol) dropwise over 10 minutes.
-
Causality: TMSOTf is exceptionally sensitive to hydrolysis and highly reactive. Slow addition controls the rapid exothermic silylation and prevents thermal degradation of the isoxazole ring.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for exactly 2 hours.
-
Workup: Quench the reaction by pouring it into rapidly stirring saturated aqueous NaHCO₃ (30 mL) at 0 °C. Extract immediately with DCM (2 × 20 mL).
-
Causality: Prolonged exposure to aqueous acid or base will hydrolyze the silyl enol ether back to the starting ketone. Rapid, cold, mildly basic quenching preserves the product integrity.
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 3-methyl-5-(1-((trimethylsilyl)oxy)vinyl)isoxazole should be stored under argon at -20 °C or used immediately in subsequent Mukaiyama aldol additions.
References
-
Chimichi, S., Boccalini, M., Cosimelli, B., & Heterocycles, F. (1992). "Regioselective Synthesis of 4-Acetyl-and 5-Acetyl-3-methylisoxazole: Their Conversion into Silyl-and Methyl Enol Ethers." Synthetic Communications. URL:[Link]
-
Accela ChemBio. "2-Bromo-1-(3-methylisoxazol-5-yl)ethanone (CAS: 104777-32-4)." Accela ChemBio Inc. URL:[Link]
Topic: Preparation of Schiff Bases from 1-(3-Methylisoxazol-5-yl)ethanone
An Application Note for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from 1-(3-Methylisoxazol-5-yl)ethanone. Isoxazole moieties are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2][3] The synthesis of Schiff bases from the ketone precursor, 1-(3-Methylisoxazol-5-yl)ethanone, offers a versatile platform for generating novel compounds with significant potential in drug discovery and materials science. This document outlines the underlying reaction mechanism, provides step-by-step experimental protocols for conventional and microwave-assisted synthesis, details methods for structural characterization, and discusses the potential applications of these compounds.
Introduction: The Significance of Isoxazole-Based Schiff Bases
Schiff bases, characterized by the azomethine or imine functional group (R¹R²C=NR³), are a cornerstone of synthetic chemistry.[4][5] They are typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone).[5][6] While the reaction is versatile, the properties and applications of the resulting Schiff base are heavily influenced by the nature of the carbonyl and amine precursors.
The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms adjacent to each other.[2] This structural motif is found in numerous pharmaceutical agents and is prized for its diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[1][3][7] By combining the isoxazole core of 1-(3-Methylisoxazol-5-yl)ethanone with various primary amines, a library of novel Schiff bases can be generated. These compounds are not only valuable as standalone therapeutic candidates but also serve as versatile ligands for the synthesis of metal complexes, which often exhibit enhanced biological activity compared to the free ligand.[4][8][9]
This guide provides the necessary protocols and scientific rationale for researchers to successfully synthesize, purify, and characterize these promising molecules.
Reaction Mechanism: From Ketone to Imine
The formation of a Schiff base from a ketone and a primary amine is a reversible nucleophilic addition-elimination reaction.[6][10] The process can be conceptually divided into two primary stages:
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the ketone. This forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[4][5][11]
-
Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable carbon-nitrogen double bond (imine) of the Schiff base.[4][12] This dehydration step is typically the rate-determining step of the reaction and is often catalyzed by a mild acid or base.[10]
The overall reaction equilibrium can be shifted toward the product side by removing the water as it is formed, for instance, by azeotropic distillation or the use of dehydrating agents like molecular sieves.[4][13]
Causality of Catalysis : While the reaction can proceed with simple heating, catalysis is crucial for efficiency.
-
Acid Catalysis : A mildly acidic environment protonates the hydroxyl group of the carbinolamine, turning it into a better leaving group (H₂O) and accelerating the dehydration step.[10] However, a highly acidic medium is counterproductive as it will protonate the starting amine, rendering it non-nucleophilic and inhibiting the initial addition step.[10] Therefore, a mildly acidic pH is optimal.
-
Base Catalysis : Dehydration can also be base-catalyzed, proceeding through an anionic intermediate.[10]
Caption: Fig. 1: General Mechanism of Schiff Base Formation
Experimental Protocols
The synthesis of Schiff bases from ketones is generally slower than from aldehydes, often requiring higher temperatures and longer reaction times.[4] The following protocols provide a reliable framework for their preparation.
Materials and Equipment
Reagents:
-
1-(3-Methylisoxazol-5-yl)ethanone
-
Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)
-
Solvent: Absolute Ethanol or Methanol
-
Catalyst: Glacial Acetic Acid
-
Dehydrating Agent (optional): Anhydrous Sodium Sulfate, Molecular Sieves (4Å)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Recrystallization solvents (e.g., Ethanol, Hexane/Ethyl Acetate)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Heating mantle
-
Büchner funnel and flask for vacuum filtration
-
Melting point apparatus
-
Standard laboratory glassware
Protocol 1: Conventional Synthesis via Reflux
This method is a robust and widely used approach for Schiff base synthesis.
Step-by-Step Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-Methylisoxazol-5-yl)ethanone (1.0 eq) in absolute ethanol (approx. 15-20 mL per mmol of ketone).
-
Addition of Amine: To this stirring solution, add an equimolar amount (1.0 eq) of the desired primary amine.[8]
-
Catalysis: Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring.[14] The reaction time can vary from 4 to 12 hours, depending on the reactivity of the amine.
-
Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Hexane:Ethyl Acetate, 7:3). Visualize spots under UV light. The reaction is complete when the starting material spots have been consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified product in a vacuum oven or desiccator.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain a pure, crystalline solid.[14]
Protocol 2: Microwave-Assisted Synthesis (Green Chemistry Approach)
Microwave irradiation offers a significant advantage by reducing reaction times, often increasing yields, and allowing for solvent-free conditions.[4][15]
Step-by-Step Procedure:
-
Mixing: In a microwave-safe vessel, mix equimolar amounts of 1-(3-Methylisoxazol-5-yl)ethanone and the primary amine.
-
Catalyst (Optional/Solid Support): A solid catalyst like Montmorillonite K-10 clay can be added to facilitate the reaction under solvent-free conditions.[4]
-
Irradiation: Place the vessel in a microwave synthesizer and irradiate at a specified power (e.g., 200-400 W) for a short duration (e.g., 2-5 minutes).[10] The optimal time and power should be determined empirically.
-
Extraction: After cooling, extract the product with a suitable organic solvent like dichloromethane (DCM).
-
Isolation: Remove the solvent under reduced pressure to yield the crude Schiff base.
-
Purification: Purify the product by recrystallization as described in Protocol 1.
Caption: Fig. 2: Experimental Workflow for Synthesis
Structural Characterization and Validation
Confirming the identity and purity of the synthesized Schiff base is a critical step. A combination of spectroscopic techniques should be employed.[16][17]
| Technique | Purpose | Expected Observations for Schiff Base Formation |
| FT-IR Spectroscopy | Functional Group Analysis | - Disappearance of the strong C=O stretching band from the starting ketone (typically ~1680-1700 cm⁻¹). - Disappearance of the N-H stretching bands from the primary amine (typically ~3300-3500 cm⁻¹). - Appearance of a new, strong C=N (imine) stretching band (typically ~1610-1660 cm⁻¹).[14][16] |
| ¹H NMR Spectroscopy | Proton Environment Analysis | - Disappearance of the -NH₂ proton signal from the primary amine. - Characteristic shifts in the signals of aromatic or aliphatic protons adjacent to the newly formed imine bond. - Persistence of the methyl signal from the isoxazole ring. |
| ¹³C NMR Spectroscopy | Carbon Skeleton Analysis | - Disappearance of the carbonyl carbon signal from the ketone (typically >190 ppm). - Appearance of a new imine carbon (C=N) signal in the downfield region (typically ~160-170 ppm).[18] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base. |
| Elemental Analysis | Purity and Formula Confirmation | The experimental percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) should match the calculated values for the proposed molecular formula.[19] |
Applications and Future Directions
Schiff bases derived from heterocyclic ketones like 1-(3-Methylisoxazol-5-yl)ethanone are of significant interest to the drug development community.
-
Antimicrobial and Anticancer Agents: The isoxazole nucleus is a well-established pharmacophore.[1][3] Schiff bases incorporating this moiety have shown potent activity against various bacterial, fungal, and cancer cell lines.[7][8][9]
-
Coordination Chemistry: The imine nitrogen and the isoxazole ring's oxygen or nitrogen atoms can act as donor sites, making these compounds excellent ligands for coordinating with metal ions. The resulting metal complexes often show enhanced biological activity compared to the uncomplexed Schiff bases.[8]
-
Sensors and Catalysts: The C=N bond can be involved in various chemical processes, making Schiff bases useful as catalysts or as components in chemical sensors.[20]
References
-
Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]
-
Mason, H. E., Howard, J. A. K., & Sparkes, H. A. (2020). Synthesis and structures of three isoxazole-containing Schiff bases. Acta Crystallographica Section C: Structural Chemistry, 76(9), 927–931. [Link]
-
Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. (n.d.). Vedantu. Retrieved March 7, 2026, from [Link]
-
REVIEW ON SCHIFF BASES. (2021). World Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]
-
Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. (2020). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Shivaraj, et al. (2010). Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research, 2(1), 375-384. [Link]
-
Mason, H. E., Howard, J. A. K., & Sparkes, H. A. (2020). Synthesis and structures of three isoxazole-containing Schiff bases. IUCr Journals. Retrieved March 7, 2026, from [Link]
-
STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES. (2017). Anveshana's International Publication. Retrieved March 7, 2026, from [Link]
-
Mason, H. E., Howard, J. A. K., & Sparkes, H. A. (2020). Synthesis and structures of three isoxazole-containing Schiff bases. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Mechanistic explanation of the formation of Schiff base. (2023). ResearchGate. Retrieved March 7, 2026, from [Link]
- Process for the production of Schiff bases by reaction of aromatic amines with aliphatic ketones in the presence of catalysts. (1979). Google Patents.
-
A Review on Methods of Preparation of Substituted Schiff’s Bases. (2022). International Journal for Research in Applied Science and Engineering Technology. Retrieved March 7, 2026, from [Link]
-
Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone. (2021). Heliyon. [Link]
-
Schiff Bases and Their La(III) Complexes: Conventional and Microwave-Assisted Synthesis, Physicochemical and Spectroscopic. (2020). Sains Malaysiana. Retrieved March 7, 2026, from [Link]
-
“SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (2015). IOSR Journal of Applied Chemistry. Retrieved March 7, 2026, from [Link]
-
Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI. Retrieved March 7, 2026, from [Link]
-
Molecular modeling, synthesis, and antiproliferative evaluation of new isoxazole ring linked by Schiff bases and azo bond. (2022). Medical Science. [Link]
-
Synthesis and Characterization of Novel Schiff Bases Containing Isoxazoline or Pyrazoline Unit. (2017). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (2025). MDPI. Retrieved March 7, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (2022). Teikyo Medical Journal. Retrieved March 7, 2026, from [Link]
-
Mason, H. E., Howard, J. A. K., & Sparkes, H. A. (2020). Synthesis and structures of three isoxazole-containing Schiff bases. PubMed. Retrieved March 7, 2026, from [Link]
-
synthesis, spectroscopic and molecular studies of lead(ii) complexes of schiff bases derived from 4-methoxybenzaldehyde and amino acids. (2016). Rasayan Journal of Chemistry. Retrieved March 7, 2026, from [Link]
-
Synthesis and Spectroscopic Studies of New Schiff Bases. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. (2017). Asian Journal of Research in Chemistry. Retrieved March 7, 2026, from [Link]
Sources
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- 6. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained [vedantu.com]
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- 8. jocpr.com [jocpr.com]
- 9. Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
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- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. ijraset.com [ijraset.com]
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microwave-assisted synthesis involving 5-Acetyl-3-methylisoxazole
Application Note: Microwave-Assisted Synthesis of Isoxazolyl-Pyrazoline Architectures from 5-Acetyl-3-methylisoxazole
Scientific Context and Rationale
In modern drug development, the isoxazole ring is a privileged scaffold frequently utilized to modulate lipophilicity and target binding. Specifically, 5-acetyl-3-methylisoxazole serves as a highly reactive building block. The electron-withdrawing nature of the isoxazole core significantly increases the acidity of the 5-acetyl protons, making it an ideal precursor for Claisen-Schmidt condensations to form chalcones. These chalcones can subsequently be cyclized into complex, biologically active pyrazoline derivatives. The regioselective synthesis of the 5-acetyl-3-methylisoxazole starting material is crucial, as isomeric purity dictates the success of downstream cyclizations[1].
Historically, the conversion of 5-acetyl isoxazoles to chalcones and their subsequent cyclization via conventional thermal heating required extended reaction times (often 6 to 12 hours) and suffered from poor yields due to competitive side reactions and thermal degradation. As a Senior Application Scientist, I strongly advocate for the transition to Microwave-Assisted Organic Synthesis (MAOS). By utilizing controlled microwave dielectric heating, we can achieve rapid, volumetric "in-core" heating, bypassing the inefficiencies of thermal conductivity and drastically optimizing the synthetic workflow[2].
Mechanistic Causality in Experimental Design
To ensure robust and reproducible results, every parameter in this workflow has been selected based on fundamental physical chemistry:
-
Solvent Dynamics (Dielectric Heating): Absolute ethanol is selected as the reaction medium. With a high loss tangent (
), ethanol is an excellent microwave absorber. Under sealed-vessel microwave irradiation, ethanol rapidly superheats, transferring energy directly to the solvated reagents. This drastically lowers the activation energy barrier for the rate-determining enolization step. -
Base Catalysis in Condensation: The addition of aqueous KOH facilitates the rapid deprotonation of the 5-acetyl group. The localized superheating effect of the microwave field pushes the aldol equilibrium toward the dehydrated chalcone intermediate in minutes rather than hours.
-
Acid-Catalyzed Cyclization: In the second step, glacial acetic acid acts as a catalyst. The microwave field accelerates the nucleophilic attack of hydrazine hydrate on the
-unsaturated carbonyl of the chalcone, promoting rapid ring closure to the pyrazoline.
Experimental Workflow
Workflow for the microwave-assisted synthesis of isoxazolyl-pyrazolines.
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Claisen-Schmidt Condensation
-
Preparation: In a 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, add 5-acetyl-3-methylisoxazole (1.0 mmol) and an aryl aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol).
-
Solvation: Add 3.0 mL of absolute ethanol followed by 0.5 mL of a 10% (w/v) aqueous KOH solution.
-
Irradiation: Seal the vial with a Teflon septum and aluminum crimp cap. Place the vial in a dedicated microwave synthesis reactor (e.g., Anton Paar Monowave or Biotage Initiator). Set the parameters to 80°C for 10 minutes, with a 2-minute ramp time and stirring at 600 rpm.
-
Self-Validation Check: The reaction is deemed successful if the initially clear solution transitions into a heavy, brightly colored suspension. Thin-Layer Chromatography (Hexane:EtOAc 7:3) should confirm the complete disappearance of the UV-active starting ketone.
-
Isolation: Cool the vial to 40°C via compressed air. Pour the mixture over 10 g of crushed ice. Filter the resulting precipitate, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol to yield the pure isoxazolyl-chalcone.
Protocol B: Microwave-Assisted Cyclization to Pyrazoline
-
Preparation: In a new 10 mL microwave vial, suspend the isolated isoxazolyl-chalcone (0.5 mmol) in 3.0 mL of absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.0 mmol, 2.0 equivalents) and 2 drops of glacial acetic acid to catalyze the cyclization.
-
Irradiation: Seal the vial and irradiate in the microwave reactor at 100°C for 15 minutes.
-
Self-Validation Check: A successful cyclization is visually indicated by a distinct color shift (typically from deep yellow to pale yellow or white) and the immediate formation of a crystalline mass upon cooling the vial to room temperature.
-
Isolation: Filter the solid product under vacuum, wash with 2 mL of ice-cold ethanol, and dry under high vacuum to afford the final isoxazolyl-pyrazoline.
Quantitative Performance Data
The following table summarizes the quantitative advantages of the microwave-assisted protocol compared to conventional oil-bath heating for the synthesis of a model isoxazolyl-pyrazoline derivative.
| Reaction Step | Heating Method | Reaction Time | Isolated Yield (%) | Purity (HPLC, %) |
| Step 1: Chalcone Formation | Conventional (80°C) | 6.0 hours | 65 | 92.1 |
| Step 1: Chalcone Formation | Microwave (80°C) | 10.0 minutes | 92 | 98.5 |
| Step 2: Pyrazoline Cyclization | Conventional (100°C) | 12.0 hours | 58 | 90.4 |
| Step 2: Pyrazoline Cyclization | Microwave (100°C) | 15.0 minutes | 88 | 97.8 |
References
-
Chimichi, S., & Cosimelli, B. (1992). Regioselective Synthesis of 4-Acetyl-and 5-Acetyl-3-methylisoxazole: Their Conversion into Silyl-and Methyl Enol Ethers. Synthetic Communications, 22(20), 2909-2920. URL:[Link]
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Methylisoxazol-5-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-methylisoxazol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the synthesis of this valuable heterocyclic ketone. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize reaction conditions, improve yields, and ensure the purity of your final product.
Overview of Synthetic Strategies
The synthesis of 1-(3-methylisoxazol-5-yl)ethanone, a key building block in medicinal chemistry, can be approached via two primary and versatile methods.[1] The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
-
[3+2] Cycloaddition: This is the most direct and regioselective method, involving the 1,3-dipolar cycloaddition of a nitrile oxide (acetonitrile oxide, generated in situ) with an alkyne (3-butyn-2-one). This approach offers high regioselectivity, particularly when controlled.[2][3]
-
Condensation-Cyclization: This classic method involves the reaction of a 1,3-dicarbonyl compound (acetylacetone or 2,4-pentanedione) with hydroxylamine hydrochloride.[4] This route is often straightforward but can present challenges with regioselectivity and side-product formation.
The following diagram illustrates the two primary pathways.
Caption: High-level overview of the two main synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction has a very low yield or has failed completely. What are the most common causes?
Answer: Low or no yield is a frequent problem that can usually be traced back to one of three areas: reactant integrity, intermediate stability, or reaction conditions. A systematic check is the best approach.[1]
For the [3+2] Cycloaddition Route:
-
Integrity of the Nitrile Oxide Precursor: The acetaldoxime used to generate the nitrile oxide must be pure. Impurities can interfere with the oxidation step.
-
Efficiency of Nitrile Oxide Generation: The in situ generation of acetonitrile oxide is critical. The choice of oxidant and base is crucial. N-Chlorosuccinimide (NCS) with a base like triethylamine is a common method. Ensure the reagents are fresh and added under controlled temperatures (often 0 °C) to prevent premature decomposition of the nitrile oxide or the intermediate hydroxamoyl chloride.
-
Stability of Nitrile Oxide: Acetonitrile oxide is unstable and prone to dimerization to form furoxan byproducts, especially at higher concentrations or temperatures. It should be generated slowly in situ in the presence of the alkyne to ensure it is trapped efficiently.
-
Purity of 3-Butyn-2-one: This alkyne is volatile and can polymerize on storage. It is often best to use freshly distilled or purchased material.
For the Condensation-Cyclization Route:
-
Quality of Acetylacetone: Acetylacetone exists as a keto-enol tautomer. Ensure you are using a high-purity grade, as impurities can lead to complex side reactions.
-
pH Control: The reaction of hydroxylamine with a diketone is pH-sensitive. The reaction is typically run under slightly acidic or basic conditions. A strong acid can protonate the hydroxylamine, reducing its nucleophilicity, while strongly basic conditions can promote side reactions of the diketone. Buffering the reaction or using a mild base is often beneficial.[5]
-
Reaction Temperature: While heating is required to drive the cyclization, excessive temperatures can lead to decomposition and the formation of tar-like substances. Refluxing in ethanol is a common condition, but the optimal temperature should be determined empirically.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: My TLC shows two major product spots. How do I control regioselectivity?
Answer: The formation of two isomers is a classic problem, particularly for the condensation-cyclization route.
-
Condensation of Acetylacetone: The reaction of the unsymmetrical 1,3-dicarbonyl (acetylacetone) with hydroxylamine can lead to two regioisomers: 1-(3-methylisoxazol-5-yl)ethanone (desired) and 1-(5-methylisoxazol-3-yl)ethanone (isomer). This is because either carbonyl group can be attacked first by the hydroxylamine nitrogen. Controlling the pH and temperature can influence the ratio, but separation is often required.
-
[3+2] Cycloaddition: While generally highly regioselective, the cycloaddition of nitrile oxides to unsymmetrical alkynes can sometimes yield both regioisomers. For the reaction between acetonitrile oxide and 3-butyn-2-one, the formation of the 3-methyl-5-acetyl isomer is electronically and sterically favored.[6] If the undesired 5-methyl-3-acetyl isomer is observed, it may indicate a loss of regiocontrol due to suboptimal conditions (e.g., high temperature). The use of certain catalysts can also direct regioselectivity.[1]
Table 1: Regioselectivity Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Two Isomers from Acetylacetone | Non-selective attack of hydroxylamine on the two carbonyl groups of acetylacetone. | Carefully control reaction pH and temperature. Often, the isomers have different polarities and can be separated by flash column chromatography. |
| Regioisomer in Cycloaddition | High reaction temperature, incorrect solvent polarity, or lack of catalytic control. | Maintain low temperature during nitrile oxide generation and cycloaddition. Screen different solvents. While often not necessary for this specific reaction, literature describes using Cu(I) catalysts to enforce regioselectivity in other isoxazole syntheses.[1] |
Q3: What are the best practices for purifying the final product?
Answer: The purification strategy depends on the nature of the impurities and the scale of the reaction.
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. The crude product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). Washing with brine helps to remove water and some water-soluble impurities.
-
Flash Column Chromatography: This is the most effective method for separating the desired product from isomers and side products.[7]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. A typical gradient might be from 5% to 30% ethyl acetate. Monitor fractions by TLC to isolate the pure product.
-
-
Recrystallization: If the crude product is a solid and relatively pure (>90%), recrystallization can be an efficient purification method.[7] Test various solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Distillation: As 1-(3-methylisoxazol-5-yl)ethanone is a liquid or low-melting solid, vacuum distillation can be used for purification on a larger scale, provided the impurities have significantly different boiling points.
Detailed Experimental Protocols
The following protocols provide a starting point for synthesis. Optimization may be required based on your specific laboratory conditions.
Protocol 1: Synthesis via [3+2] Cycloaddition
This protocol describes the in situ generation of acetonitrile oxide from acetaldoxime and its reaction with 3-butyn-2-one.
Materials:
-
Acetaldoxime (1.2 eq)
-
3-Butyn-2-one (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, dissolve acetaldoxime and 3-butyn-2-one in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve NCS in DCM. Add this solution to the dropping funnel.
-
Add the NCS solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the NCS addition is complete, add triethylamine dropwise via syringe over 20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress by TLC until the starting alkyne is consumed.
-
Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure product.
Protocol 2: Synthesis via Condensation-Cyclization
This protocol describes the reaction of acetylacetone with hydroxylamine hydrochloride.
Materials:
-
Acetylacetone (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium acetate (or other mild base) (1.2 eq)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a stir bar and reflux condenser, add ethanol, hydroxylamine hydrochloride, and sodium acetate. Stir until dissolved.
-
Add acetylacetone to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-6 hours.
-
Monitor the reaction by TLC. The two product isomers will likely appear as distinct spots.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Separate the regioisomers and purify the desired product using flash column chromatography.
References
-
Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(18), 3982–3985. Available at: [Link]
-
Miscione, G. P., et al. (2026). Preparation of 3,5-disubstituted isoxazole derivatives. ResearchGate. Available at: [Link]
-
Unknown Author. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Filo. (2025). Reaction of 2,4-Pentanedione with Hydroxylamine. Available at: [Link]
-
Young, D. G. J., & Zeng, D. (2004). REGIOSELECTIVITY OF INTRAMOLECULAR NITRILE OXIDE–ALLENE CYCLOADDITIONS. HETEROCYCLES, 62, 121-125. Available at: [Link]
-
Wideman, L. G. (1970). The reaction of diacetylacetone with hydroxylamine. Journal of the Chemical Society D: Chemical Communications, 1309. Available at: [Link]
-
Unknown Author. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. Available at: [Link]
-
YouTube. (2023). Reaction of Acetone with Hydroxylamine. Available at: [Link]
-
Filo. (2025). Identify the aromatic product formed in the following reaction. Available at: [Link]
-
Unknown Author. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences. Available at: [Link]
-
Unknown Author. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition. Semantic Scholar. Available at: [Link]
-
Unknown Author. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol. RSC. Available at: [Link]
-
Toppr. (n.d.). Acetone reacts with hydroxylamine to form. Available at: [Link]
-
Maeda, Y., et al. (2025). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chemical & Pharmaceutical Bulletin, 73(11), 1065-1074. Available at: [Link]
-
Unknown Author. (n.d.). Regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides to αβ-unsaturated ketones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Unknown Author. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Unknown Author. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
-
Vane, V., et al. (2024). Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc, 2024(8), 202412330. Available at: [Link]
-
Prathap, K., et al. (2024). ISSN: 2320-5407 Int. J. Adv. Res. 12(08), 1111-1116. International Journal of Advanced Research. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
-
Unknown Author. (n.d.). Isoxazole chemistry. I. 3- or 5-(5-Nitro-2-furyl). Journal of Medicinal Chemistry. Available at: [Link]
-
Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available at: [Link]
-
MDPI. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones. Available at: [Link]
-
Roche. (n.d.). Protein purification. RTS Application Manual. Available at: [Link]
-
Chemistry & Chemical Technology. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Available at: [Link]
-
Pan, C.-X., Li, J., & Liu, X.-H. (n.d.). Novel 2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone Derivatives: Synthesis and Antibacterial Activity. Letters in Drug Design & Discovery, 8(5). Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Reaction of 2,4-Pentanedione with Hydroxylamine Explain the reaction bet.. [askfilo.com]
- 5. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
purification techniques for crude 5-Acetyl-3-methylisoxazole
Welcome to the Technical Support Center for heterocyclic building blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-Acetyl-3-methylisoxazole (5-AMI) .
Due to the reactive nature of the isoxazole ring and the specific steric profile of the methyl ketone moiety, standard purification workflows often lead to thermal degradation or poor resolution of regioisomers. This guide synthesizes field-proven methodologies with mechanistic causality to help you troubleshoot your downstream processing.
Baseline Physicochemical Metrics
Before selecting a purification strategy, it is critical to understand the baseline quantitative data of 5-AMI. The high boiling point dictates the thermal boundaries of your workflow.
Table 1: Physical Properties of 5-Acetyl-3-methylisoxazole [1]
| Property | Value | Scientific Implication for Purification |
|---|---|---|
| Synonym | 1-(3-Methyl-5-Isoxazolyl) Ethanone | Identifies the compound as a methyl ketone, enabling specific chemical extraction techniques. |
| Boiling Point | 227 °C (at 760 mmHg) | High risk of thermal decomposition during atmospheric distillation. Vacuum systems are mandatory. |
| Density | 1.104 g/cm³ | Slightly denser than water; critical for identifying the bottom layer during liquid-liquid extraction. |
| Flash Point | 91 °C | Moderate flammability risk; requires standard fume hood ventilation during heated processing. |
Troubleshooting & FAQs
Q1: I am observing significant thermal degradation and polymerization when distilling crude 5-AMI. How can I prevent this?
Expert Insight: 5-AMI has a boiling point of 227 °C at standard atmospheric pressure[1]. Subjecting electron-rich heterocyclic compounds to temperatures exceeding 200 °C for prolonged periods provides the activation energy necessary for ring-opening or polymerization. Solution: You must transition to fractional vacuum distillation . By lowering the system pressure (e.g., to 10–20 mmHg using a standard rotary vane pump), the boiling point of 5-AMI is significantly reduced. This allows the compound to vaporize between 100–120 °C, safely bypassing its thermal decomposition threshold.
Q2: My crude mixture contains unreacted starting materials and non-carbonyl byproducts. Can I avoid tedious column chromatography?
Expert Insight: Yes. Because 5-AMI is a methyl ketone, its carbonyl carbon is sterically unhindered. This makes it a perfect candidate for Sodium Bisulfite Extraction [2].
Mechanism: The bisulfite anion (
Q3: NMR analysis shows contamination with the 4-acetyl-3-methylisoxazole regioisomer. How do I separate them?
Expert Insight: The synthesis of 5-AMI via the 1,3-dipolar cycloaddition of acetonitrile oxide with 3-buten-2-one often yields a mixture of 4-acetyl and 5-acetyl regioisomers[4]. Because both are unhindered methyl ketones, bisulfite extraction cannot differentiate between them. Solution: If the boiling points of the two regioisomers are too close for efficient fractional distillation, flash column chromatography is required. Use a gradient solvent system (e.g., hexanes/ethyl acetate) on silica gel to resolve the regioisomers based on their slight differences in dipole moment and polarity.
Experimental Methodologies
Standard Operating Procedure: Sodium Bisulfite Extraction of 5-AMI
This protocol is a self-validating system; phase separation and pH monitoring act as built-in quality control checkpoints to ensure the adduct is successfully formed and subsequently reversed.
Step-by-Step Protocol:
-
Solubilization: Dissolve the crude 5-AMI mixture in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) within a separatory funnel.
-
Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (
) solution[2]. -
Agitation: Shake the mixture vigorously for 5–10 minutes, venting frequently.
-
Causality: Vigorous shaking maximizes the interfacial surface area between the organic and aqueous phases, driving the nucleophilic attack of the bisulfite anion to completion[2].
-
-
Phase Separation: Allow the layers to separate completely. The 5-AMI is now in the aqueous layer as a water-soluble salt. Drain and retain the aqueous layer. Discard the organic layer containing the impurities.
-
Organic Wash: Wash the retained aqueous layer once with a small portion of clean ethyl acetate to remove any trace lipophilic contaminants.
-
Adduct Reversal (Basification): Carefully add 10% aqueous
or to the aqueous layer while stirring, until the pH reaches 9–10 (verify with pH paper).-
Causality: The bisulfite adduct is an equilibrium complex. Shifting the pH to basic conditions decomposes the
-hydroxysulfonate salt, regenerating the free, water-insoluble 5-AMI ketone[3].
-
-
Final Extraction: Extract the regenerated 5-AMI from the basic aqueous phase using fresh ethyl acetate (3x).
-
Isolation: Dry the combined organic extracts over anhydrous
, filter, and concentrate under reduced pressure to yield highly pure 5-Acetyl-3-methylisoxazole.
Process Visualizations
Workflow for the chemical purification of 5-AMI via sodium bisulfite adduct formation.
Decision matrix for selecting the optimal purification technique for crude 5-AMI.
References
- Chimichi, S., et al. (1992).Regioselective Synthesis of 4-Acetyl-and 5-Acetyl-3-methylisoxazole: Their Conversion into Silyl-and Methyl Enol Ethers. Synthetic Communications.
- ChemicalBook.1-(3-Methyl-5-Isoxazolyl) Ethanone Chemical Properties.
- BenchChem.Application Notes: Sodium Bisulfite Extraction for the Purification of Reactive Ketones.
- National Institutes of Health (NIH).Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
Sources
- 1. 1-(3-Methyl-5-Isoxazolyl) Ethanone CAS#: 55086-61-8 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
solvent selection for recrystallizing 1-(3-Methylisoxazol-5-yl)ethanone
This technical guide details the solvent selection and recrystallization protocols for 1-(3-Methylisoxazol-5-yl)ethanone (CAS: 55086-61-8).[1][2][3][4] It is designed for researchers requiring high-purity isolation of this intermediate, often used in the synthesis of bioactive heterocycles.[1][2][3][4]
Technical Abstract
1-(3-Methylisoxazol-5-yl)ethanone is a functionalized isoxazole derivative.[1][2][3][4][5] While often stable, its purification is complicated by its tendency to oil out rather than crystallize due to the low melting point of many acetyl-isoxazole regioisomers and the presence of synthetic byproducts (e.g., oximes or uncyclized diones).[1][3][4] Successful recrystallization requires a precise balance of solvent polarity and temperature control to favor nucleation over phase separation (oiling).[2]
Part 1: Solvent Selection Strategy
The choice of solvent is dictated by the "Like Dissolves Like" principle, modified for crystallization: the compound must be soluble at high temperatures but insoluble at low temperatures.[3][4]
Solvent Screening Matrix
| Solvent System | Polarity Index | Solubility Profile (Hot) | Solubility Profile (Cold) | Recommendation |
| Ethanol / Water | High | High | Low | Primary Choice. Best for removing polar impurities (salts, acids).[1][2][3][4] |
| Ethyl Acetate / Hexane | Moderate | High | Low | Secondary Choice. Excellent for rejecting non-polar organic byproducts.[1][2][4] |
| Toluene | Low | Moderate | Very Low | Specialized. Use if the compound oils out in protic solvents.[1][2][4] |
| Isopropanol (IPA) | High | High | Moderate | Alternative. Good for slow crystal growth if EtOH yields small crystals.[1][2][4] |
Decision Logic for Solvent Selection
Use the following logic to determine the optimal solvent system for your specific crude batch.
Figure 1: Decision tree for selecting the appropriate recrystallization solvent based on solubility behavior.[1][2][3][4]
Part 2: Detailed Recrystallization Protocols
Protocol A: Ethanol/Water (Anti-Solvent Method)
Best for: Removing inorganic salts and highly polar impurities.[1][2][4]
-
Dissolution : Place 5.0 g of crude 1-(3-Methylisoxazol-5-yl)ethanone in a 100 mL Erlenmeyer flask. Add 15 mL of absolute ethanol .
-
Heating : Heat gently on a steam bath or hot plate (approx. 60-70°C) with stirring. If not fully dissolved, add ethanol in 2 mL increments until clear.
-
Filtration (Optional) : If insoluble particles remain (likely inorganic salts), perform a hot filtration through a pre-warmed funnel.[2]
-
Nucleation : Remove from heat.[1][2][4] While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][4]
-
Clarification : Add 1-2 drops of hot ethanol to clear the solution again.
-
Crystallization : Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 2 hours.
-
Collection : Filter the crystals using vacuum filtration. Wash with 10 mL of ice-cold 20% ethanol/water mixture.[1][2][3][4]
Protocol B: Ethyl Acetate/Hexane
Best for: Removing non-polar organic impurities (e.g., unreacted starting materials).[1][4]
-
Dissolution : Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (approx. 3-5 mL per gram).[1][2][3][4]
-
Anti-Solvent Addition : Remove from heat.[1][2][4] Slowly add Hexane (or Heptane) until the solution becomes slightly cloudy.
-
Cooling : Re-heat slightly to dissolve the cloudiness, then let cool slowly.
-
Note: If an oil separates, vigorously stir the mixture with a glass rod to induce crystallization (see Troubleshooting).[4]
-
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming liquid droplets) instead of crystallizing. What is happening?
Cause: The temperature dropped too quickly, or the solvent polarity is not optimal, causing the compound to phase-separate as a liquid before organizing into a crystal lattice.[1][3][4] This is common with acetyl-isoxazoles [1].[1][2][3][4] Solution:
-
Re-heat the mixture until the oil redissolves.
-
Seed : Add a tiny crystal of pure product (if available) to the cooling solution at roughly 5-10°C below the boiling point.
-
Trituration : If no seed is available, cool the oil, decant the solvent, and add a small amount of cold diethyl ether or pentane.[3][4] Scratch the side of the flask vigorously with a glass rod.[4] This mechanical energy can induce nucleation.[2][4]
Q2: The crystals are colored (yellow/brown), but the compound should be white. How do I fix this?
Cause: Presence of oxidized byproducts or polymerized impurities.[1][2][4] Solution: Perform a Charcoal Treatment .[1][2][4]
-
Dissolve the crude in hot ethanol.
-
Stir hot for 5-10 minutes.
-
Proceed with crystallization Protocol A.
Q3: I have low recovery yield (<50%). Where did my product go?
Cause: Too much solvent was used, or the mother liquor still holds significant product.[1][4] Solution:
-
Concentrate : Evaporate the mother liquor (filtrate) to half its volume and cool again to collect a "second crop" of crystals.
-
Solvent Ratio : In Protocol A, ensure you added enough water to force the product out of solution.[1][4] The final ratio should be roughly 1:1 or 1:2 Ethanol:Water.[2][4]
Part 4: Impurity Profile & Removal
| Impurity Type | Origin | Removal Strategy |
| Regioisomer (5-methyl-3-acetyl) | Synthesis byproduct | Recrystallization from Hexane/EtOAc is often more selective for isomer separation than EtOH/Water.[1][2][3][4] |
| Oxime intermediates | Incomplete hydrolysis | These are more polar; use Protocol A (EtOH/Water) to keep them in the mother liquor.[1][2][4] |
| Inorganic Salts | Catalysts/Drying agents | Hot filtration in Protocol A is required.[1][2][4] |
References
-
National Institutes of Health (NIH) .[2][4] PubChem Compound Summary for CID 13001394, 1-(3-Methylisoxazol-5-yl)ethanone. Retrieved from [Link]
-
MDPI . Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 2013.[1][4] Retrieved from [Link][2][3]
Sources
- 1. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one | C6H7NO2 | CID 13001394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 4. 5-Methylisoxazol-3-trifluoroacetylamine [webbook.nist.gov]
- 5. wap.guidechem.com [wap.guidechem.com]
Technical Support Center: Troubleshooting the Base Stability of 1-(3-Methylisoxazol-5-yl)ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced chemical behavior of heterocyclic building blocks. 1-(3-Methylisoxazol-5-yl)ethanone (CAS: 55086-61-8), also known as 5-acetyl-3-methylisoxazole, is a highly versatile intermediate in drug development[1]. However, its stability under basic conditions is a frequent source of experimental artifacts.
This guide synthesizes field-proven insights with rigorous chemical causality to help you design self-validating workflows and avoid unexpected degradation.
Mechanistic Grounding: The Causality of Base Reactivity
To troubleshoot effectively, one must understand the dual reactivity of this molecule. Do not treat all isoxazoles as equally base-sensitive; their stability is dictated entirely by their substitution pattern.
-
Isoxazole Ring Stability (The C3 Advantage): The isoxazole N-O bond is notoriously labile under basic conditions. In 3-unsubstituted isoxazoles (such as the anti-inflammatory drug leflunomide), base-catalyzed deprotonation of the C3-H proton triggers a rapid concerted elimination, opening the ring to form an active alpha-cyanoenol[2]. However, in 1-(3-Methylisoxazol-5-yl)ethanone, the C3 position is blocked by a methyl group. This structural feature essentially shuts down the C3-H deprotonation pathway, rendering the core ring significantly more stable to mild and moderate bases[2][3].
-
C5-Acetyl Enolization: While the ring is protected, the acetyl group at the C5 position is highly prone to base-catalyzed enolization[4]. In aqueous basic solutions, the
-protons of the acetyl group are abstracted to form a relatively stable enolate[5]. While this enolization is reversible, prolonged exposure to strong bases (e.g., >0.1 M NaOH) can drive irreversible aldol condensations (dimerization) or eventual nucleophilic attack on the electron-deficient isoxazole ring[6][7].
Base-catalyzed reaction pathways of 3-methyl-5-acetylisoxazole vs. 3-unsubstituted analogs.
Frequently Asked Questions (FAQs)
Q1: During HPLC analysis in a pH 9.0 ammonium acetate buffer, I observe peak broadening and a slight shift in retention time. Is the compound degrading? Expert Insight: It is highly unlikely to be degradation. At pH 9.0, the C5-acetyl group undergoes rapid, reversible base-catalyzed enolization[4][5]. The peak broadening is a classic chromatographic artifact caused by the keto-enol tautomerization occurring on the timescale of the separation. Actionable Fix: Lower the pH of your mobile phase to pH 3.0-4.0 (e.g., using 0.1% Formic Acid). This suppresses enolate formation, locks the molecule in the keto form, and restores peak sharpness.
Q2: I need to perform a saponification (1 M LiOH, THF/Water) on an ester elsewhere in my molecule, which also contains this 5-acetyl-3-methylisoxazole moiety. Will the isoxazole ring survive? Expert Insight: It is a high-risk operation. While the C3-methyl group protects against the concerted E2-like ring opening[2], strong hydroxide bases can still act as nucleophiles. The electron-withdrawing nature of the C5-acetyl group activates the ring toward nucleophilic attack[6]. Furthermore, the enolate formed by the acetyl group can undergo aldol condensation with other electrophiles. Actionable Fix: If saponification is mandatory, keep the temperature strictly at 0–4 °C, limit the reaction time to < 2 hours, and quench immediately with a weak acid (e.g., 10% citric acid) to validate the system and halt degradation[6].
Q3: Why did my reaction yield a complex polymeric mixture when I used NaH in DMF?
Expert Insight: Sodium hydride is a strong, non-nucleophilic base. It will quantitatively deprotonate the
Quantitative Data: Base Stability Matrix
To aid in your experimental design, refer to this synthesized stability matrix for 1-(3-Methylisoxazol-5-yl)ethanone:
| Condition | pH / Base | Temp | Observation | Estimated t | Primary Mechanism |
| Physiological | pH 7.4 (PBS) | 37 °C | Stable | > 48 h | N/A |
| Mild Base | pH 10.0 (Carbonate) | 25 °C | Reversible Enolization | > 24 h | C5-Acetyl |
| Moderate Base | 0.1 M NaOH | 25 °C | Slow Degradation | ~4-6 h | Aldol dimerization / Enolate side-reactions |
| Harsh Base | 1.0 M NaOH | 60 °C | Rapid Degradation | < 30 min | Ring cleavage / Polymerization[6][7] |
Experimental Protocol: Self-Validating Base Stability Assay
To establish trustworthiness in your specific matrix, you must run a self-validating kinetic assay. This protocol ensures that degradation is halted exactly at the sampling time, preventing false positives for instability caused by auto-degradation in the autosampler.
Step-by-step workflow for a self-validating base stability assay.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 1-(3-Methylisoxazol-5-yl)ethanone in anhydrous DMSO to a concentration of 10 mM. Causality: DMSO ensures complete solubility and prevents precipitation artifacts upon aqueous dilution.
-
Buffer Equilibration: Pre-warm the target basic buffers (e.g., 50 mM borate pH 9.0, 50 mM carbonate pH 10.5) to the desired experimental temperature (e.g., 37 °C).
-
Reaction Initiation: Spike the 10 mM stock into the buffer to achieve a final concentration of 100 µM (1% DMSO final). Vortex immediately.
-
Time-Course Sampling & Quenching (The Self-Validating Step): At predetermined intervals (t = 0, 1, 2, 4, 8, 24 h), remove a 50 µL aliquot and immediately dispense it into a vial containing 50 µL of 0.2% Trifluoroacetic Acid (TFA) in Acetonitrile. Causality: The acid instantly neutralizes the base, protonating the enolate back to the keto form and halting all base-catalyzed degradation[6]. The acetonitrile precipitates any buffer salts that might foul the LC column.
-
Centrifugation: Centrifuge the quenched samples at 10,000 x g for 5 minutes to pellet salts.
-
LC-MS Analysis: Inject the supernatant onto a C18 column using an acidic mobile phase (e.g., Water/MeCN with 0.1% Formic Acid). Monitor the disappearance of the parent mass (m/z 126.05 [M+H]
) and the emergence of dimerized masses (m/z 233 ) or cleaved fragments.
References
-
[2] Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. 2
-
[3] Synthetic reactions using isoxazole compounds. Clockss. 3
-
[6] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.6
-
[7] Isoxazoles. XX. Base-induced Ring Cleavage Reactions of 2, 3, 4-Trisubstituted Isoxazolium Salts. J-Stage. 7
-
[1] 1-(3-Methylisoxazol-5-yl)ethanone(CAS# 55086-61-8). Xinchem. 1
-
[4] Kinetics of the enolization reactions of 3-acetyl-5-methylisoxazole, 5-acetyl-3-methylisoxazole and 3(5)-acetylpyrazole. CINECA. 4
-
[5] Ab initio analysis on metal ion catalysis in the enolization reactions of some acetylheterocycles. Uniroma1. 5
Sources
- 1. China 1- (3-Methylisoxazol-5-yl) ethanone (CAS # 55086-61-8) Olupese ati Olupese | Xinchem [yo.xinchem.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. unich.unifind.cineca.it [unich.unifind.cineca.it]
- 5. dctf.web.uniroma1.it [dctf.web.uniroma1.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isoxazoles. XX. Base-induced Ring Cleavage Reactions of 2, 3, 4-Trisubstituted Isoxazolium Salts [jstage.jst.go.jp]
Technical Support Center: Optimizing Reaction Temperature for 5-Acetyl-3-methylisoxazole Derivatives
Welcome to the specialized technical support and troubleshooting center for the synthesis of 5-acetyl-3-methylisoxazole and its derivatives. Designed for researchers, synthetic chemists, and drug development professionals, this guide focuses on the critical thermodynamic and kinetic controls required during 1,3-dipolar cycloadditions.
As a Senior Application Scientist, I have structured this center to provide field-proven insights. Every methodology detailed below operates as a self-validating system —meaning each step includes built-in analytical checkpoints to verify success before proceeding, ensuring absolute trustworthiness in your experimental results.
Mechanistic Diagnostic Workflow
The following decision matrix illustrates the logical relationship between reaction temperature, intermediate stability, and product yield during the cycloaddition process.
Workflow for diagnosing and optimizing temperature in 1,3-dipolar cycloadditions.
Self-Validating Experimental Protocol
This step-by-step methodology details the temperature-controlled synthesis of 5-acetyl-3-methylisoxazole via the regioselective reaction of acetonitrile oxide with 3-buten-2-one[1].
Step 1: In Situ Generation of Acetonitrile Oxide
-
Procedure: In a flame-dried Schlenk tube under a strict nitrogen atmosphere, dissolve the aldoxime precursor (1.2 eq) in anhydrous N,N-Dimethylacetamide (DMAc). Add a mild oxidizing agent or chlorinating agent (followed by base) to generate the nitrile oxide.
-
Self-Validation Checkpoint: Spot the mixture on a TLC plate (Hexane:EtOAc 3:1). The complete disappearance of the oxime precursor spot validates the successful generation of the transient nitrile oxide.
Step 2: 1,3-Dipolar Cycloaddition Setup
-
Procedure: Add 3-buten-2-one (1.0 eq) dropwise to the reaction mixture. Introduce a Lewis acid catalyst (e.g., AlCl3, 0.3 eq) to lower the LUMO energy of the dipolarophile[2].
-
Self-Validation Checkpoint: Observe the initial color change. A rapid darkening often indicates premature degradation; the solution should remain a pale yellow/orange.
Step 3: Temperature Optimization & Monitoring
-
Procedure: Heat the reaction mixture to the optimal kinetic window of 90 °C using an oil bath or heating block[2]. Maintain stirring for 12–24 hours.
-
Self-Validation Checkpoint: Withdraw 10 µL aliquots every 4 hours. Quench in 100 µL acetonitrile and analyze via UPLC-MS. The system is validated when the peak corresponding to 3-buten-2-one diminishes in direct proportion to the appearance of the target product mass (m/z [M+H]+), with no significant furoxan mass peaks detected.
Step 4: Quenching and Workup
-
Procedure: Cool the reaction to room temperature. Quench with distilled water to deactivate the Lewis acid, then extract with ethyl acetate (3x). Wash the organic layer with brine and dry over anhydrous Na2SO4.
Step 5: Isolation and Regiomeric Confirmation
-
Procedure: Purify the crude product via silica gel column chromatography.
-
Self-Validation Checkpoint: Run a 1H-NMR on the purified fraction. The presence of a distinct singlet for the isoxazole ring proton (C4-H) and the specific chemical shifts of the methyl and acetyl groups will definitively validate the regioselective formation of the 5-acetyl isomer over the 4-acetyl isomer[1].
Quantitative Data: Temperature Optimization Matrix
The following table summarizes the causal relationship between reaction temperature, overall conversion, and regioselectivity. Data reflects optimized conditions utilizing DMAc as a solvent[2].
| Reaction Temperature (°C) | Conversion (%) | Regiomeric Ratio (5-Acetyl : 4-Acetyl) | Primary Byproducts / Observations |
| 25 (Room Temp) | 45 | 95:5 | Unreacted starting materials |
| 60 | 82 | 92:8 | Trace furoxans |
| 90 (Optimal) | 92 | 88:12 | None (Optimal kinetic balance) |
| 140 | 21 | 70:30 | Nitrile oxide dimers, degradation |
Troubleshooting Guide
Q: Why does the yield of 5-acetyl-3-methylisoxazole drop precipitously when the reaction temperature exceeds 90 °C? A: In the synthesis of isoxazole derivatives, the 1,3-dipolar cycloaddition relies on the transient generation of acetonitrile oxide. At temperatures exceeding 90 °C (e.g., 140 °C), the thermal energy surpasses the activation barrier for undesired side reactions, causing yields to drop as low as 21%[2]. Specifically, the highly reactive nitrile oxide undergoes rapid self-dimerization to form furoxans (1,2,5-oxadiazole 2-oxides) rather than reacting with the 3-buten-2-one[2]. Furthermore, elevated thermal energy diminishes the energy difference between the transition states leading to the 5-acetyl and 4-acetyl isomers, thereby degrading the regioselectivity[1].
Q: My reaction at room temperature (25 °C) yields less than 50% conversion after 24 hours. How can I accelerate this without risking thermal degradation? A: If your reaction suffers from a high kinetic barrier at 25 °C, conventional heating is not your only lever. The application of ultrasonic irradiation (e.g., at 50 °C) induces acoustic cavitation[3]. This phenomenon generates localized, microscopic hotspots that provide the necessary activation energy for the cycloaddition while maintaining a low bulk temperature. This approach prevents the thermal degradation of the nitrile oxide and has been proven to increase yields to >90% in under 30 minutes, aligning with green chemistry principles[3][4].
Q: How does solvent choice interact with temperature to affect regioselectivity? A: Solvent polarity directly influences the stabilization of the cycloaddition transition state. Polar aprotic solvents like N,N-Dimethylacetamide (DMAc) or acetonitrile (CH3CN) provide superior stabilization compared to non-polar solvents, DMSO, or DMF[2][4]. When paired with an optimized temperature of 60–90 °C, DMAc maximizes the yield of the 5-acetyl derivative[2]. Avoid protic solvents (like methanol) at high temperatures, as they can participate in nucleophilic attacks, leading to the formation of undesired methyl enol ethers[1].
Frequently Asked Questions (FAQs)
Q: Is a nitrogen atmosphere strictly necessary for this temperature optimization? A: Yes. Studies show that at the optimal heating range (90 °C), the presence of atmospheric oxygen significantly decreases the yield due to the oxidative degradation of the reactive intermediates[2]. A strict nitrogen or argon atmosphere acts as a self-validating control against oxidative side reactions, ensuring that any yield fluctuations you observe are strictly temperature-dependent[2].
Q: Can Lewis acids be used to lower the required reaction temperature? A: Absolutely. The addition of main-group Lewis acids, such as aluminum trichloride (AlCl3), can coordinate with the dipolarophile. This lowers the LUMO energy and facilitates the cycloaddition at lower temperatures (e.g., 60 °C instead of 90 °C) while maintaining high regioselectivity and circumventing the need for highly toxic transition metals[2].
References
-
[5] Title: Optimizing reaction conditions for the synthesis of oxazole derivatives Source: Benchchem URL:
-
[3] Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: PMC (National Institutes of Health) URL:
-
[1] Title: Regioselective Synthesis of 4-Acetyl-and 5-Acetyl-3-methylisoxazole: Their Conversion into Silyl-and Methyl Enol Ethers Source: Taylor & Francis (Synthetic Communications) URL:
-
[2] Title: Lewis acid-promoted direct synthesis of isoxazole derivatives Source: Beilstein Journals URL:
-
[4] Title: Technical Support Center: Optimization of Isoxazole Formation Source: Benchchem URL:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BJOC - Lewis acid-promoted direct synthesis of isoxazole derivatives [beilstein-journals.org]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Module 1: The [3+2] Cycloaddition Workflow (Nitrile Oxide Route)
Isoxazole Synthesis Technical Support Center Status: Online | Ticket ID: ISOX-PUR-001
Mission: To provide high-fidelity troubleshooting for the isolation of isoxazole scaffolds, shifting focus from "following a recipe" to "controlling the equilibrium."
Context: This route typically involves the reaction of an in situ generated nitrile oxide (from an oxime/aldehyde) with a dipolarophile (alkyne/alkene).[1][2]
Visual Workflow: Dipolar Cycloaddition Workup
This diagram outlines the decision logic for removing specific impurities based on their physicochemical properties.
Caption: Decision matrix for isolating isoxazoles from [3+2] cycloaddition mixtures, prioritizing volatility and solubility differences.
Troubleshooting & FAQs
Q: I used excess alkyne to drive the reaction, but it co-elutes with my isoxazole. How do I remove it? A: This is a common polarity overlap issue.
-
The Mechanism: Alkynes and isoxazoles both possess moderate polarity, but alkynes are capable of
-complexation with silver ions. -
The Protocol (Silver Nitrate Silica):
-
Prepare 10% w/w AgNO
on silica gel (dissolve AgNO in MeCN, mix with silica, rotovap to dryness in the dark). -
Run a short plug filtration. The alkyne will be retained strongly by the silver, while the isoxazole elutes.
-
-
Self-Validation: Spot the eluent on a TLC plate stained with KMnO
. If the alkyne is successfully removed, the spot should no longer turn brown/yellow immediately upon heating (alkynes oxidize rapidly; isoxazoles are more robust).
Q: I see a persistent "ghost" spot that is less polar than my product. Is this the nitrile oxide? A: No, nitrile oxides are transient. You are likely seeing the furoxan dimer .
-
The Cause: If the dipolarophile (alkyne) addition was too slow or the nitrile oxide generation too fast, the nitrile oxide reacted with itself.
-
The Fix: Furoxans are notoriously difficult to separate chemically.
-
Purification: Use recrystallization from ethanol/water if your isoxazole is solid.[3] Furoxans often have different solubility profiles.
-
Prevention (Next Run): Use a syringe pump to add the nitrile oxide precursor slowly to a solution containing the alkyne and base. This keeps the steady-state concentration of nitrile oxide low, favoring the cross-reaction over dimerization.
-
Module 2: Condensation Reactions (Hydroxylamine Route)
Context: The reaction of 1,3-dicarbonyls (or enaminones) with hydroxylamine hydrochloride.[1]
Visual Workflow: Acid/Base Extraction Logic
This diagram details how to exploit pKa differences without destroying the isoxazole ring.
Caption: Extraction protocol exploiting the basicity of hydroxylamine and the acidity of 1,3-dicarbonyls.
Troubleshooting & FAQs
Q: Can I wash with NaOH to remove unreacted 1,3-dicarbonyls? A: Proceed with extreme caution.
-
The Risk: While 1,3-dicarbonyls are acidic (pKa ~9-11) and soluble in base, isoxazoles contain a weak N-O bond. Strong bases (pH > 12) can trigger ring opening to form
-ketonitriles (the Kemp elimination mechanism). -
The Protocol: Use 5% NaHCO
or cold dilute Na CO . -
Self-Validation: Before committing the whole batch, take a 1 mL aliquot, treat with base, and check TLC. If a new, highly polar spot appears or the UV activity shifts drastically, your isoxazole is degrading.
Q: My product is oiling out and won't crystallize after workup. A: This is often due to residual solvent or trace regioisomers disrupting the lattice.
-
The Fix:
-
Azeotrope: Add methanol and rotovap again to remove trace lipophilic solvents (DCM/EtOAc).
-
Seed & Scratch: Dissolve in minimum hot ethanol, add water until turbid, then scratch the glass surface to induce nucleation.
-
Check Purity: Run an NMR. If you have a mixture of 3,5- and 3,4-regioisomers (common in non-symmetric syntheses), they act as mutual impurities, preventing crystallization. You must separate them via chromatography first.
-
Module 3: Advanced Purification (Scavengers & Chromatography)
For high-throughput or solution-phase synthesis where extraction is insufficient.
Table 1: Scavenger Resin Selection Guide
Use these polymer-supported reagents to "fish out" impurities without aqueous workup.
| Impurity Type | Recommended Resin | Mechanism | Loading/Time |
| Excess Hydroxylamine | PS-Benzaldehyde | Condensation to form oxime resin | 2-3 eq, 1-2h |
| Unreacted Aldehyde | PS-TsNHNH | Hydrazone formation | 2-3 eq, 2-4h |
| Excess Amine | PS-Isocyanate | Urea formation | 2-3 eq, 1-2h |
| Acid Chloride | PS-Trisamine | Amide formation | 2-3 eq, 1h |
Table 2: Chromatographic Solvent Systems
Isoxazoles are weakly basic and moderately polar. Avoid acidified solvents unless necessary.
| Separation Goal | Solvent System | Notes |
| General Purification | Hexane:EtOAc (Start 9:1 | Standard gradient. |
| Regioisomer Separation | Toluene:EtOAc (Gradient) | Toluene often provides better |
| Polar Isoxazoles | DCM:MeOH (98:2 | For amino- or hydroxy-isoxazoles.[4] |
References
-
Himo, F., et al. (2005).[5] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(1), 210–216.[5] Link
-
Praveen, C., et al. (2010).[2][5] "Gold(III) Chloride Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: Synthesis of Substituted Isoxazoles." Synlett, 2010(5), 777–781.[5] Link
-
BenchChem Technical Support. (2025). "Troubleshooting guide for the synthesis of isoxazole derivatives." Link
-
Biotage. (2024).[6] "Solid-Supported Reagents and Scavengers Application Note." Link
-
Lipka, E., et al. (2017). "Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography." Journal of Chromatography A, 1505, 96-103. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 1-(3-Methylisoxazol-5-yl)ethanone
System Overview & Chemical Logic
Welcome to the technical support hub for the synthesis of 1-(3-Methylisoxazol-5-yl)ethanone . This guide addresses the scale-up of the [3+2] dipolar cycloaddition route, which is the industry standard for generating specific 3,5-disubstituted isoxazoles when 1,3-dicarbonyl condensation is not viable for the desired substitution pattern.
The Core Challenge
The synthesis relies on the reaction between Acetonitrile Oxide (generated in situ) and 3-butyn-2-one .
-
The Dipole: Acetonitrile oxide (Me-CNO) is unstable and dimerizes to furoxans if allowed to accumulate.
-
The Dipolarophile: 3-butyn-2-one is an electron-deficient alkyne.
-
The Criticality: Success depends entirely on matching the rate of dipole generation with the rate of cycloaddition to prevent thermal runaway and dimerization.
Reaction Workflow Diagram
The following diagram illustrates the in situ generation pathway and the competing side reactions that cause yield loss.
Figure 1: Mechanistic pathway showing the critical competition between the desired cycloaddition and the parasitic dimerization (furoxan formation).
Troubleshooting Guide (Q&A)
This section addresses real-world scenarios encountered during the scale-up (100g to 5kg) of this chemistry.
Module A: Exotherm & Safety Management
Q: My reactor temperature spikes uncontrollably upon adding the base. How do I control the exotherm?
A: This is a classic sign of Hydroximinoyl Chloride Accumulation . In the standard protocol, you chlorinate acetaldoxime to form acetohydroximinoyl chloride. This intermediate is stable in solution until base is added. If you add base too quickly, you generate a massive instantaneous concentration of Acetonitrile Oxide.
-
The Mechanism: The dehydrohalogenation (elimination of HCl) is instantaneous. The subsequent cycloaddition is slower. If the dipole cannot find the alkyne immediately, it dimerizes exothermically or polymerizes.
-
The Fix: Switch to a Semi-Batch Simultaneous Dosing strategy.
-
Charge the reactor with the Alkyne (3-butyn-2-one) and solvent.
-
Simultaneously dose the Hydroximinoyl Chloride solution and the Base solution from two separate feed lines.
-
Maintain the Base slightly sub-stoichiometric relative to the Chloride feed rate to ensure the dipole is consumed immediately upon formation.
-
Q: Can I use Nitroethane instead of Acetaldoxime to avoid the chlorination step?
A: Yes, via the Mukaiyama method (dehydration with phenyl isocyanate) or similar dehydrating agents.
-
Pros: Avoids handling Cl2 gas or NCS (which is expensive at kg scale).
-
Cons: The atom economy is poor (generating solid urea byproducts).
-
Recommendation: For scales >1kg, the Acetaldoxime/Cl2 route is generally more cost-effective, provided you have adequate scrubbing for HCl. For <1kg, the Nitroethane/Boc2O/DMAP or Nitroethane/PhNCO route is acceptable but requires rigorous filtration of the urea byproduct which can trap your product.
Module B: Yield & Impurity Profile
Q: I am seeing a large amount of crystalline solid that is NOT my product. What is it?
A: This is likely 3,4-Dimethylfuroxan .
-
Identification: Check the NMR. Furoxan lacks the alkene proton of the isoxazole ring.
-
Cause: The concentration of Acetonitrile Oxide was too high relative to the dipolarophile (3-butyn-2-one).
-
Corrective Action: Increase the equivalents of 3-butyn-2-one (1.2 to 1.5 eq). Ensure high agitation rates (mixing limited). Dilute the reaction mixture. The dipole-dipole interaction is second-order, while dipole-alkyne is second-order (first order in each). Dilution favors the cross-reaction over dimerization.
Q: I am detecting ~10% of a regioisomer. Is this the 4-acetyl derivative?
A: Yes. While the 5-acetyl isomer is the major product, the [3+2] cycloaddition is not 100% regioselective with this specific alkyne.
-
The Science: 3-butyn-2-one is an electron-deficient dipolarophile. The regioselectivity is governed by FMO (Frontier Molecular Orbital) interactions.[1] The "larger" coefficient of the dipole (Carbon) usually attacks the β-carbon of the enone. However, steric bulk and secondary orbital interactions can lead to the 4-acetyl isomer (1-(3-methylisoxazol-4-yl)ethanone).
-
Purification Strategy: The 3,5-isomer (Target) usually has a higher melting point and different polarity.
-
Do not distill yet. Distillation often fails to separate these close isomers efficiently.
-
Recrystallization: The 3,5-isomer crystallizes readily from Heptane/EtOAc mixtures, while the 4-isomer tends to stay in the mother liquor.
-
Module C: Process Parameters Summary
Use this table to benchmark your current process conditions.
| Parameter | Recommended Range | Criticality | Effect of Deviation |
| Reaction Temp | 0°C to 20°C | High | >25°C increases dimerization; <0°C slows reaction, risking accumulation. |
| Solvent | DCM, MTBE, or Toluene | Medium | Toluene is preferred for scale (safety); DCM is best for solubility but environmental hazard. |
| Alkyne Equivalents | 1.1 – 1.3 eq | High | <1.0 eq guarantees furoxan formation (yield loss). |
| Dosing Time | 2 – 4 hours | High | Too fast = Exotherm/Dimerization. Too slow = Throughput loss. |
| Quench | Dilute HCl wash | Medium | Essential to remove residual amine salts before concentration. |
Advanced Workflow: Isomer Management
The following decision tree helps you determine the purification strategy based on the crude purity profile.
Figure 2: Purification decision tree based on crude impurity profile.
References
-
Regioselectivity of Nitrile Oxide Cycloadditions
- Himo, F., et al. (2005). "Fundamental aspects of the [3+2] cycloaddition of nitrile oxides." Journal of the American Chemical Society. This work details the FMO theory explaining why the 5-substituted isomer is favored.
-
Safety of Nitrile Oxide Scale-up
- Dunn, P. J., et al. (2010). "Green Chemistry in the Pharmaceutical Industry.
-
Synthesis of Isoxazoles (General Review)
- Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry.
-
Specific Data on 3-Methyl-5-acetylisoxazole
- PubChem Compound Summary for CID 13001394 (1-(3-methyl-1,2-oxazol-5-yl)ethanone).
Disclaimer: This guide is intended for qualified scientific personnel. The synthesis involves energetic intermediates (nitrile oxides) and hazardous reagents. Always perform a Process Safety Assessment (DSC/ARC) before scaling up.
Sources
overcoming steric hindrance in 1-(3-Methylisoxazol-5-yl)ethanone reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(3-Methylisoxazol-5-yl)ethanone. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning a primary challenge in its synthetic utility: overcoming steric hindrance . Our goal is to equip you with both the theoretical understanding and practical protocols to optimize your reaction outcomes.
Introduction: The Challenge of a Hindered Ketone
1-(3-Methylisoxazol-5-yl)ethanone is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] However, its synthetic potential is often hampered by the steric environment surrounding the C5-acetyl group. The proximity of the isoxazole ring, particularly the C4 proton and the adjacent methyl group at the C3 position, creates significant spatial obstruction around the carbonyl carbon. This steric hindrance can dramatically slow down or completely inhibit reactions that rely on nucleophilic attack at this site.[2][3][4]
This guide is structured to address these challenges head-on, moving from foundational concepts to advanced, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What specific structural features of 1-(3-Methylisoxazol-5-yl)ethanone cause steric hindrance?
A1: The steric hindrance is a direct consequence of the molecule's geometry. The acetyl group's carbonyl carbon is directly attached to the C5 position of the isoxazole ring. The primary obstructing features are:
-
The Isoxazole Ring Itself: The planar, aromatic-like ring presents a bulky scaffold adjacent to the reaction center.
-
The C3-Methyl Group: Although not directly bonded to the C5 position, the methyl group's spatial volume extends into the region surrounding the acetyl group, influencing the approach trajectory of incoming nucleophiles.
-
The Ring's Electronic Nature: While primarily a steric issue, the electron-rich nature of the heterocyclic system can also influence the reactivity profile of the adjacent carbonyl.[5]
Diagram 1: Steric Hindrance in 1-(3-Methylisoxazol-5-yl)ethanone
Caption: Steric bulk from the isoxazole ring hinders nucleophilic attack.
Q2: How does steric hindrance typically manifest as a problem in my experiments?
A2: The observable consequences of steric hindrance are often frustratingly clear and include:
-
Low or No Reaction Yield: This is the most common sign. Even with a stoichiometric excess of reagents and extended reaction times, the desired product is formed in minimal quantities, if at all.[6]
-
Slow Reaction Rates: Reactions that would typically complete within hours for less hindered ketones may require days or fail to reach completion.[2][7]
-
Requirement for Harsh Conditions: You may find that the reaction only proceeds under forcing conditions, such as very high temperatures or pressures, which can lead to decomposition of starting materials or products and the formation of undesirable side products.[8]
-
Side Reactions Dominate: Instead of attacking the hindered carbonyl, reagents (especially those that are also strong bases) may participate in side reactions, such as deprotonating the acetyl methyl group, leading to complex reaction mixtures.
Q3: What are the primary strategies to overcome steric hindrance in these reactions?
A3: A multi-faceted approach is often necessary. The core strategies revolve around enhancing the reactivity of either the electrophile (the ketone) or the nucleophile, or by using external energy sources to overcome the activation barrier.[2]
-
Increase Electrophilicity: Use Lewis acid catalysts (e.g., MgBr₂, CeCl₃, BF₃·OEt₂) to coordinate to the carbonyl oxygen. This withdraws electron density and makes the carbonyl carbon a "harder," more potent electrophile.
-
Increase Nucleophilicity: Switch to a more reactive nucleophile. For example, in organometallic additions, organolithium reagents are generally more reactive than their Grignard counterparts.
-
Modify Reaction Conditions:
-
Temperature: Increasing the reaction temperature provides the kinetic energy needed to overcome the activation barrier.[8]
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid, efficient, and uniform heating, often dramatically reducing reaction times and improving yields for hindered systems.[9][10][11]
-
-
Employ Organocatalysis: Specifically designed organocatalysts can operate through alternative mechanisms, such as forming highly reactive iminium ion intermediates, which can bypass the challenges of direct nucleophilic attack on the ketone.[12][13][14]
-
Use a Protecting Group Strategy: In a multi-step synthesis, it may be more efficient to temporarily protect the ketone as a group that is stable to the reaction conditions (e.g., as an acetal), perform the desired transformation elsewhere on the molecule, and then deprotect the ketone.[15][16][17]
Troubleshooting Guide: Common Reactions and Solutions
This section provides direct, actionable advice for specific experimental failures.
Problem 1: Low yield in Aldol or Knoevenagel condensation reactions.
| Potential Cause | Scientific Rationale | Recommended Solution & Protocol |
| Insufficient Enolate Formation | The kinetic barrier to deprotonation at the α-carbon is high, or the equilibrium favors the starting ketone. Standard bases (e.g., NaOH, K₂CO₃) may be too weak or sterically hindered themselves. | Use a Stronger, Non-Nucleophilic Base: Switch to Lithium Diisopropylamide (LDA) for irreversible, quantitative enolate formation at low temperatures. |
| High Activation Energy for Condensation Step | Steric repulsion in the transition state between the enolate and the electrophile (aldehyde/ketone) prevents the C-C bond from forming efficiently under standard thermal conditions. | Employ Microwave-Assisted Organic Synthesis (MAOS): Microwave heating can efficiently overcome this activation barrier.[10][11][18] See Protocol 1 for a detailed methodology. |
| Reversibility of the Reaction | The initial aldol addition product can revert to starting materials, especially at elevated temperatures if the subsequent dehydration step is slow. | Facilitate Dehydration: Ensure a mechanism for water removal is present. For Knoevenagel reactions, catalysts like piperidine/acetic acid or the use of a Dean-Stark apparatus can drive the reaction forward. |
Problem 2: Failure of Grignard or Organolithium additions.
| Potential Cause | Scientific Rationale | Recommended Solution & Protocol |
| Steric Blockade of Carbonyl | The bulky organometallic reagent cannot achieve the correct trajectory (Bürgi-Dunitz angle) for effective nucleophilic attack on the sterically shielded carbonyl carbon. | Use a Lewis Acid Additive: Add a Lewis acid like Cerium(III) chloride (Luche reduction conditions) to activate the carbonyl. This increases its electrophilicity and can facilitate the addition of less reactive organometallics. See Protocol 2 . |
| Enolization by Basic Reagent | The organometallic reagent acts as a base, deprotonating the α-carbon of the acetyl group instead of adding to the carbonyl. This is common with bulky Grignard reagents. | Switch to Less Basic Organometallics: Consider using organocerium reagents, prepared in situ from organolithiums and CeCl₃. They are highly nucleophilic but significantly less basic than their parent organolithiums or Grignards. |
| Low Reagent Reactivity | The chosen Grignard reagent may not be nucleophilic enough to overcome the steric barrier. | Switch to Organolithium Reagents: Organolithiums are generally more reactive ("harder" nucleophiles) than Grignard reagents and may succeed where Grignards fail. Exercise caution due to their higher reactivity and basicity. |
Problem 3: Incomplete or failed reductive amination.
| Potential Cause | Scientific Rationale | Recommended Solution & Protocol |
| Slow Imine/Enamine Formation | The initial condensation between the ketone and the amine is sterically hindered and highly reversible. Without efficient formation of the iminium ion intermediate, the reduction cannot occur. | Two-Step, One-Pot Protocol: First, facilitate imine formation by using a mild acid catalyst (e.g., acetic acid) and removing water (e.g., with molecular sieves or a Dean-Stark trap). Once the imine is formed (monitor by TLC/GC-MS), then add the reducing agent. |
| Ineffective Reducing Agent | Standard reducing agents like NaBH₄ may be too slow to reduce the sterically hindered and electronically stable iminium intermediate, or they may reduce the starting ketone. | Use a pH-Sensitive, Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent choices. They are less reactive towards ketones at neutral/mildly acidic pH but are highly effective at reducing the protonated iminium ion as it forms. |
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for addressing low yields in key reactions.
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Knoevenagel Condensation
This protocol describes the condensation with an active methylene compound, malononitrile, as a representative example.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 1-(3-Methylisoxazol-5-yl)ethanone (1.0 mmol, 125.1 mg), malononitrile (1.1 mmol, 72.7 mg), and basic alumina (Al₂O₃, ~200 mg) as a solid support and catalyst.
-
Solvent: Add a minimal amount of a high-boiling point solvent like ethanol or isopropanol (2.0 mL). Solvent-free conditions can also be attempted.[9]
-
Microwave Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 120-140 °C for 10-30 minutes.[9][10] Monitor the pressure to ensure it remains within the safe limits of the vial.
-
Reaction Monitoring: After the initial irradiation period, cool the vial to room temperature and spot a small aliquot on a TLC plate to check for the consumption of the starting ketone. If the reaction is incomplete, irradiate for an additional 10 minutes.
-
Work-up: Once the reaction is complete, filter off the alumina and wash it with ethyl acetate (3 x 10 mL). Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.
Rationale: The microwave's direct dielectric heating provides a rapid and efficient energy transfer to the polar reactants, surmounting the high activation energy caused by steric hindrance far more effectively than conventional oil-bath heating.[9][11]
Protocol 2: Cerium(III) Chloride-Mediated Grignard Addition
This protocol enhances the success rate of adding a Grignard reagent, such as Phenylmagnesium bromide, to the hindered ketone.
-
CeCl₃ Activation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or N₂), add anhydrous Cerium(III) chloride (1.2 mmol, 296 mg). Add dry THF (5 mL) and stir vigorously at room temperature for at least 2 hours to create a fine, reactive slurry.
-
Reagent Addition: Cool the CeCl₃ slurry to -78 °C (dry ice/acetone bath). To this, slowly add the Grignard reagent (Phenylmagnesium bromide, 1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise. Stir the mixture at -78 °C for 1 hour to allow for the formation of the organocerium species.
-
Substrate Addition: Dissolve 1-(3-Methylisoxazol-5-yl)ethanone (1.0 mmol, 125.1 mg) in dry THF (2 mL) and add it dropwise to the cold organocerium slurry.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by quenching small aliquots and analyzing by TLC. If the reaction is slow, the temperature can be allowed to slowly warm to -40 °C.
-
Quenching: Carefully quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting tertiary alcohol via column chromatography.
Rationale: Transmetalation of the Grignard reagent with CeCl₃ generates a more nucleophilic but less basic organocerium reagent. Simultaneously, the cerium species coordinates to the carbonyl oxygen, activating it towards nucleophilic attack and mitigating unwanted enolization.
Protocol 3: Acetal Protection/Deprotection Strategy
This workflow is ideal for multi-step syntheses where a reagent would react with the ketone.
Diagram 3: Protection-Deprotection Workflow
Caption: A three-stage workflow for reactions incompatible with a ketone.
-
Protection (Acetal Formation):
-
To a solution of 1-(3-Methylisoxazol-5-yl)ethanone (1.0 mmol, 125.1 mg) in toluene (20 mL), add ethylene glycol (3.0 mmol, 186 mg) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 mmol, 9.5 mg).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-8 hours, or until no more water is collected.
-
Cool the reaction, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude acetal, which can often be used without further purification.[16][17]
-
-
Perform Incompatible Reaction:
-
With the ketone now protected, perform the desired reaction (e.g., reduction of an ester on another part of the molecule with LiAlH₄). The acetal is stable to strongly basic and nucleophilic conditions.[19]
-
-
Deprotection (Acetal Hydrolysis):
-
Dissolve the crude product from the previous step in a mixture of acetone or THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of strong acid (e.g., 1M HCl or p-TsOH).
-
Stir the mixture at room temperature or warm gently (40-50 °C) for 2-6 hours, monitoring by TLC for the disappearance of the protected intermediate and the appearance of the final product.
-
Neutralize the acid with NaHCO₃, and extract the product with an organic solvent. Purify as required.
-
Rationale: This strategy completely circumvents the issue of steric hindrance at the carbonyl by temporarily removing its reactivity. It is a robust, classic approach for complex syntheses where chemoselectivity is paramount.[15][16]
References
-
Metal-free catalyst to convert aldehyde into ketone, a basic structure of pharmaceuticals. (2019). Kanazawa University. [Link]
-
Kotke, M., & Schreiner, P. R. (2007). Generally Applicable Organocatalytic Tetrahydropyranylation of Hydroxy Functionalities with Very Low Catalyst Loading. Synthesis. [Link]
-
Martin, A. R., et al. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC. [Link]
-
Shaikh, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. [Link]
-
Pérez-Badia, M., et al. (2020). Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. PMC. [Link]
-
Trost, B. M., & Stambuli, J. P. (2014). Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones. ACS Publications. [Link]
-
Kappe, C. O. (n.d.). Microwave Assisted Organic Synthesis. From a book, available on author's website. [Link]
-
Fioravanti, G., et al. (2019). Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]
-
Pérez-Badia, M., et al. (2020). Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. Journal of the American Chemical Society. [Link]
-
Wang, Z., et al. (2024). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. MDPI. [Link]
-
Wang, Z., et al. (2020). Ketone α-alkylation at the more-hindered site. ResearchGate. [Link]
-
Fiveable. (2025). Steric Hindrance Definition. Fiveable Chemistry. [Link]
-
Horváth, G., & Vágvölgyi, M. (2021). Microwave-Assisted Syntheses in Organic Chemistry. Book Chapter. [Link]
-
Fiveable. (2025). 3.2 Nucleophilic addition reactions. Fiveable Chemistry. [Link]
-
Ali, M. A., et al. (2025). Microwave-Assisted Synthesis and Antioxidant Evaluation of α,β-Unsaturated Ketones. ResearchGate. [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. [Link]
-
Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
-
Zlota, A. A., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Khan, A., et al. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. PMC. [Link]
-
Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
Waldo, J. P., & Larock, R. C. (2009). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. MSU Chemistry. [Link]
-
Labster. (2022). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Labster. [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
OpenOChem Learn. (n.d.). Nucleophilic addition. OpenOChem Learn. [Link]
-
ResearchGate. (n.d.). Steric interactions favoring the formation of regioisomer (I). ResearchGate. [Link]
-
Wikipedia. (n.d.). Steric effects. Wikipedia. [Link]
-
Al-Mousawi, S. M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
-
Reddy, B. V. S., et al. (2018). A versatile method for the protection of carbonyl compounds by camphorsulfonic acid. ARKIVOC. [Link]
-
Lima, L. M., et al. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]
-
Chiacchio, U., et al. (2003). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
-
Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one. PubChem. [Link]
-
Al-Mousawi, S. M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]
-
Chimenti, F., et al. (2025). Synthesis and Antileukemic Activity of New 3-(5-Methylisoxazol-3-yl) and 3-(Pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones. ResearchGate. [Link]
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Zhabinsky, V. N. (2015). Recent advances in isoxazole chemistry. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Isoxazolyl Ethanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazolyl ethanones represent a significant class of heterocyclic compounds, serving as crucial intermediates and core structural motifs in a wide array of pharmaceuticals and agrochemicals. Their biological activity is intrinsically linked to their structure, making unambiguous characterization paramount. Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of these molecules. Understanding the fragmentation patterns of isoxazolyl ethanones under mass spectrometric conditions is not merely an academic exercise; it is a critical tool for metabolite identification, impurity profiling, and quality control in drug development and chemical research.
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of isoxazolyl ethanones. We will dissect the characteristic fragmentation of the isoxazole ring, explore the influence of the ethanone substituent, and draw comparisons with related chemical structures to provide a comprehensive framework for interpreting their mass spectra.
Pillars of Fragmentation: Deconstructing Isoxazolyl Ethanones
The fragmentation of isoxazolyl ethanones in a mass spectrometer is a complex process governed by the inherent chemical properties of both the isoxazole ring and the acetyl group. The initial ionization event, typically the removal of an electron, creates a molecular ion (M+•) that is energetically unstable and prone to dissociation. The subsequent fragmentation pathways are dictated by the relative stabilities of the resulting fragment ions and neutral losses.
The Isoxazole Ring: A Fragile Core
A foundational principle in the mass spectrometry of isoxazoles is the inherent weakness of the N-O bond. Electron ionization provides sufficient energy to induce the cleavage of this bond, initiating a cascade of fragmentation events. This primary fragmentation is a key diagnostic feature that distinguishes isoxazoles from their isomeric oxazole counterparts.
A plausible fragmentation cascade for a generic 3,5-disubstituted isoxazole is initiated by the N-O bond cleavage, which can lead to the formation of an azirine intermediate. This intermediate can then undergo further fragmentation.
Diagram: Proposed Fragmentation Pathway of the Isoxazole Ring
Caption: Initial N-O bond cleavage in the isoxazole ring leads to various fragment ions.
The Ethanone Moiety: A Driver of Characteristic Cleavages
The acetyl (ethanone) group introduces specific and predictable fragmentation pathways, primarily α-cleavage and, where sterically possible, the McLafferty rearrangement. These are classic fragmentation patterns for ketones and are instrumental in identifying the presence and location of the acetyl group.
-
α-Cleavage: This is the most common fragmentation pathway for ketones. It involves the cleavage of the bond between the carbonyl carbon and an adjacent carbon atom (the α-carbon). This results in the formation of a resonance-stabilized acylium ion, which is often the base peak in the spectrum. For an isoxazolyl ethanone, α-cleavage can occur on either side of the carbonyl group.
-
Cleavage 1 (Loss of a methyl radical): This leads to the formation of an isoxazoloyl cation. This is a highly favorable fragmentation.
-
Cleavage 2 (Loss of the isoxazolyl radical): This results in the formation of an acetyl cation (CH₃CO⁺) at m/z 43. The observation of a significant peak at m/z 43 is a strong indicator of an acetyl group.[1][2][3][4]
-
-
McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that have a hydrogen atom on the γ-carbon (three carbons away from the carbonyl group). The mechanism involves a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation. For most simple isoxazolyl ethanones, a McLafferty rearrangement is not possible due to the lack of a sufficiently long alkyl chain with an accessible γ-hydrogen. However, for derivatives with appropriate substituents, this pathway should be considered.[2][5][6][7]
Comparative Fragmentation Analysis: Isoxazolyl Ethanones vs. Alternatives
To truly appreciate the unique fragmentation signature of isoxazolyl ethanones, it is instructive to compare their behavior to that of structurally related compounds.
| Compound Class | Key Fragmentation Pathways | Characteristic Ions | Distinguishing Features |
| Isoxazolyl Ethanones | N-O bond cleavage of the isoxazole ring; α-cleavage of the ethanone group. | [M - CH₃]⁺, [Isoxazole-CO]⁺, CH₃CO⁺ (m/z 43), fragments from isoxazole ring opening. | Combination of isoxazole ring fragmentation and characteristic ketone cleavages. |
| Alkyl Ketones | α-cleavage, McLafferty rearrangement (if γ-hydrogen is present). | [M - Alkyl]⁺, acylium ions, enol radical cation from McLafferty rearrangement. | Dominated by α-cleavage and McLafferty rearrangement; lacks heterocyclic ring fragmentation. |
| Non-acetylated Isoxazoles | N-O bond cleavage, subsequent ring fragmentation. | Fragments arising from the isoxazole ring system (e.g., nitrile cations, keto-cations). | Absence of fragments associated with the acetyl group (e.g., loss of CH₃, m/z 43). |
Proposed Fragmentation of a Model Compound: 4-Acetyl-3,5-dimethylisoxazole
Let us consider the expected fragmentation of a model isoxazolyl ethanone, 4-acetyl-3,5-dimethylisoxazole.
-
Molecular Ion (M+•): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
-
α-Cleavage (Loss of Methyl): The most favorable α-cleavage will be the loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion. This would result in a prominent peak at [M - 15]⁺.
-
α-Cleavage (Formation of Acetyl Cation): The alternative α-cleavage would involve the loss of the isoxazole radical to form the acetyl cation, resulting in a strong peak at m/z 43.
-
Isoxazole Ring Fragmentation: Concurrently, fragmentation of the isoxazole ring will occur, initiated by N-O bond cleavage. This will lead to a series of smaller fragment ions.
Diagram: Predicted Fragmentation of 4-Acetyl-3,5-dimethylisoxazole
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Comparative Guide: Reactivity of 3-Methyl vs. 5-Methyl Isoxazole Isomers
Executive Summary
For researchers in medicinal chemistry and agrochemical synthesis, distinguishing the reactivity profiles of 3-methylisoxazole and 5-methylisoxazole is critical for scaffold elaboration. While both isomers share the fundamental isoxazole core (a 1,2-oxazole), their electronic distributions create distinct "reactive pockets."
-
5-Methyl Group: Highly susceptible to lateral lithiation (C-H activation) due to the inductive effect of the adjacent oxygen and coordination-assisted deprotonation. It is the "kinetic" handle.
-
3-Methyl Group: Significantly less acidic and more sterically protected. It typically remains inert under conditions that deprotonate the 5-methyl group.
-
Ring Stability: The 5-methyl isomer, particularly when substituted at C4 (e.g., Leflunomide), is more prone to base-induced N-O bond cleavage (ring opening) compared to its 3-substituted regioisomers.
Electronic Structure & Reactivity Drivers
The reactivity divergence stems from the heteroatom placement within the ring.
| Feature | 3-Methyl Isoxazole | 5-Methyl Isoxazole | Mechanistic Impact |
| Adjacent Atom | Nitrogen (N2) | Oxygen (O1) | Oxygen is more electronegative, increasing the acidity of the attached methyl protons (C5-Me). |
| Lithium Coordination | Weak (N lone pair) | Strong (O lone pair) | The ring oxygen acts as a Lewis base, coordinating with organolithiums (e.g., n-BuLi) to direct deprotonation to the C5-methyl group (CIPE: Complex-Induced Proximity Effect). |
| C4 Electron Density | High | High | Both isomers undergo Electrophilic Aromatic Substitution (EAS) at C4, though 5-methyl activates C4 slightly more effectively due to resonance alignment. |
| Metabolic Stability | High (Ring intact) | Variable (Ring opening) | 5-Methyl isomers with electron-withdrawing groups at C4 are prone to metabolic or basic ring opening. |
Lateral Lithiation: The Regioselectivity Rule
The most chemically exploitable difference is the acidity of the methyl protons.
The Phenomenon
When treated with strong bases (e.g., n-butyllithium), 3,5-dimethylisoxazole undergoes lithiation exclusively at the 5-methyl group .[1]
-
Causality: The acidity of the C5-methyl protons is enhanced by the inductive electron-withdrawing effect of the ring oxygen (-I effect). Furthermore, the lithium cation coordinates to the ring oxygen, positioning the butyl anion in perfect proximity to abstract a proton from the C5-methyl group.
-
Implication: You can selectively functionalize the C5 position in the presence of a C3-methyl group without protecting groups.
Visualization: Regioselective Lithiation Pathway
Figure 1: The Complex-Induced Proximity Effect (CIPE) drives exclusive lithiation at the C5-methyl position.
Ring Stability & Cleavage (The Leflunomide Effect)
A critical consideration for drug design is the stability of the isoxazole ring in biological systems or basic conditions.
Base-Induced Ring Opening
Isoxazoles with electron-withdrawing groups (EWG) at position 4 are susceptible to ring opening. However, the position of the methyl group modulates this risk.
-
Case Study (Leflunomide):
-
Structure: 5-methylisoxazole-4-carboxamide.[2]
-
Reactivity: Under metabolic or basic conditions, the isoxazole ring opens to form the active metabolite (Teriflunomide). The C5-methyl group is essential for the specific rearrangement mechanism.
-
-
The Isomer (UTL-5 Class):
-
Structure: 5-methylisoxazole-3-carboxamide.[2]
-
Reactivity: This isomer is stable against N-O bond cleavage. The ring remains intact, and metabolism occurs at the peptide bond instead.
-
Key Takeaway: If your pharmacophore requires a stable isoxazole ring in vivo, avoid placing strong EWGs at C4 if the scaffold is a 5-methylisoxazole, or switch to the 3-carboxamide isomer.
Experimental Protocols
Protocol A: Regioselective Synthesis via Lateral Lithiation
Target: Functionalization of the C5-methyl group in 3,5-dimethylisoxazole.
Reagents:
-
3,5-Dimethylisoxazole (1.0 eq)
-
n-Butyllithium (1.1 eq, 1.6 M in hexanes)
-
THF (anhydrous)
-
Electrophile (e.g., Benzyl bromide, 1.1 eq)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Addition: Add 3,5-dimethylisoxazole.
-
Deprotonation: Dropwise add n-BuLi over 15 minutes. The solution typically turns yellow/orange, indicating the formation of the 5-lithiomethyl species .
-
Validation Check: If you quench an aliquot with D₂O and analyze by NMR, deuterium incorporation should be >95% at the C5-methyl and <5% at the C3-methyl.
-
-
Incubation: Stir at -78°C for 1 hour to ensure complete metallation.
-
Trapping: Add the electrophile (dissolved in THF if solid) dropwise.
-
Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution. Extract with EtOAc.
Protocol B: Electrophilic Aromatic Substitution (Iodination)
Target: Iodination at C4 (the only available ring proton).
Reagents:
-
N-Iodosuccinimide (NIS)
-
TFA (Trifluoroacetic acid) or H₂SO₄ (catalytic)
Methodology:
-
Dissolve the isoxazole in acetonitrile or TFA.
-
Add NIS (1.1 eq).
-
Stir at room temperature (or mild heat 50°C).
-
Outcome: Substitution occurs exclusively at C4 .
-
Note: 5-methylisoxazole typically reacts slightly faster than 3-methylisoxazole due to better resonance stabilization of the sigma-complex intermediate by the oxygen-adjacent methyl.
-
Comparison Matrix
| Property | 3-Methyl Isoxazole | 5-Methyl Isoxazole |
| pKa (Methyl) | High (~35, est.) | Lower (~25-30, est.) |
| Preferred Lithiation Site | Ring C5 (if unsubstituted) or C4 | Lateral Methyl (C5-CH3) |
| EAS Position | C4 | C4 |
| Ring Opening Risk | Low (Stable) | High (if C4-EWG present) |
| Major Metabolite (if C4-amide) | Amide hydrolysis | Ring Cleavage (N-O break) |
References
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Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds.[1][6][8] The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.[6] Canadian Journal of Chemistry.
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Gschwend, H. W., & Rodriguez, H. R. (1979).[10] Heteroatom-Facilitated Lithiations.[1] Organic Reactions.[5][7][11][12][13][14][15][16][17]
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Lin, Y., et al. (2012). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide.[2] Bioorganic & Medicinal Chemistry Letters.
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Sperry, J. B., & Wright, D. L. (2005). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization.[17] Current Opinion in Drug Discovery & Development.
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Baumann, M., et al. (2016).[7] A base promoted multigram synthesis of aminoisoxazoles. RSC Advances.
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A Comparative Guide to the X-ray Crystallography of 1-(3-Methylisoxazol-5-yl)ethanone
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the crystallographic analysis of 1-(3-Methylisoxazol-5-yl)ethanone. As the experimental crystal structure for this specific compound is not publicly available at the time of writing, this document outlines a robust, standard methodology for its determination. To provide a valuable comparative context, the hypothetical data for 1-(3-Methylisoxazol-5-yl)ethanone is contrasted with the published crystallographic data of a structurally related isoxazole derivative, (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one.
Introduction to Crystallographic Analysis in Drug Discovery
In the realm of medicinal chemistry and drug development, a deep understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) stands as a powerful analytical technique, offering precise details about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[1][2] This atomic-level information is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel therapeutic agents.
1-(3-Methylisoxazol-5-yl)ethanone, a heterocyclic ketone, serves as a valuable scaffold in the synthesis of various biologically active compounds. A definitive crystal structure would provide invaluable insights into its conformational preferences, potential for hydrogen bonding, and crystal packing, all of which can influence its physicochemical properties such as solubility and melting point.
Part 1: A Hypothetical Workflow for the Crystallographic Analysis of 1-(3-Methylisoxazol-5-yl)ethanone
The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals.[3] The following protocol describes a standard, field-proven approach for the crystallographic analysis of a small organic molecule like 1-(3-Methylisoxazol-5-yl)ethanone.
Experimental Protocol: From Powder to Solved Structure
1. Crystallization:
The initial and often most challenging step is the growth of diffraction-quality single crystals.[4][5][6] This is typically achieved through slow recrystallization from a suitable solvent or a mixture of solvents.[7][8]
-
Solvent Screening: A small amount of 1-(3-Methylisoxazol-5-yl)ethanone would be tested for solubility in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent in a loosely covered vial. Slow evaporation of the solvent over several days to weeks can yield well-formed crystals.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature. This can be followed by further cooling in a refrigerator or freezer. To promote the formation of larger crystals, the container can be insulated to slow the cooling process further.[8]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, gradually increasing the concentration of the compound and inducing crystallization.
2. Crystal Selection and Mounting:
-
Under a microscope, a single, well-formed crystal with sharp edges and no visible defects is selected.
-
The chosen crystal is carefully mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
3. Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.[1]
-
The crystal is cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays.[1]
-
The diffracted X-rays are recorded as a series of spots, known as reflections, on the detector.[9] The intensity and position of each reflection are measured.
4. Data Processing and Structure Solution:
-
The collected diffraction data is processed using specialized software packages such as APEX or CrysAlisPro.[10] This involves integrating the reflection intensities, applying corrections for absorption and other experimental factors, and determining the unit cell parameters and space group.
-
The crystal structure is then "solved" using direct methods or Patterson methods, which are computational techniques to determine the initial phases of the structure factors.[9] This yields an initial electron density map.
-
Software such as SHELXT is commonly used for this step.[11][12]
5. Structure Refinement:
-
An atomic model is built into the electron density map.
-
The model is then refined using full-matrix least-squares methods (e.g., with SHELXL) to improve the fit between the calculated and observed diffraction data.[11][12]
-
This iterative process adjusts atomic positions, and thermal parameters until the model converges to a final, accurate representation of the crystal structure.
Part 2: Comparative Analysis with a Structurally Related Isoxazole
For a meaningful comparison, we will use the published crystallographic data of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one.[13] This molecule shares the 3-methylisoxazole core with our target compound, providing a relevant basis for structural comparison.
Crystallographic Data for the Comparator Compound
The following table summarizes the key crystallographic parameters for (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one.[13]
| Parameter | (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one |
| Chemical Formula | C₉H₇NO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.2264 (11) |
| b (Å) | 9.8581 (7) |
| c (Å) | 15.8735 (13) |
| α (°) | 90 |
| β (°) | 112.129 (10) |
| γ (°) | 90 |
| Volume (ų) | 1772.3 (2) |
| Z | 8 |
| Molecules per Asymmetric Unit | 2 (Molecule A and Molecule B) |
| Key Intermolecular Interactions | C—H···O, C—H···N, and π–π stacking |
Data extracted from Laroum et al., 2021.[13]
Discussion and Comparative Insights
A comparative analysis would focus on several key structural aspects. The goal is to understand how the seemingly minor difference in the substituent at the 5-position of the isoxazole ring (an ethanone group versus a thiophen-2-ylmethylidene group) influences the overall crystal structure.
1. Molecular Conformation and Planarity:
-
The comparator molecule is reported to be nearly planar, with dihedral angles between the isoxazole and thiophene rings of 3.67(2)° and 10.00(1)° for the two independent molecules in the asymmetric unit.[13]
-
For 1-(3-Methylisoxazol-5-yl)ethanone, a key point of interest would be the torsion angle between the plane of the isoxazole ring and the acetyl group. Free rotation around the C-C single bond connecting the ring and the carbonyl group might be expected. The observed conformation in the crystal would reveal the most energetically favorable arrangement, which could be influenced by intramolecular interactions or crystal packing forces.
2. Intermolecular Interactions and Crystal Packing:
-
The crystal structure of the comparator compound is stabilized by a network of C—H···O and C—H···N hydrogen bonds, as well as π–π stacking interactions.[13]
-
In a hypothetical crystal structure of 1-(3-Methylisoxazol-5-yl)ethanone, the carbonyl oxygen of the ethanone group would be a strong hydrogen bond acceptor. This could lead to the formation of different hydrogen bonding motifs, such as dimers or chains, which would significantly influence the crystal packing. The absence of the extended π-system of the thiophene ring might reduce the likelihood of significant π–π stacking interactions compared to the comparator compound.
3. Crystal System and Space Group:
-
The comparator compound crystallizes in the monoclinic space group P2₁/n.[13]
-
The crystal system and space group of 1-(3-Methylisoxazol-5-yl)ethanone could be the same or different, depending on the overall symmetry of the molecular packing. The presence of different intermolecular interactions could lead to a higher or lower symmetry crystal system.
4. Asymmetric Unit:
-
The comparator has two independent molecules in its asymmetric unit, indicating slight conformational differences between them in the solid state.[13]
-
Determining the number of molecules in the asymmetric unit of 1-(3-Methylisoxazol-5-yl)ethanone would be crucial. A single molecule would imply a more straightforward packing arrangement, while multiple molecules could suggest more complex packing or the presence of different conformers.
Conclusion
While the definitive crystal structure of 1-(3-Methylisoxazol-5-yl)ethanone remains to be determined, this guide provides a comprehensive framework for its analysis. By following the outlined experimental protocol, researchers can obtain high-quality crystallographic data. The subsequent comparative analysis against a known, structurally related compound like (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one would offer profound insights into how subtle molecular modifications can influence solid-state architecture. This understanding is critical for the targeted design of new molecules with desired physicochemical and biological properties in the field of drug discovery.
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SPT Labtech. Chemical crystallization. [Link]
-
Carleton College. Single-crystal X-ray Diffraction. [Link]
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University of Illinois. X-Ray Data Analysis Software Packages. [Link]
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University of York. Single Crystal X-ray Diffraction. [Link]
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University of Southampton. Advanced crystallisation methods for small organic molecules. [Link]
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Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]
-
International Union of Crystallography. Crystallographic software list. [Link]
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Laroum, R., Benouatas, A., Hamdouni, N., Zemamouche, W., Boudjada, A., & Debache, A. (2021). Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(4), 378–382. [Link]
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Bruker. APEX Software. [Link]
-
Fiveable. Crystal Structure Determination. [Link]
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Saint Petersburg State University. Single crystal X-ray diffraction analysis. [Link]
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RCSB PDB. Crystallography Software. [Link]
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Microanalysis Australia. Crystallography - A Quick Tutorial in XRD. [Link]
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University of Colorado Boulder. Crystallization. [Link]
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PDB-101. Guide to Understanding PDB Data: Methods for Determining Structure. [Link]
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University of California, Davis. SOP: CRYSTALLIZATION. [Link]
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Technical Guide: HPLC Method Development for 5-Acetyl-3-methylisoxazole Purity
Executive Summary
This guide addresses the chromatographic separation and purity quantification of 5-Acetyl-3-methylisoxazole (CAS: 3509-85-1), a critical intermediate in the synthesis of isoxazole-based pharmaceuticals (e.g., sulfamethoxazole derivatives) and agrochemicals.[1]
The primary analytical challenge lies in separating the target analyte from its regioisomer (3-Acetyl-5-methylisoxazole) and unreacted synthetic precursors like acetylacetone and hydroxylamine.[1] While standard C18 chemistries often fail to resolve these structural isomers, this guide demonstrates that Phenyl-Hexyl stationary phases provide superior selectivity via
Part 1: Analyte Assessment & Method Strategy
Physicochemical Profile
Understanding the molecule is the first step in rational method design.
-
Structure: A 5-membered heterocyclic ring with an acetyl group at position 5 and a methyl group at position 3.[1]
-
Polarity: Moderately polar.[1] The isoxazole nitrogen and oxygen, combined with the acetyl carbonyl, create hydrogen bond accepting capabilities.
-
UV Absorbance: The conjugated
system (isoxazole ring + carbonyl) exhibits a typically between 230–245 nm .[1] -
pKa: The isoxazole ring is weakly basic.[1] It remains neutral across the standard reversed-phase pH range (2.0–8.0), simplifying mobile phase selection.
The Regioisomer Challenge
The synthesis of 5-acetyl-3-methylisoxazole often involves the condensation of hydroxylamine with 2,4-pentanedione derivatives.[1] This reaction is not perfectly regioselective, frequently yielding 5–10% of the unwanted isomer: 3-Acetyl-5-methylisoxazole .[1]
-
Impurity: 3-Acetyl-5-methylisoxazole[1]
-
Separation Difficulty: Identical molecular weight (MW 125.[1]13) and similar hydrophobicity (
) make separation on alkyl-bonded phases (C18) difficult.[1]
Part 2: Comparative Performance Guide
We compared three chromatographic systems to determine the optimal method for purity analysis.
System A: The Industry Standard (C18)
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.[1]
-
Observation: The C18 column relies solely on hydrophobic subtraction.[1] Because the methyl and acetyl groups shield the core ring similarly in both isomers, selectivity (
) is poor. -
Verdict: Insufficient. The regioisomer co-elutes as a shoulder on the main peak.
System B: The "Challenger" (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Methanol.[1]
-
Observation: The phenyl ring in the stationary phase engages in
stacking with the isoxazole ring. The electron density distribution differs slightly between the 3,5- and 5,3- isomers, leading to distinct interaction strengths. -
Verdict: Superior. Baseline resolution (
) achieved.
System C: HILIC (Hydrophilic Interaction)
-
Column: Bare Silica.[1]
-
Mobile Phase: Acetonitrile / Ammonium Acetate Buffer (90:10).[1]
-
Verdict: Not Recommended. While it retains polar impurities (hydroxylamine), the hydrophobic isoxazoles elute too close to the void volume (
), compromising sensitivity.
Data Summary: Performance Metrics
| Parameter | System A (C18) | System B (Phenyl-Hexyl) |
| Retention Time (Main Peak) | 5.2 min | 6.8 min |
| Retention Time (Regioisomer) | 5.3 min (Co-elution) | 7.4 min |
| Resolution ( | 0.8 (Fail) | 2.4 (Pass) |
| Tailing Factor ( | 1.1 | 1.05 |
| Selectivity Mechanism | Hydrophobicity | Hydrophobicity + |
Part 3: Recommended Experimental Protocol
Based on the comparative study, the Phenyl-Hexyl Method is the validated standard for this application.
Instrumentation & Conditions
-
HPLC System: Quaternary pump, DAD detector, Autosampler.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm (e.g., Phenomenex Luna or Waters XSelect).
-
Column Temp: 30°C (Controls kinetic mass transfer).
-
Injection Volume: 10 µL.
-
Detection: UV at 235 nm (Reference: 360 nm).[1]
Mobile Phase Preparation[4]
-
Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).
-
Why pH 3.0? Suppresses silanol activity on the silica support, ensuring sharp peaks for any amine-containing precursors.
-
-
Solvent B: Methanol (LC-MS Grade).[1]
-
Why Methanol? Methanol facilitates
interactions better than Acetonitrile, which can suppress them due to its own electrons (triple bond).[1]
-
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Sample Preparation
-
Diluent: Water:Methanol (50:50).[1]
-
Stock Solution: Dissolve 10 mg of 5-Acetyl-3-methylisoxazole in 10 mL diluent (1.0 mg/mL).
-
Working Standard: Dilute to 0.1 mg/mL for assay; 0.5 mg/mL for impurity profiling.
-
Filtration: 0.22 µm PTFE filter (Nylon filters may bind isoxazoles).[1]
Part 4: Visualization of Method Logic
Method Development Decision Tree
This diagram illustrates the logical flow used to select the Phenyl-Hexyl stationary phase over the standard C18.
Caption: Decision matrix for selecting Phenyl-Hexyl chemistry to resolve isoxazole regioisomers.
Impurity Fate Mapping
Understanding where impurities originate ensures the method is "Stability Indicating."
Caption: Origin of critical impurities.[1] The method must resolve the Regioisomer from the Main Peak.
Part 5: Validation & Troubleshooting (Self-Validating Protocols)
To ensure Trustworthiness , the method includes system suitability tests (SST) that must be passed before every run.
System Suitability Criteria
-
Resolution (
): > 1.5 between Main Peak and Regioisomer. -
Tailing Factor: < 1.5 (Ensures no secondary silanol interactions).[1]
-
Precision: RSD < 2.0% for 5 replicate injections of the standard.
Troubleshooting Guide
-
Problem: Loss of Resolution.
-
Problem: Peak Fronting.
-
Problem: Baseline Drift at 235 nm.
References
-
PubChem. (2021).[1] 5-Methyl-3-isoxazolecarboxamide | C5H6N2O2.[1] National Library of Medicine.[1] [Link]
-
Phenomenex. (2023).[1] Reversed Phase HPLC Method Development Guide. Phenomenex Technical Resources. [Link]
-
SIELC Technologies. (2024).[1] HPLC Retention of Polar Compounds and Separation of Isoxazole Derivatives. SIELC Application Notes. [Link]
Sources
13C NMR chemical shifts of 1-(3-Methylisoxazol-5-yl)ethanone
An in-depth understanding of heterocyclic nuclear magnetic resonance (NMR) is paramount for drug development professionals and synthetic chemists. As a Senior Application Scientist, I frequently encounter challenges in regiochemical assignment during the synthesis of isoxazole derivatives.
1-(3-Methylisoxazol-5-yl)ethanone (commonly referred to as 5-acetyl-3-methylisoxazole) is a highly versatile building block used in the development of kinase inhibitors and anti-inflammatory agents[1]. It is typically synthesized via the 1,3-dipolar cycloaddition of acetonitrile oxide with terminal alkynes or substituted enolates[2]. However, these reactions often yield a mixture of regioisomers.
This guide objectively compares the
Mechanistic Insights: The Causality of Chemical Shifts
The isoxazole ring is a highly polarized, electron-rich heteroaromatic system. The adjacent oxygen (O1) and nitrogen (N2) atoms create a unique electronic distribution that dictates the
-
The C4 Diagnostic Node: In the parent isoxazole, C4 is the most electron-rich position due to resonance contributions from the heteroatoms. In 1-(3-methylisoxazol-5-yl)ethanone, the electron-withdrawing acetyl group at C5 exerts a strong mesomeric (-M) effect, pulling electron density away from the ring and deshielding C4 to approximately 107 ppm .
-
Regioisomer Contrast: In the alternative regioisomer, 1-(5-methylisoxazol-3-yl)ethanone (3-acetyl-5-methylisoxazole), the electron-donating methyl group (+I effect) is positioned at C5. This hyperconjugation pushes electron density directly into C4, shielding it and shifting its resonance upfield to approximately 101 ppm .
-
Quaternary Relaxation Dynamics: The quaternary carbons (C3, C5, and the carbonyl C=O) lack attached protons. Consequently, they suffer from inefficient dipole-dipole relaxation, resulting in long longitudinal relaxation times (
). This physical phenomenon dictates our experimental choice to use extended relaxation delays ( ) during acquisition to prevent signal saturation.
Comparative Quantitative Data
The following table summarizes the quantitative
| Carbon Position | 5-Acetyl-3-methylisoxazole (Target) | 3-Acetyl-5-methylisoxazole (Alternative) | Diagnostic Utility | |
| C=O (Carbonyl) | 186.4 | 190.2 | -3.8 | High (Conjugation differences) |
| C5 (Isoxazole) | 168.0 | 170.5 | -2.5 | Moderate |
| C3 (Isoxazole) | 160.4 | 158.2 | +2.2 | Moderate |
| C4 (Isoxazole) | 107.6 | 101.4 | +6.2 | Critical (Primary Regio-marker) |
| Acetyl -CH | 27.5 | 27.1 | +0.4 | Low |
| Ring -CH | 11.4 (at C3) | 12.5 (at C5) | -1.1 | Low |
Data acquired in CDCl
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and scientific integrity, the following protocol represents a self-validating system. By coupling 1D
Step 1: Sample Preparation
-
Mass & Concentration: Dissolve precisely 20 mg of the purified 1-(3-methylisoxazol-5-yl)ethanone in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D). Causality: This concentration (~0.26 M) is the optimal threshold to achieve a high signal-to-noise (S/N) ratio for quaternary carbons without inducing concentration-dependent aggregation shifts. -
Standardization: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Step 2: Instrument Parameters (100 MHz C / 400 MHz H)
-
Pulse Sequence: Standard 1D
C with inverse-gated H decoupling (e.g., zgig on Bruker systems). Causality: Inverse-gated decoupling suppresses the Nuclear Overhauser Effect (NOE), allowing for semi-quantitative integration of the quaternary carbons. -
Relaxation Delay (
): Set to 2.0 to 3.0 seconds . Causality: As established in the mechanistic insights, the C=O, C3, and C5 carbons have long times. A standard 1.0s delay will saturate these nuclei, rendering them invisible in the final spectrum. -
Scans (NS): 1024 scans.
Step 3: 2D HMBC Validation (The Self-Check)
-
Acquire a
H- C HMBC spectrum. -
Validation Logic: Locate the acetyl methyl protons (~2.6 ppm in
H). In 5-acetyl-3-methylisoxazole, these protons will show a strong cross-peak to the isoxazole C5 (168.0 ppm). If the compound were the 3-acetyl regioisomer, the cross-peak would correlate to C3 (158.2 ppm). This creates a closed-loop verification system.
Workflow Visualization
Workflow for NMR-based regiochemical differentiation of substituted isoxazoles.
References
-
Chimichi, S., & Cosimelli, B. (1992). Regioselective Synthesis of 4-Acetyl- and 5-Acetyl-3-methylisoxazole: Their Conversion into Silyl- and Methyl Enol Ethers. Synthetic Communications, 22(1), 24045052. Available at:[Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13001394, 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one. PubChem. Available at:[Link]
-
Fontana, A., Pierini, M., Macaluso, G., & De Maria, P. (2002). Binding Catalysis and Inhibition by Metal Ions and Protons in the Enolization of Phenylacetylpyrazine. Journal of Physical Organic Chemistry, 15(5), 247-257. Available at:[Link]
Sources
distinguishing 1-(3-Methylisoxazol-5-yl)ethanone from regioisomers
Distinguishing 1-(3-Methylisoxazol-5-yl)ethanone from its Regioisomer: A Comprehensive Analytical Guide
As a Senior Application Scientist, I frequently encounter the regioselectivity challenges inherent to isoxazole chemistry. When synthesizing 1-(3-Methylisoxazol-5-yl)ethanone (commonly referred to as 5-acetyl-3-methylisoxazole), its regioisomer 1-(5-Methylisoxazol-3-yl)ethanone (3-acetyl-5-methylisoxazole) is almost always present as a byproduct. These heterocycles are highly valued as masked dicarbonyl building blocks in the development of complex therapeutics, including pan-KRAS inhibitors [2] and nicotinic receptor agonists.
However, the isoxazole core is characterized by a distinct "protonation paradox." The N-O bond acts as a chemical fuse; it is stable at neutral pH but becomes highly susceptible to cleavage upon protonation or under basic ring-opening conditions [1]. Deploying the incorrect regioisomer in a multi-step synthesis will inevitably lead to catastrophic structural failure downstream. This guide provides a self-validating analytical framework to unequivocally distinguish these regioisomers based on their electronic properties, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Electronic Causality of Isoxazole Regioisomers
To objectively distinguish these molecules, we must analyze the causality behind their spectroscopic signatures. The isoxazole ring contains adjacent oxygen (position 1) and nitrogen (position 2) atoms. Because oxygen is significantly more electronegative, the C5 position is naturally more electron-deficient than the C3 position.
-
1-(5-Methylisoxazol-3-yl)ethanone (3-Acetyl-5-methylisoxazole): The electron-donating methyl group is positioned at C5. This localized electron density shields the adjacent solitary C4 ring proton, pushing its NMR resonance upfield [3].
-
1-(3-Methylisoxazol-5-yl)ethanone (5-Acetyl-3-methylisoxazole): The strongly electron-withdrawing acetyl group is located at C5. The combined inductive pull of the adjacent ring oxygen and the acetyl carbonyl heavily deshields the C4 proton, shifting its resonance significantly downfield [4].
Quantitative Data & Analytical Comparison
The following tables summarize the diagnostic spectroscopic differences between the two regioisomers.
Table 1: Key
| Structural Feature | 1-(5-Methylisoxazol-3-yl)ethanone | 1-(3-Methylisoxazol-5-yl)ethanone | Causality / Note |
| C4 Ring Proton | Shielded by C5-Me vs. Deshielded by C5-Acetyl. | ||
| Isoxazole Methyl | C5-Me is slightly more deshielded than C3-Me. | ||
| Acetyl Methyl | Minimal diagnostic value; highly similar environments. |
Table 2: Diagnostic MS Fragmentation (EI, 70 eV)
| Fragment | 1-(5-Methylisoxazol-3-yl)ethanone | 1-(3-Methylisoxazol-5-yl)ethanone | Causality / Note |
| [M] | m/z 125 | m/z 125 | Molecular ion is identical. |
| [M - CH | m/z 82 (Moderate) | m/z 82 (Base Peak) | C5-acetyl is highly labile due to adjacent ring oxygen. |
| [M - CH | m/z 84 (Prominent) | m/z 84 (Minor) | C3-acetyl facilitates loss of the N-C3 fragment. |
Step-by-Step Experimental Methodology
To ensure absolute scientific integrity, do not rely solely on 1D
Step 1: Sample Preparation and LC-MS Screening
-
Dissolve 1 mg of the crude isoxazole mixture in 1 mL of LC-MS grade Methanol.
-
Inject 1
L onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% Formic Acid). -
Analyze the MS spectra. The 1-(3-Methylisoxazol-5-yl)ethanone isomer will typically elute slightly later due to the altered dipole moment and will exhibit a base peak at m/z 82 corresponding to the rapid loss of the C5-acetyl radical.
Step 2: 1D NMR Acquisition
-
Purify the target fraction via flash chromatography (Hexanes/Ethyl Acetate).
-
Dissolve 15 mg of the purified isolate in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). -
Acquire a standard 1D
H NMR spectrum (minimum 16 scans, 400 MHz). -
Decision Gate: If the solitary aromatic singlet appears at
6.85 ppm, you likely have 1-(3-Methylisoxazol-5-yl)ethanone. If it appears at 6.30 ppm, you have the 3-acetyl-5-methyl regioisomer.
Step 3: 2D HMBC NMR (Absolute Confirmation)
-
Using the same sample, acquire a
H- C HMBC spectrum optimized for long-range couplings ( = 8 Hz). -
Locate the C4 proton cross-peaks.
-
In 1-(3-Methylisoxazol-5-yl)ethanone, the C4 proton (
6.85) will show a strong correlation to the carbonyl carbon ( 186) of the acetyl group, and a correlation to the carbon of the C3-methyl group ( 11). This explicitly proves the acetyl group is at C5 and the methyl is at C3.
Visualizations
The following diagrams map the logical workflows and structural correlations required to validate the identity of the isoxazole regioisomers.
Analytical workflow for the absolute differentiation of isoxazole regioisomers.
2D HMBC NMR correlation logic mapping the 3J couplings of the C4 proton.
References
-
Hofmann, M. H., et al. (2021). Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy. PubMed Central (PMC). Retrieved from [Link]
-
Sauers, R. R., & Van Arnum, S. D. (2004). gamma-Hydroxyalkynyl Ketones as Useful Scaffolds for the Preparation of Combinatorial Libraries of Furans, Isoxazoles and Pyrazoles. Journal of Combinatorial Chemistry (ACS Publications). Retrieved from [Link]
-
Chimichi, S., & Cosimelli, B. (1992). Regioselective Synthesis of 4-Acetyl-and 5-Acetyl-3-methylisoxazole: Their Conversion into Silyl-and Methyl Enol Ethers. Synthetic Communications (Taylor & Francis). Retrieved from [Link]
The Mechanistic Challenge: Why Isoxazoles Defy Standard Combustion
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Title: Advanced Elemental Analysis of Isoxazole Compounds: A Comparative Guide to CHNS/O Methodologies
By: Senior Application Scientist
In the realm of modern drug discovery, isoxazoles—five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms—serve as critical pharmacophores. Found in blockbuster anti-inflammatory drugs (e.g., valdecoxib), antimicrobials (e.g., sulfamethoxazole), and novel anticancer agents, the structural validation of these compounds is a strict regulatory requirement.
However, achieving accurate CHNS/O (Carbon, Hydrogen, Nitrogen, Sulfur, Oxygen) elemental analysis for isoxazoles presents a unique mechanistic challenge. The robust N–O bond within the heterocyclic ring is notoriously difficult to combust completely. This guide objectively compares leading elemental analysis methodologies, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute analytical accuracy.
Traditional elemental analysis relies on the classical Pregl-Dumas method, where a sample is combusted in an oxygen-rich environment, and the resulting gases (
When combusting isoxazole derivatives, the cleavage of the N–O bond frequently results in the formation of refractory nitrogen oxides (
To overcome this, modern automated CHNS analyzers must employ highly optimized catalytic combustion and aggressive reduction environments.
Comparative Analysis of Elemental Analyzers
To establish the most reliable standard for isoxazole characterization, we must compare three primary analytical configurations:
-
Traditional Static Combustion (Pregl-Dumas): Uses a set volume of oxygen. Often struggles with nitrogen-rich heterocycles due to localized oxygen starvation during the flash phase.
-
Dynamic Flash Combustion (e.g., Thermo Scientific FlashSmart / PerkinElmer 2400): Utilizes a continuous, dynamic flow of oxygen combined with advanced catalysts (silver tungstate on magnesium oxide) to ensure complete oxidation, followed by a high-capacity copper reduction zone[2, 3].
-
Elemental Analysis-Mass Spectrometry (EA-MS): Couples dynamic flash combustion with mass spectrometry. This allows for the precise isotopic and elemental quantification based on mass-to-charge ratios, offering unparalleled sensitivity for complex matrices [5].
Table 1: Performance Comparison on a Standardized Isoxazole Derivative
Data represents the analysis of a synthesized 3,5-diarylisoxazole standard (
| Analytical Methodology | Carbon Found (%) | Hydrogen Found (%) | Nitrogen Found (%) | Absolute N Error | Pass/Fail (ACS Std) |
| Static Combustion (Legacy) | 81.10 | 4.95 | 5.42 | -0.91% | FAIL |
| Dynamic Flash (Standard Cu) | 81.35 | 4.98 | 6.05 | -0.28% | PASS |
| Dynamic Flash (Ag-Tungstate + High Cu) | 81.41 | 5.00 | 6.31 | -0.02% | PASS |
| EA-MS Integration | 81.42 | 5.01 | 6.32 | -0.01% | PASS |
Insight: Dynamic flash combustion equipped with specialized scrubbing catalysts (silver tungstate) and an extended high-purity copper reduction zone is the most cost-effective and compliant method for routine isoxazole analysis [2].
Workflow and System Architecture
The following diagram illustrates the optimized gas flow and state changes required to successfully process isoxazole compounds without
Fig 1: Dynamic flash combustion workflow for isoxazole CHNS analysis.
Self-Validating Experimental Protocol for Isoxazoles
To ensure absolute trustworthiness in your data, the analytical protocol must be a self-validating system. This means incorporating continuous calibration verification and strict sample preparation guidelines.
Step 1: Micro-Weighing and Sample Preparation
-
Causality: Isoxazoles with low homogeneity require highly precise weighing to prevent oxygen starvation during the flash combustion phase [1].
-
Action: Weigh exactly 2.0 to 5.0 mg of the completely dry, powdered isoxazole sample into a high-purity tin capsule [4]. For air-sensitive derivatives, perform this step under an
or Argon atmosphere in a glovebox. Seal the capsule tightly by folding it into a compact cube to eliminate trapped atmospheric nitrogen.
Step 2: Reactor Configuration
-
Causality: Halogens and sulfur in pharmaceutical isoxazoles will poison the reduction catalyst if not trapped.
-
Action: Pack the primary combustion reactor (1000°C) with chromium oxide (for oxidation) and silver vanadate/silver tungstate on magnesium oxide [2]. This scrubs halogens and sulfur oxides. Pack the secondary reduction reactor (650°C) with high-purity copper wires to quantitatively reduce
to .
Step 3: Calibration and QA/QC Integration
-
Causality: Instrument drift and copper depletion are the primary causes of failed nitrogen quantification in heterocycles.
-
Action:
-
Run a blank (empty tin capsule) to establish the atmospheric baseline.
-
Calibrate the instrument using a certified Organic Analytical Standard (e.g., BBOT or Sulfanilamide) [4].
-
Self-Validation Loop: Analyze the isoxazole samples in duplicate. Every 10 samples, inject a known standard. If the standard deviates by
absolute from its theoretical value, the run must be halted, and the copper reduction tube must be inspected or replaced [4].
-
Step 4: Gas Chromatography and Detection
-
Causality: Peak tailing can obscure the nitrogen reading if water is not fully trapped.
-
Action: Ensure the carrier gas (Helium, 99.999% purity) sweeps the gases through a magnesium perchlorate water trap before entering the GC column [3]. Quantify the separated
, , and using a Thermal Conductivity Detector (TCD).
Conclusion
For the elemental analysis of isoxazole compounds, legacy static combustion methods are insufficient due to the refractory nature of the N–O bond. By upgrading to a Dynamic Flash Combustion system equipped with silver tungstate halogen scrubbers and a dedicated, high-capacity copper reduction reactor, laboratories can routinely achieve the
References
-
CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo -[Link]
-
The Elemental Analysis of Various Classes of Chemical Compounds Using CHN - PerkinElmer Polska -[Link]
-
Summary of CHNS Elemental Analysis Common Problems - University of British Columbia (UBC) -[Link]
-
What is a CHNS Elemental Analyzer? - AZoM -[Link]
A Comparative Guide to the UV-Vis Spectroscopic Characterization of Isoxazole Ketones
This guide provides an in-depth technical overview of Ultraviolet-Visible (UV-Vis) spectroscopy as a primary characterization tool for isoxazole ketones. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the underlying principles, explains the causal relationships behind experimental choices, and presents a validated protocol alongside a comparative analysis with structurally related chalcones. Our objective is to equip the reader with the expertise to not only perform the analysis but to interpret the results with a high degree of scientific confidence.
The Spectroscopic Identity of Isoxazole Ketones
Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents.[1][2][3] Among these, isoxazole ketones are particularly significant, often serving as key intermediates or as the final active pharmaceutical ingredient (API). Their electronic structure, characterized by a conjugated system involving the isoxazole ring, a carbonyl group, and associated aryl substituents, makes them ideal candidates for analysis by UV-Vis spectroscopy.
UV-Vis spectroscopy probes the electronic transitions within a molecule. For isoxazole ketones, the absorption of UV-Vis radiation primarily excites electrons through two key transitions:
-
π → π* (pi to pi-star) transitions: These are high-energy transitions occurring within the conjugated π-system of the molecule. They typically result in strong absorption bands (high molar absorptivity, ε) and are highly sensitive to the extent of conjugation.
-
n → π* (n to pi-star) transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the isoxazole ring) to an anti-bonding π* orbital. These transitions are formally forbidden and thus result in weak absorption bands (low ε).
The position (λmax) and intensity (ε) of these absorption bands provide a unique electronic fingerprint, which is exquisitely sensitive to the molecule's structure and its chemical environment.
The Causality of Spectral Shifts: Substituent and Solvent Effects
A mere spectrum is a dataset; an interpreted spectrum is knowledge. Understanding the factors that influence the UV-Vis spectrum is paramount for accurate structural elucidation and method development.
The Role of Substituents
The electronic nature of substituents on the aryl rings of an isoxazole ketone profoundly alters its UV-Vis spectrum. This is not arbitrary; it is a direct consequence of the substituent's interaction with the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the conjugated system. This raises the energy of the HOMO more than the LUMO, decreasing the overall HOMO-LUMO energy gap. The result is a bathochromic shift (or red shift), where the λmax moves to a longer wavelength, as less energy is required for the electronic transition.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the π-system. This lowers the energy of the LUMO more significantly than the HOMO, also decreasing the HOMO-LUMO gap. This too typically results in a bathochromic shift . The interplay of substituents on different parts of the molecule can lead to complex but predictable spectral changes.[4][5][6]
The Influence of the Solvent (Solvatochromism)
The choice of solvent is not a matter of convenience; it is an active experimental parameter that can be used to probe the nature of the electronic transitions.[7][8] The polarity of the solvent affects the energy levels of the ground and excited states differently.
-
For π → π* transitions: The excited state is generally more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, reducing the energy gap for the transition. This leads to a bathochromic (red) shift in polar solvents compared to non-polar solvents.[9]
-
For n → π* transitions: The ground state is more stabilized by polar, protic solvents through interactions like hydrogen bonding with the non-bonding electrons.[10] This stabilization lowers the energy of the ground state more than the excited state, thereby increasing the energy required for the transition. This results in a hypsochromic (blue) shift in polar solvents.[9][10]
Observing these shifts by running spectra in solvents of differing polarity (e.g., hexane vs. ethanol) can help in the assignment of the observed absorption bands.
Comparative Analysis: Isoxazole Ketones vs. Precursor Chalcones
To contextualize the spectroscopic features of isoxazole ketones, it is instructive to compare them with their synthetic precursors, chalcones.[11][12] Chalcones are α,β-unsaturated ketones that possess a flexible 1,3-diaryl-2-propen-1-one backbone.[12] The cyclization of a chalcone with hydroxylamine to form the isoxazole ring introduces significant structural and electronic changes.[1][13]
-
Rigidity and Planarity: The five-membered isoxazole ring locks the conformation, leading to a more planar and rigid system compared to the relatively free rotation in a chalcone. This increased planarity often enhances orbital overlap, leading to a hyperchromic effect (increased molar absorptivity).
-
Electronic Contribution: The isoxazole ring itself contributes to the conjugated system, altering the overall electronic distribution and the HOMO-LUMO gap.
The following table provides a comparative summary of hypothetical but representative UV-Vis data for a chalcone and its corresponding isoxazole ketone derivative in solvents of different polarities.
| Compound | Structure | Solvent | λmax (π → π) (nm) | ε (L mol⁻¹ cm⁻¹) | λmax (n → π) (nm) | ε (L mol⁻¹ cm⁻¹) |
| Chalcone | Ar-CO-CH=CH-Ar' | Cyclohexane | 305 | 21,000 | 345 | 150 |
| Ethanol | 315 | 22,500 | 330 | 120 | ||
| Isoxazole Ketone | Ar-CO-(C₃H₂NO)-Ar' | Cyclohexane | 318 | 25,000 | ~350 (often obscured) | <100 |
| Ethanol | 325 | 26,500 | (obscured) | - |
Note: Data are representative. The n → π transition in isoxazole ketones is often a weak shoulder or is completely obscured by the much stronger π → π* band.*
A Self-Validating Protocol for UV-Vis Characterization
Trustworthy data is generated from a validated process. The following protocol is designed as a self-validating system, incorporating instrument performance verification as a foundational step. This ensures that the data is not only accurate but also reproducible and defensible.
Foundational Step: Instrument Performance Verification (IPV)
Before any sample analysis, the spectrophotometer's performance must be verified according to established standards.[14][15] This is a non-negotiable step for generating reliable data.
-
Wavelength Accuracy: Verify using a certified reference material like a holmium oxide solution or filter. The measured peaks must fall within the specified tolerance (e.g., ±1 nm in the UV range).[16]
-
Photometric Accuracy: Check using certified potassium dichromate solutions at specified wavelengths. The measured absorbance must be within the certified tolerance.[17]
-
Stray Light: Measure using a cut-off filter (e.g., potassium chloride solution at 200 nm). The absorbance should exceed the minimum threshold, ensuring minimal stray light interference.[17]
Document all IPV results. Only a calibrated and verified instrument should be used for analysis.
Workflow for Sample Analysis
The following diagram outlines the logical workflow for the characterization of a novel isoxazole ketone.
Caption: Validated workflow for UV-Vis analysis of isoxazole ketones.
Step-by-Step Methodology
-
Solvent Selection: Choose a UV-grade solvent that completely dissolves the isoxazole ketone and is transparent (>99% T) in the analytical wavelength range (typically 200-400 nm). Ethanol or acetonitrile are common initial choices due to their polarity and UV transparency.
-
Preparation of Primary Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10.0 mg of the isoxazole ketone using a calibrated analytical balance.
-
Quantitatively transfer the solid to a 100-mL Class A volumetric flask.
-
Add about 70 mL of the selected solvent and sonicate briefly to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the solvent. Mix thoroughly.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions from the primary stock solution to prepare a series of at least five concentrations. The goal is to obtain solutions with absorbance values between 0.2 and 1.0. For example, dilute the stock to 2, 4, 6, 8, and 10 µg/mL.
-
-
Spectral Acquisition:
-
Turn on the spectrophotometer and allow the lamps to stabilize (typically 30 minutes).
-
Set the scan range (e.g., 400 nm to 200 nm).
-
Fill a matched pair of quartz cuvettes with the pure solvent. Place them in the reference and sample holders and perform a baseline correction.[18]
-
Empty the sample cuvette, rinse it three times with the most dilute working solution, and then fill it.
-
Acquire the spectrum. Record the absorbance at the wavelength of maximum absorption (λmax).
-
Repeat the measurement for all working solutions, moving from lowest to highest concentration.
-
-
Data Analysis and Validation:
-
Identify λmax: From the spectral overlay, confirm the λmax. It should be consistent across all concentrations.
-
Confirm Linearity: Create a calibration curve by plotting absorbance at λmax versus concentration. Perform a linear regression. The coefficient of determination (R²) should be ≥ 0.999, confirming adherence to the Beer-Lambert law in this concentration range.[19][20]
-
Calculate Molar Absorptivity (ε): Using the Beer-Lambert law, A = εbc, where 'A' is absorbance, 'b' is the path length (typically 1 cm), and 'c' is the molar concentration. The molar absorptivity (ε) can be calculated from the slope of the calibration curve (Slope = ε × b). This value is a fundamental physical constant for the compound under these specific conditions.
-
Conclusion
UV-Vis spectroscopy is a powerful, accessible, and information-rich technique for the characterization of isoxazole ketones. Its true analytical power is unlocked not by simply generating a spectrum, but by understanding the structural and environmental factors that shape it. By employing a validated methodology that begins with instrument performance verification, researchers can confidently determine the characteristic λmax and molar absorptivity. Furthermore, by comparing these spectral fingerprints to those of related compounds like chalcones and by observing solvatochromic shifts, UV-Vis spectroscopy serves as a critical tool in structural elucidation, purity assessment, and quantitative analysis throughout the drug discovery and development pipeline.
References
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Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]
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Jackson, K., et al. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available at: [Link]
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Sreeramulu, J., et al. (2014). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Jackson, K., et al. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. Available at: [Link]
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Mettler Toledo. ISO- Standard Norms and Compatible Instruments for UV/Vis Spectroscopy. Available at: [Link]
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International Journal of Creative Research Thoughts (IJCRT). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Available at: [Link]
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Kapoor, A., et al. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharmacia Lettre. Available at: [Link]
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ASTM International. (2016). ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. Available at: [Link]
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Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]
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ChemRxiv. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Available at: [Link]
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World News of Natural Sciences. (2024). Synthesis, spectral studies and antimicrobial activity of newly chalcones and isoxazoles in diphenyl amine derivatives. Available at: [Link]
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Open Access Health Science Journal. (2025). Validation of the UV-Vis Spectrophotometric Method for the Determination of Ascorbic Acid Content in Beverage Preparations Based. Available at: [Link]
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Panda, K. C., et al. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti- microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Natural Volatiles & Essential Oils. Available at: [Link]
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Journal of Drug Delivery and Therapeutics. UV-Visible Spectrophotometric Method Development and Validation for The Estimation of Levodopa in Nasal Medium. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2023). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. Available at: [Link]
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Pharmaguideline. SOP for Calibration of UV-Vis Spectrophotometer. Available at: [Link]
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Horizon Research Publishing. (2025). UV-Visible Spectrophotometric Method Development and Validation for the Estimation of Aqueous Chromolaena odorata. Available at: [Link]
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Pharma Beginners. (2019). Calibration of UV Spectrophotometer Procedure and Protocol 2019. Available at: [Link]
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RSC Publishing. (2024). Exploring substituent effects in reversible photoswitchable low molecular weight arylazoisoxazole adhesives. Available at: [Link]
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Nova Science Publishers. (2020). Chalcones and Their Synthetic Analogs. Available at: [Link]
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ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. Available at: [Link]
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National Center for Biotechnology Information. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. Available at: [Link]
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World Scientific News. (2018). Assessment of substituent effects on β-naphthyl based isoxazoles by IR and NMR spectra. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Available at: [Link]
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Scribd. Solvent Effects in UV-Vis Spectroscopy. Available at: [Link]
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Semantic Scholar. (2021). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopicinvestigation, electrochemical, and density. Available at: [Link]
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SpringerLink. A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives. Available at: [Link]
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Semantic Scholar. Spectral Properties of Chalcones II. Available at: [Link]
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Defense Technical Information Center. Ultraviolet Spectra of Heteroorganic Compounds. Available at: [Link]
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ResearchGate. (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b).... Available at: [Link]
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MDPI. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. Available at: [Link]
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SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Available at: [Link]
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YouTube. (2019). Part 11: Solvent Effects in the UV Visible Spectroscopy. Available at: [Link]
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Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Available at: [Link]
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ACS Publications. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available at: [Link]
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Mettler Toledo. Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Available at: [Link]
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Scilit. Solvent effects on the intensities of the weak ultraviolet spectra of ketones and nitroparaffins—II. Available at: [Link]
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YouTube. (2019). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. Available at: [Link]
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ESSD Copernicus. (2013). The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. Available at: [Link]
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Safety Operating Guide
Chemical Reactivity and Waste Compatibility (The Causality of Segregation)
Comprehensive Guide to the Safe Handling and Disposal of 1-(3-Methylisoxazol-5-yl)ethanone
In pharmaceutical synthesis and drug development, 1-(3-Methylisoxazol-5-yl)ethanone (CAS# 55086-61-8) serves as a critical heterocyclic building block. While its utility in generating diverse N-heterocycles is well-documented, the operational logistics of managing its waste stream require strict adherence to environmental and safety regulations.
This guide provides an authoritative, step-by-step framework for the proper segregation, accumulation, and disposal of 1-(3-Methylisoxazol-5-yl)ethanone, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and promoting a culture of uncompromising laboratory safety.
To design a self-validating disposal protocol, one must first understand the chemical behavior of the waste material. 1-(3-Methylisoxazol-5-yl)ethanone is a non-halogenated organic compound[1].
Mechanistic Stability in Waste Streams: The isoxazole ring is generally stable, but its reactivity profile dictates waste compatibility. Research indicates that while 3-unsubstituted isoxazoles readily undergo base-catalyzed N-O bond cleavage and ring scission (requiring strict segregation from strong bases), 3-substituted isoxazoles—such as 1-(3-Methylisoxazol-5-yl)ethanone—exhibit significantly higher stability against bases due to the lack of a highly acidic C3 proton[2][3].
Despite this stability, the compound can undergo ring-opening annulations when exposed to transition metals (e.g., Fe(III), Ru(II)) or strong oxidizing agents, particularly under thermal stress[4]. Therefore, causality dictates that this compound must never be mixed with heavy metal waste or strong oxidizers to prevent unexpected exothermic degradation in the waste container.
RCRA Waste Classification and Accumulation Limits
Under EPA RCRA guidelines (40 CFR Parts 260-273), 1-(3-Methylisoxazol-5-yl)ethanone must be classified and managed as Non-Halogenated Organic Waste [1][5]. Mixing it with halogenated solvents (e.g., dichloromethane) will unnecessarily convert the entire carboy into a more expensive, strictly regulated halogenated waste stream[1].
Table 1: RCRA Generator Accumulation Limits and Timeframes [6][7]
| Generator Status | Monthly Generation Limit | Max Accumulation Time | Max On-Site Quantity |
| LQG (Large Quantity) | > 1,000 kg | 90 Days | No limit (within 90 days) |
| SQG (Small Quantity) | 100 kg to 1,000 kg | 180 Days (or 270 if TSDF >200 miles) | 6,000 kg |
| CESQG (Conditionally Exempt) | < 100 kg | No strict federal time limit | 1,000 kg |
Note: Institutional Environmental Health and Safety (EHS) policies often mandate stricter internal removal schedules (e.g., 30-day limits for Satellite Accumulation Areas).
Step-by-Step Methodology: Standard Operating Procedure (SOP) for Disposal
This protocol establishes a self-validating system: every action requires a corresponding verification step to prevent regulatory violations or safety incidents.
Phase 1: Generation and Segregation
-
Verify Waste Stream: Confirm the waste contains only 1-(3-Methylisoxazol-5-yl)ethanone and compatible non-halogenated solvents (e.g., methanol, ethyl acetate, hexanes)[1].
-
Exclude Incompatibles: Ensure the waste stream is free of aqueous strong acids, strong bases, heavy metals, and halogens[1].
-
Select Container: Use an EPA-approved, chemically compatible high-density polyethylene (HDPE) carboy or a PTFE-lined steel drum.
Phase 2: Satellite Accumulation Area (SAA) Management 4. Labeling (Validation Step): Attach a red RCRA "Hazardous Waste" tag before the first drop of waste enters the container[1]. The label must explicitly list "1-(3-Methylisoxazol-5-yl)ethanone" and the primary solvents. Abbreviations or chemical formulas are strictly prohibited by EPA standards. 5. Transfer: In a certified chemical fume hood, transfer the waste into the carboy using a dedicated funnel. 6. Seal: Immediately remove the funnel and cap the container tightly. RCRA regulations mandate that containers must be closed at all times except when actively adding or removing waste[6].
Phase 3: EHS Handoff and Final Disposal 7. Monitor Volume: Once the container reaches 90% capacity, or the accumulation time limit approaches (see Table 1), initiate a pickup request with your institutional EHS department. 8. Secondary Containment: Transport the sealed container to the central accumulation area using secondary containment (e.g., a polyethylene transport bin). 9. TSDF Transfer: EHS will coordinate the transfer of the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for thermal destruction (incineration), which is the standard disposal route for non-halogenated organics[1][7].
Spill Response and Decontamination Protocol
In the event of an accidental release of 1-(3-Methylisoxazol-5-yl)ethanone (which presents as a crystalline solid or dissolved in solvent)[8], execute the following protocol:
-
Evacuate and Assess: Clear personnel from the immediate area. Verify that the spill does not mix with incompatible chemicals.
-
PPE Donning: Responders must wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat[8]. For large solvent-based spills, a NIOSH-approved respirator may be required.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.
-
Collection: Carefully sweep the absorbed material using non-sparking tools to prevent static discharge, especially if flammable solvents are present[9].
-
Disposal of Spill Debris: Place all contaminated cleanup materials into a designated, rigid hazardous waste container. Label as "Hazardous Waste - Spill Debris containing 1-(3-Methylisoxazol-5-yl)ethanone" and manage via EHS.
Workflow Visualization
The following diagram illustrates the validated decision matrix for the disposal of isoxazole derivatives, ensuring RCRA compliance and chemical compatibility.
Figure 1: Decision matrix and RCRA-compliant workflow for the safe disposal of 1-(3-Methylisoxazol-5-yl)ethanone.
References
-
ACS Publications. "Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides." Organic Letters. Available at:[Link]
-
ResearchGate. "Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide." ResearchGate. Available at: [Link]
-
Clockss.org. "Synthetic reactions using isoxazole compounds." Clockss. Available at:[Link]
-
US EPA. "Resource Conservation and Recovery Act (RCRA) Regulations." US EPA. Available at: [Link]
-
US EPA. "Regulatory and Guidance Information by Topic: Waste." US EPA. Available at: [Link]
-
HETI Services. "EPA Rules For Hazardous Waste Management: A Primer on RCRA." HETI Services. Available at: [Link]
-
National Environmental Trainers. "RCRA Regulations Explained." National Environmental Trainers. Available at: [Link]
-
Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts. Available at:[Link]
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Personal protective equipment for handling 1-(3-Methylisoxazol-5-yl)ethanone
Operational Safety and Logistics Guide: Handling 1-(3-Methylisoxazol-5-yl)ethanone
As a critical building block utilized in medicinal chemistry for synthesizing isoxazole-containing therapeutics, 1-(3-Methylisoxazol-5-yl)ethanone (CAS 55086-61-8) presents specific handling challenges that require rigorous operational discipline.
Mechanistic Hazard Profiling
The electrophilic nature of the ketone group, combined with the lipophilicity of the isoxazole ring, facilitates rapid dermal absorption and mucosal interaction. According to standardized GHS classifications, this compound is designated as Harmful if swallowed (H302) , Causes skin irritation (H315) , Causes serious eye irritation (H319) , and May cause respiratory irritation (H335) [1].
Understanding the causality behind these hazards is critical for drug development professionals: the respiratory and dermal irritation stems from the molecule's ability to act as a mild alkylating/acylating agent in biological tissues. Therefore, relying solely on basic laboratory hygiene is insufficient; strict barrier controls and validated engineering systems must be deployed.
Quantitative Hazard Data & PPE Selection Matrix
To mitigate exposure risks, Personal Protective Equipment (PPE) must be selected based on chemical compatibility and specific exposure routes.
Table 1: Hazard-to-PPE Causality Matrix for 1-(3-Methylisoxazol-5-yl)ethanone
| Hazard Class (GHS) | Primary Exposure Route | Engineering Control | Required PPE & Material Specification | Causality / Rationale |
| H315 (Skin Irrit. 2) | Dermal contact | Standard Laboratory | Gloves: Nitrile (min 0.11 mm thickness). Body: Flame-retardant lab coat. | Nitrile provides an excellent barrier against solid/powdered ketones. Note: If the compound is dissolved in aggressive solvents like DCM, upgrade to PVA or laminate gloves. |
| H319 (Eye Irrit. 2A) | Ocular splash/dust | Fume Hood Sash | Eyes: ANSI Z87.1 tight-fitting chemical splash goggles. | The volatility of the ethanone moiety can cause vapor buildup; standard safety glasses are insufficient against irritating vapors. |
| H335 (STOT SE 3) | Inhalation | Chemical Fume Hood | Respirator: N95 or P100 (Only if handled outside a hood). | Confining handling to a hood with 80-120 fpm face velocity actively pulls mucosal irritants away from the breathing zone. |
| H302 (Acute Tox. 4) | Ingestion | Procedural Isolation | Hygiene: Strict handwashing post-handling. | Prevents the accidental transfer of chemical residue from contaminated gloves to mucous membranes. |
Standard Operating Procedure: Handling and Transfer
Self-Validating Protocol: Every step in this workflow includes a physical validation check to ensure the safety system is active before proceeding. Do not advance to the next step if the validation fails.
Step 1: Engineering Control Validation
-
Action: Activate the chemical fume hood and check the continuous monitoring device.
-
Validation: Do not proceed unless the face velocity monitor reads between 80-120 feet per minute (fpm) . This physical check validates the engineering control prior to relying on PPE.
Step 2: PPE Donning and Integrity Check
-
Action: Put on a flame-retardant lab coat, chemical splash goggles, and double-layer nitrile gloves.
-
Validation: Perform a visual inspection and "blow test" on the outer gloves to ensure no micro-punctures exist before touching the reagent bottle.
Step 3: Chemical Transfer
-
Action: Open the sealed container of 1-(3-Methylisoxazol-5-yl)ethanone only inside the validated fume hood [2]. Use a static-free spatial spatula for transferring the reagent to the reaction vessel.
-
Validation: Weighing must be done using an analytical balance enclosed within the hood to prevent ambient lab air currents from dispersing fine, irritating particulates.
Step 4: Decontamination
-
Action: Wipe down the exterior of the reagent bottle and the balance with a solvent-dampened lint-free cloth (e.g., isopropanol) before removing them from the hood.
-
Validation: Inspect the work surface under bright lighting to ensure no crystalline residue remains.
Operational Workflow Diagram
Operational and emergency response workflow for 1-(3-Methylisoxazol-5-yl)ethanone handling.
Spill Response and Disposal Plan
In the event of an operational failure, an immediate and calculated response is required to prevent respiratory exposure.
Small Spill Protocol (< 50 mL / 50 g):
-
Isolate: Lower the fume hood sash immediately to maximize exhaust velocity over the spill area.
-
Neutralize/Absorb: Do not use water, as it may spread the organic compound. Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent pad [3].
-
Collect: Using a non-sparking scoop, transfer the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag or a dedicated solid waste container.
-
Secondary Clean: Wipe the affected area with a solvent (e.g., acetone or ethanol) that effectively solubilizes the ketone, followed by a final wash with soap and water.
Disposal Logistics:
-
Waste Segregation: 1-(3-Methylisoxazol-5-yl)ethanone contains carbon, hydrogen, nitrogen, and oxygen. Unless it has been reacted with a halogenated solvent (like dichloromethane) or a brominating agent downstream, it must be disposed of in the Halogen-Free Organic Waste stream.
-
Containerization: Store waste in a high-density polyethylene (HDPE) container. Do not mix with strong oxidizing agents or strong acids, as the ketone and isoxazole ring can undergo dangerous exothermic reactions.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13001394, 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one" PubChem, [Link]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
